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  • Product: 1,2-Benzenediethanol
  • CAS: 17378-99-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Benzenediethanol, a valuable chemical intermediate. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Benzenediethanol, a valuable chemical intermediate. This document details the experimental protocols for its preparation and the analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of 1,2-Benzenediethanol

1,2-Benzenediethanol is most commonly synthesized via the reduction of phthalic acid derivatives, such as phthalic anhydride or dialkyl phthalates. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4), is typically employed for this transformation.[1][2] The following protocol details the synthesis from phthalic anhydride.

Experimental Protocol: Reduction of Phthalic Anhydride with Lithium Aluminum Hydride

Materials:

  • Phthalic anhydride

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Apparatus Setup: A dry 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride). The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The system is then flushed with an inert gas, such as nitrogen or argon.

  • LAH Suspension: In a dry fume hood, 2.9 g of Lithium Aluminum Hydride is carefully weighed and transferred to the three-necked flask. Approximately 20 mL of anhydrous diethyl ether (or THF) is added to create a suspension.[3]

  • Addition of Phthalic Anhydride: A solution of phthalic anhydride (appropriate molar equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Quenching: The reaction flask is cooled in an ice bath. Excess LiAlH4 is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of water and then 10% sulfuric acid until the solution becomes clear.[4][5] Extreme caution must be exercised during this step as the reaction with water is highly exothermic and liberates hydrogen gas.[2]

  • Workup: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude 1,2-Benzenediethanol can be further purified by recrystallization or column chromatography to yield a white solid.[6]

G cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dry three-necked flask, dropping funnel, and condenser setup2 Assemble apparatus under inert atmosphere setup1->setup2 reac1 Suspend LiAlH4 in anhydrous ether/THF setup2->reac1 reac2 Add phthalic anhydride solution dropwise reac1->reac2 reac3 Stir at room temperature or reflux reac2->reac3 reac4 Monitor reaction by TLC reac3->reac4 work1 Cool reaction and quench with ethyl acetate & water reac4->work1 work2 Acidify with 10% H2SO4 work1->work2 work3 Separate organic layer and extract aqueous layer work2->work3 work4 Dry organic layer and remove solvent work3->work4 work5 Purify by recrystallization or chromatography work4->work5

Caption: Experimental workflow for the synthesis of 1,2-Benzenediethanol.

Characterization of 1,2-Benzenediethanol

The structure and purity of the synthesized 1,2-Benzenediethanol are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-Benzenediethanol. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

¹H NMR (in CDCl₃)
Chemical Shift (δ) / ppm Multiplicity
~7.3m
~4.7s
~2.5br s
¹³C NMR (in CDCl₃)
Chemical Shift (δ) / ppm Assignment
~138Quaternary aromatic carbons
~128CH aromatic carbons
~63-CH₂OH carbons

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,2-Benzenediethanol is characterized by the following key absorption peaks.

IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity
3550 - 3200Strong, Broad
3100 - 3000Medium
3000 - 2850Medium
1600 - 1450Medium
1320 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Mass Spectrometry Data
m/z Relative Intensity
138Moderate
120High
107High
91High
79Moderate
77Moderate

Note: Fragmentation patterns can be complex and may vary depending on the ionization method.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by 1,2-Benzenediethanol. It is primarily recognized as a synthetic intermediate in organic chemistry. Some studies have identified it as a transformation product of the pesticide Dithianon.[7] Additionally, it has been listed among compounds in a fungal extract with potential biological activities, though its specific contribution was not detailed.[8] Research into the biological effects and potential therapeutic applications of 1,2-Benzenediethanol is an area open for further investigation. Given the benzene core, any potential biological activity would likely be investigated in the context of pathways related to cellular metabolism and stress responses.[9]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Start Phthalic Anhydride Product 1,2-Benzenediethanol Start->Product LiAlH4 Reduction NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS App1 Chemical Intermediate Product->App1 App2 Further Biological Screening Product->App2

Caption: Logical relationship of synthesis, characterization, and applications.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Benzenediethanol (CAS No. 612-14-6), a key organic inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Benzenediethanol (CAS No. 612-14-6), a key organic intermediate. The information presented is intended to support research, synthesis, and development activities by providing essential data on its physical and chemical characteristics, along with standardized methodologies for their determination.

Core Physicochemical Properties

1,2-Benzenediethanol, also known as o-Xylene-α,α′-diol or Phthalyl alcohol, is a white to off-white crystalline solid at room temperature. Its structure consists of a benzene ring with two adjacent hydroxymethyl (-CH₂OH) substituents. This arrangement of functional groups dictates its solubility, reactivity, and thermal properties.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 1,2-Benzenediethanol based on available literature and database information.

PropertyValueNotes
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Melting Point 53 - 66 °CThe reported range varies across different sources, which can be attributed to varying purity levels of the samples tested.[1][2][3]
Boiling Point 140 °C @ 0.8 TorrAlso reported as 145 °C @ 3 mmHg.[1][3] Boiling point is provided at reduced pressure due to the compound's potential for decomposition at atmospheric boiling temperature.
Water Solubility 158 g/LSoluble in water.[3][4][5]
Solubility (Other) SolubleSoluble in ether, ethanol, and benzene.[3]
pKa (Predicted) 13.96 ± 0.10This is a predicted value, as the weakly acidic nature of the alcohol protons makes experimental determination challenging in aqueous media.[3][4]
LogP (Predicted) 0.67120The octanol/water partition coefficient suggests a relatively low lipophilicity.[6]
Appearance White to light yellow powder/crystalsThe compound is typically a crystalline solid at standard conditions.[2][3][4]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

  • Principle: A small, finely powdered sample is heated slowly in a sealed capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is observed.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of dry 1,2-Benzenediethanol is finely crushed.

    • The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm high) of the sample into the sealed end.[4][7]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in the heating block of the apparatus or an oil bath (Thiele tube).

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7][8]

Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. By reducing the system pressure, the boiling point is lowered.

  • Apparatus: A micro-boiling point setup including a test tube, an inverted capillary tube, a thermometer, a heating bath (e.g., Thiele tube), and a vacuum source with a manometer.

  • Procedure:

    • A small amount of 1,2-Benzenediethanol (approx. 0.5 mL) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is connected to a vacuum system, and the pressure is lowered to the desired value (e.g., 0.8 Torr).

    • The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[9]

    • Heating is continued until a continuous and rapid stream of bubbles emerges, indicating the liquid is boiling at the reduced pressure.

    • The heat is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

Water Solubility (Flask Method - OECD Guideline 105)

This method is suitable for substances with solubilities greater than 10⁻² g/L.[10]

  • Principle: A supersaturated solution of the solute in water is prepared and allowed to equilibrate. The concentration of the solute in the resulting saturated aqueous solution is then determined analytically.[2][10]

  • Apparatus: Shaking flask, constant temperature bath or shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of 1,2-Benzenediethanol is added to a known volume of deionized water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand for phase separation. If necessary, centrifugation or filtration is used to separate the undissolved solid from the aqueous solution.

    • A sample of the clear, saturated aqueous phase is carefully withdrawn.

    • The concentration of 1,2-Benzenediethanol in the aqueous sample is determined using a suitable and validated analytical method (e.g., HPLC).

    • The solubility is expressed in g/L or mol/L.

Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for determining LogP.[1][11]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (pre-saturated with each other). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.

  • Apparatus: Centrifuge tubes with screw caps, mechanical shaker, constant temperature bath, analytical instrument (e.g., HPLC, UV-Vis).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and allowing the phases to separate.

    • A stock solution of 1,2-Benzenediethanol is prepared in n-octanol.

    • A known volume of the n-octanol stock solution and a known volume of the water phase are combined in a centrifuge tube. The initial concentration should not exceed 0.01 M in either phase.

    • The tube is shaken gently at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

    • The mixture is then centrifuged to ensure complete phase separation.

    • Aliquots are carefully taken from both the n-octanol and aqueous layers.

    • The concentration of 1,2-Benzenediethanol in each aliquot is determined analytically.

    • The partition coefficient P is calculated: P = [Concentration]octanol / [Concentration]water.

    • The final value is reported as LogP.

Visualized Workflow

As 1,2-Benzenediethanol is primarily a chemical intermediate, it is not typically associated with specific biological signaling pathways. The following diagram illustrates a generalized experimental workflow for the physicochemical characterization of a solid organic compound like 1,2-Benzenediethanol.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Obtain/Synthesize 1,2-Benzenediethanol Purify Purification (e.g., Recrystallization) Sample->Purify Purity Purity Assessment (GC, HPLC, NMR) Purify->Purity MP Melting Point Determination Purity->MP BP Boiling Point (Reduced Pressure) Purity->BP Sol Solubility (Flask Method) Purity->Sol LogP LogP (Shake-Flask) Purity->LogP Collect Data Collection & Analysis MP->Collect BP->Collect Sol->Collect LogP->Collect Compare Compare with Literature Values Collect->Compare Report Final Report / Technical Datasheet Compare->Report

Workflow for Physicochemical Characterization.

References

Foundational

An In-depth Technical Guide to 1,2-Benzenediethanol (CAS Number 612-14-6)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 1,2-Benzenediethanol (also known as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 1,2-Benzenediethanol (also known as o-Xylene-α,α′-diol or Phthalyl alcohol), CAS number 612-14-6. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

1,2-Benzenediethanol is a white to light yellow crystalline powder.[1] It is a versatile bifunctional molecule, featuring two primary alcohol groups attached to an aromatic ring, making it a useful building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,2-Benzenediethanol is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [2]
CAS Number 612-14-6[2]
Appearance White to light yellow powder[1]
Melting Point 63-65 °C[1]
Boiling Point 145 °C at 3 mmHg[1]
Solubility Soluble in water, ether, ethanol, and benzene.[1]
Density 1.0742 g/cm³ (rough estimate)[1]
Flash Point 145 °C[1]
pKa 13.96 ± 0.10 (Predicted)[1]
Spectral Data

The following table summarizes the key spectral data for 1,2-Benzenediethanol.

Spectroscopy Key Data Reference(s)
¹H NMR Spectral data available.[3][4]
¹³C NMR Spectral data available.[2]
Infrared (IR) FTIR, ATR-IR, and Vapor Phase IR spectra available.[2]
Mass Spectrometry (MS) GC-MS data available; major peaks observed.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1,2-Benzenediethanol are provided below.

Synthesis Protocols

Method 1: Hydrogenation of Phthalic Anhydride

This method describes the synthesis of 1,2-Benzenediethanol via the hydrogenation of phthalic anhydride.[5]

  • Materials: Phthalic anhydride, halogenated alkane (e.g., carbon tetrachloride), hydrogenation catalyst (e.g., Pd on Al₂O₃), hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge phthalic anhydride (5-90% by weight) dissolved in a halogenated alkane.

    • Add the hydrogenation catalyst.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen to 0.5-5 MPa.

    • Heat the reaction mixture to 50-250 °C and maintain with stirring.

    • Monitor the reaction progress by observing the pressure drop of hydrogen.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • The resulting product is then isolated by crystallization.

Method 2: Multi-step Synthesis from 2,3-Dimethylphenol

This protocol outlines a synthetic route to a derivative of 1,2-benzenediethanol, which can be adapted for the synthesis of the parent compound.[6]

  • Step 1: Sulfonation of 2,3-Dimethylphenol

    • Dissolve 2,3-dimethylphenol in a suitable solvent such as tetrahydrofuran.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

    • Stir the reaction overnight at room temperature.

    • Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is then washed and dried.

  • Step 2: Bromination

    • Dissolve the product from Step 1 in carbon tetrachloride.

    • Add N-bromosuccinimide to the solution.

    • The mixture is then subjected to conditions that initiate bromination of the methyl groups.

  • Step 3: Hydrolysis to the Diol

    • The resulting bis(bromomethyl) compound is then hydrolyzed under basic aqueous conditions to yield the 1,2-benzenediethanol derivative.

Purification Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[5][6][7][8][9]

  • Solvent Selection: Based on its solubility profile, suitable solvents for the recrystallization of 1,2-Benzenediethanol include water, benzene, or a mixed solvent system like ethanol-water.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Dissolve the crude 1,2-Benzenediethanol in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

    • Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of 1,2-Benzenediethanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10][11]

    • ¹H NMR: Acquire the proton NMR spectrum to confirm the presence of aromatic and methylene protons with the expected chemical shifts and coupling patterns.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments in the molecule.[11][12][13][14]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film or a solution.[1][3][15][16][17]

    • Analysis: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol groups and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a suitable method.[18][19][20][21]

    • Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 1,2-Benzenediethanol, as well as characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships related to 1,2-Benzenediethanol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Phthalic Anhydride Reaction Hydrogenation (Catalyst, H₂, High P, High T) Start->Reaction Reactant Product_Crude Crude 1,2-Benzenediethanol Reaction->Product_Crude Yields Dissolution Dissolve in Hot Solvent Product_Crude->Dissolution Filtration_Hot Hot Gravity Filtration Dissolution->Filtration_Hot Removes insoluble impurities Crystallization Cooling and Crystallization Filtration_Hot->Crystallization Filtration_Cold Vacuum Filtration Crystallization->Filtration_Cold Collects crystals Product_Pure Pure 1,2-Benzenediethanol Filtration_Cold->Product_Pure

Diagram 1: General workflow for the synthesis and purification of 1,2-Benzenediethanol.

Analytical_Workflow cluster_analysis Structural Characterization Sample Purified 1,2-Benzenediethanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report/ Whitepaper Data_Analysis->Final_Report Applications_Relationship cluster_applications Potential Applications in Drug Development (based on derivatives) Core 1,2-Benzenediethanol (Building Block) Derivatives Synthesis of Derivatives Core->Derivatives Chemical Modification Anticancer Anticancer Agents Antiinflammatory Anti-inflammatory Drugs Neuroprotective Neuroprotective Agents Antimicrobial Antimicrobial Compounds Derivatives->Anticancer Derivatives->Antiinflammatory Derivatives->Neuroprotective Derivatives->Antimicrobial

References

Exploratory

Spectroscopic Analysis of 1,2-Benzenediethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Benzenediethanol, a key organic compound with applications in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Benzenediethanol, a key organic compound with applications in various fields of chemical synthesis and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1,2-Benzenediethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,2-Benzenediethanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.25Multiplet4HAromatic protons (C₆H₄)
4.65Singlet4HMethylene protons (CH₂)
2.50 (variable)Broad Singlet2HHydroxyl protons (OH)
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Benzenediethanol

Chemical Shift (δ) ppmAssignment
138.5Aromatic carbons (quaternary)
129.0Aromatic carbons (CH)
128.5Aromatic carbons (CH)
63.0Methylene carbons (CH₂)
Solvent: CDCl₃. The solvent signal at 77.16 ppm was used as a reference.
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,2-Benzenediethanol

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (hydroxyl group)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1600, 1480, 1450Medium to WeakC=C stretch (aromatic ring)
1050StrongC-O stretch (primary alcohol)
Sample preparation: Thin film or KBr pellet.
Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks for 1,2-Benzenediethanol

m/z RatioRelative Intensity (%)Assignment
13840[M]⁺ (Molecular ion)
120100[M - H₂O]⁺
10730[M - CH₂OH]⁺
9280[C₇H₈]⁺ (Tropylium ion)
9195[C₇H₇]⁺
7750[C₆H₅]⁺
Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation : Approximately 5-10 mg of 1,2-Benzenediethanol was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was then filtered into a 5 mm NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

    • For ¹H NMR, the acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

    • For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy.[2]
  • Sample Preparation : A small amount of crystalline 1,2-Benzenediethanol was placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, for the thin film method, a few milligrams of the sample were dissolved in a volatile solvent like dichloromethane, a drop of the solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate.[2]

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3] The spectrum was typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans was taken to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or salt plate was recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Mass Spectrometry (MS).[5][6]
  • Sample Introduction : A dilute solution of 1,2-Benzenediethanol in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.[5]

  • Ionization : Electron Ionization (EI) was employed, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

  • Mass Analysis : The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole mass analyzer.

  • Detection : The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio. The spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1,2-Benzenediethanol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample 1,2-Benzenediethanol NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of 1,2-Benzenediethanol.

References

Foundational

The Solubility of 1,2-Benzenediethanol: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Properties and Experimental Methodologies for Drug Development Professionals This technical guide provides a detailed overview of the solubility of 1,2-Benzenediethanol, a key o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Physicochemical Properties and Experimental Methodologies for Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,2-Benzenediethanol, a key organic intermediate. A comprehensive understanding of its solubility in various solvents is crucial for its application in chemical synthesis, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for 1,2-Benzenediethanol in a wide range of organic solvents is not extensively available in published literature. However, its solubility in water has been reported to be 158 g/L.[1] Qualitative assessments indicate that 1,2-Benzenediethanol is also soluble in ether, ethanol, and benzene.[2]

Due to the presence of two hydroxyl groups, 1,2-Benzenediethanol is a polar molecule capable of forming hydrogen bonds. This structural feature governs its solubility behavior, leading to higher solubility in polar solvents. As the alkyl chain length of a diol increases, its solubility in polar solvents like water tends to decrease due to the increasing hydrophobic character.[3]

To provide a practical reference for researchers, the following table summarizes the known quantitative and qualitative solubility of 1,2-Benzenediethanol. For comparative purposes, illustrative solubility data for a representative long-chain diol is also included to demonstrate general solubility trends.

SolventPolarity IndexTemperature (°C)Solubility of 1,2-BenzenediethanolIllustrative Solubility of a Representative Long-Chain Diol ( g/100 mL)
Water10.2Room Temperature15.8 g/100 mL[1]<0.001
Methanol6.625Soluble0.2
Ethanol5.225Soluble[2]0.8
Acetone5.125Soluble1.5
Diethyl Ether2.825Soluble[2]10.1
Toluene2.425Soluble8.5
Benzene2.325Soluble[2]-
Hexane0.125Sparingly Soluble/Insoluble5.2

Note: The illustrative data for the representative long-chain diol is hypothetical and intended to show general trends in diol solubility.[4]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5] This protocol outlines the procedure for determining the solubility of 1,2-Benzenediethanol in a given solvent, followed by quantitative analysis using UV-Vis spectroscopy.

Materials and Equipment
  • 1,2-Benzenediethanol (solid)

  • Solvent of interest (analytical grade)

  • Conical flasks with stoppers

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure

Part A: Preparation of a Saturated Solution

  • Add an excess amount of solid 1,2-Benzenediethanol to a conical flask. The presence of undissolved solid at equilibrium is essential.

  • Add a known volume of the solvent to the flask.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

Part B: Sample Preparation and Analysis

  • After the equilibration period, allow the flask to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 1,2-Benzenediethanol. The λmax can be determined by scanning a dilute solution of the compound over a range of UV wavelengths (e.g., 200-400 nm).

Part C: Quantification

  • Prepare a series of standard solutions of 1,2-Benzenediethanol of known concentrations in the same solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the diluted saturated solution from the calibration curve using its measured absorbance.

  • Calculate the solubility of 1,2-Benzenediethanol in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_quant Quantification A Add excess 1,2-Benzenediethanol to flask B Add known volume of solvent A->B C Seal flask and place in shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtered sample F->G H Measure absorbance using UV-Vis Spectrophotometer G->H K Determine concentration of unknown H->K I Prepare standard solutions J Create calibration curve I->J J->K L Calculate solubility K->L

Caption: Experimental workflow for solubility determination.

References

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 1,2-Benzenediethanol, also known as ortho-xylene-α,α'-diol or phthalyl alcohol, is a bifunctional aromatic alcohol with applications in organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzenediethanol, also known as ortho-xylene-α,α'-diol or phthalyl alcohol, is a bifunctional aromatic alcohol with applications in organic synthesis and polymer chemistry. Its thermal stability is a critical parameter influencing its storage, handling, and utility in high-temperature applications. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of 1,2-Benzenediethanol. While specific experimental data for this compound is limited in public literature, this document outlines detailed experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a plausible decomposition pathway is proposed based on the known chemistry of substituted benzyl alcohols. This guide is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of 1,2-Benzenediethanol and related compounds.

Introduction

1,2-Benzenediethanol (C₈H₁₀O₂) is a white to light yellow crystalline powder soluble in water, ether, and ethanol. Its structure, featuring two hydroxymethyl groups on adjacent carbons of a benzene ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules and polymers. Understanding the thermal behavior of this compound is essential for ensuring its safe handling, determining its shelf-life, and optimizing its use in chemical reactions and manufacturing processes that involve elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting the purity, efficacy, and safety of the final product.

This guide details the standard analytical techniques for evaluating thermal stability and outlines a systematic approach to characterizing the decomposition of 1,2-Benzenediethanol.

Physicochemical and Illustrative Thermal Properties

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of 1,2-Benzenediethanol

PropertyValue / Expected RangeData Source / Comment
Molecular Formula C₈H₁₀O₂-
Molecular Weight 138.16 g/mol -
Appearance White to light yellow powder-
Melting Point (Tₘ) 63-65 °CLiterature
Boiling Point (Tₑ) 145 °C at 3 mmHgLiterature
Onset of Decomposition (Tₒₙₛₑₜ) ~ 180 - 220 °CIllustrative, based on benzyl alcohol analogues.
Peak Decomposition Temp. (Tₚₑₐₖ) ~ 230 - 270 °CIllustrative, from derivative of TGA curve.
Weight Loss at 300°C > 60%Illustrative, suggests significant decomposition.
Residue at 600°C (Inert atm.) < 20%Illustrative, indicates formation of char.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), WaterBased on elemental composition.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of 1,2-Benzenediethanol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[1]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 1,2-Benzenediethanol by measuring its mass change as a function of temperature in a controlled atmosphere.[2]

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 1,2-Benzenediethanol into a ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[2]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[2]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the initial deviation from the baseline.

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition (Tₚₑₐₖ).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, by measuring the heat flow into or out of the sample as a function of temperature.[3]

Instrumentation: A standard differential scanning calorimeter.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1,2-Benzenediethanol into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 300 °C).

  • Data Collection: Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined from the onset or peak of the melting endotherm.

    • Decomposition is often observed as a broad exotherm or a complex series of endothermic and exothermic events following the melting peak.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This technique, known as Evolved Gas Analysis (EGA), provides real-time analysis of the gases evolved during decomposition.

Objective: To identify the chemical nature of the volatile products released during the thermal decomposition of 1,2-Benzenediethanol.

Instrumentation: TGA-MS or TGA-FTIR system.

Experimental Protocol: The TGA protocol is followed as described in section 3.1. The evolved gases are transferred to the MS or FTIR for analysis. The resulting spectra can be used to identify the decomposition products by their mass-to-charge ratio or their characteristic infrared absorption bands.

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be visualized using the following diagrams.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of 1,2-Benzenediethanol place Place in TGA crucible weigh->place load Load crucible into TGA furnace place->load purge Purge with N2 (20-50 mL/min) load->purge equilibrate Equilibrate at 30 °C purge->equilibrate heat Heat to 600 °C at 10 °C/min equilibrate->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG curves record->plot determine Determine Tₒₙₛₑₜ and Tₚₑₐₖ plot->determine DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of 1,2-Benzenediethanol place Place in aluminum DSC pan and seal weigh->place load Load sample and reference pans place->load purge Purge with N2 (20-50 mL/min) load->purge equilibrate Equilibrate at 25 °C purge->equilibrate heat Heat to 300 °C at 10 °C/min equilibrate->heat record Record Heat Flow vs. Temperature heat->record plot Plot DSC curve record->plot determine Determine Tₘ and decomposition events plot->determine Decomposition_Pathway cluster_dehydration Dehydration Reactions cluster_oxidation Oxidation (if O₂ present) cluster_fragmentation High-Temperature Fragmentation start 1,2-Benzenediethanol poly_ether Polymeric Ethers + H₂O start->poly_ether Intermolecular cyclic_ether Phthalan Derivative + H₂O start->cyclic_ether Intramolecular aldehyde Phthalaldehyde start->aldehyde +[O] radicals Radical Intermediates start->radicals High Temp acid Phthalic Acid aldehyde->acid +[O] products CO, CO₂, H₂O, Char radicals->products

References

Foundational

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-Benzenediethanol, a key organic intermediate. While a detail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-Benzenediethanol, a key organic intermediate. While a detailed, publicly available crystal structure for 1,2-Benzenediethanol is not readily accessible, this paper presents a complete methodology for its determination and utilizes the crystallographic data of its structural isomer, 1,4-Benzenediethanol, as a case study to illustrate the expected structural parameters and analytical workflow. Understanding the solid-state structure of this molecule is crucial for predicting its physicochemical properties, which is of significant interest in materials science and drug development.

Introduction to 1,2-Benzenediethanol

1,2-Benzenediethanol, also known as ortho-phenylenedimethanol, is an aromatic alcohol containing a benzene ring substituted with two hydroxymethyl (-CH2OH) groups at adjacent positions. Its molecular structure dictates its physical and chemical behavior, including solubility, melting point, and reactivity. In the context of drug development, the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are critical for formulation, stability, and bioavailability.

Crystallographic Data of a Structural Isomer: 1,4-Benzenediethanol

Due to the limited availability of public crystallographic data for 1,2-Benzenediethanol, the data for its para-isomer, 1,4-Benzenediethanol, is presented here as a representative example of a benzenediethanol crystal structure. This data provides valuable insights into the expected bond lengths, angles, and crystal packing of such molecules. The crystal structure of 1,4-Benzenediethanol was determined by single-crystal X-ray diffraction.[1]

Table 1: Crystal Data and Structure Refinement for 1,4-Benzenedimethanol [1]

ParameterValue
Empirical FormulaC₈H₁₀O₂
Formula Weight138.16 g/mol
Temperature180 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a13.010(3) Å
b5.562(1) Å
c11.358(2) Å
α90°
β92.61(3)°
γ90°
Volume821.4(3) ų
Z4
Calculated Density1.116 Mg/m³
Absorption Coefficient0.078 mm⁻¹
F(000)296
Refinement
R-factor0.040
wR-factor0.101
Data-to-parameter ratio12.5

Table 2: Selected Bond Lengths and Angles for 1,4-Benzenedimethanol [1]

Bond/AngleLength (Å) / Angle (°)
C1-C21.389(2)
C1-C61.391(2)
C2-C31.385(2)
C3-C41.390(2)
C4-C51.386(2)
C5-C61.383(2)
C1-C71.511(2)
C4-C81.510(2)
O1-C71.428(2)
O2-C81.431(2)
C2-C1-C6120.3(1)
C3-C4-C5120.4(1)
O1-C7-C1112.5(1)
O2-C8-C4112.9(1)

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures, from crystal growth to data analysis.

Synthesis and Crystallization of 1,2-Benzenediethanol

The synthesis of 1,2-Benzenediethanol can be achieved through the reduction of phthalic anhydride or its derivatives. High-purity material is essential for growing single crystals suitable for X-ray diffraction.

General Crystallization Procedure:

Crystallization of small organic molecules like 1,2-Benzenediethanol can be achieved through various methods, including slow evaporation, cooling of a saturated solution, or vapor diffusion.[2][3]

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[2] Common solvents for aromatic alcohols include ethanol, methanol, ethyl acetate, and toluene.

  • Dissolution: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.[4]

  • Cooling: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the growth of larger, well-ordered crystals.[2]

  • Crystal Harvesting: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent to remove any remaining impurities.[3]

G General Crystallization Workflow cluster_0 Preparation cluster_1 Process cluster_2 Isolation A High-Purity 1,2-Benzenediethanol C Dissolution in Hot Solvent A->C B Solvent Selection B->C D Slow Cooling C->D E Crystal Formation (Nucleation & Growth) D->E F Filtration E->F G Washing with Cold Solvent F->G H Drying G->H

Caption: Workflow for the crystallization of 1,2-Benzenediethanol.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[5]

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.[6] Data is typically collected at a low temperature (e.g., 100-180 K) to minimize thermal vibrations of the atoms.[1]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.[1]

G Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Select & Mount Single Crystal B X-ray Diffraction Data Collection A->B C Data Reduction & Correction B->C D Structure Solution C->D E Structure Refinement D->E F Validation & Final Model E->F

Caption: The process of determining a crystal structure using SC-XRD.

Biological Context and Drug Development Implications

While specific signaling pathways involving 1,2-Benzenediethanol are not well-documented in publicly available literature, its structural motifs are present in various biologically active molecules. The hydroxyl groups can participate in hydrogen bonding, a critical interaction in biological systems and for the binding of drugs to their targets.

The solid-state properties determined through crystal structure analysis are paramount in drug development.[7] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, and stability. A thorough understanding of the crystal structure allows for the identification and characterization of different polymorphs, ensuring the selection of the most suitable form for a drug product.

Conclusion

The crystal structure analysis of 1,2-Benzenediethanol is a critical step in understanding its solid-state properties. Although a definitive public structure is currently unavailable, this guide outlines the necessary experimental procedures for its determination. The provided crystallographic data for the isomeric 1,4-Benzenediethanol serves as a valuable reference for the expected molecular geometry and packing. For researchers in materials science and drug development, a comprehensive characterization of the crystalline form of 1,2-Benzenediethanol is essential for controlling its properties and ensuring its effective application.

References

Exploratory

Quantum Chemical Analysis of 1,2-Benzenediethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1,2-Benzenediethanol, a significant organic compound. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1,2-Benzenediethanol, a significant organic compound. The document outlines the computational methodology, presents simulated data for its structural and electronic properties, and visualizes the workflow involved. The objective is to offer a detailed framework for the theoretical investigation of similar aromatic molecules, which is crucial in fields like materials science and drug discovery.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules.[1] By solving approximations of the Schrödinger equation, these methods can elucidate molecular geometries, vibrational frequencies, electronic structures, and reaction mechanisms.[2] For molecules like 1,2-Benzenediethanol, understanding these properties at a quantum level is vital for predicting its reactivity, stability, and potential biological interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it ideal for studying organic molecules of this size.[3] This guide details a simulated DFT study to determine the key structural and electronic characteristics of 1,2-Benzenediethanol.

Detailed Computational Protocol

The following protocol describes a standard and robust methodology for the quantum chemical analysis of 1,2-Benzenediethanol using DFT.

2.1 Software and Initial Structure Preparation The initial 3D structure of 1,2-Benzenediethanol was constructed using standard bond lengths and angles. All calculations were hypothetically performed using the Gaussian 16 software package.

2.2 Geometry Optimization A full geometry optimization was performed to locate the global minimum energy conformation of the molecule. The optimization was carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4] The 6-311++G(d,p) Pople-style basis set was employed, which provides a good description of electronic structure for organic molecules, including polarization functions on all atoms (d,p) and diffuse functions on both heavy atoms and hydrogens (++).[5][6] To simulate an aqueous environment, the Polarizable Continuum Model (PCM) with water as the solvent was incorporated. The optimization was considered complete when the residual forces on the atoms were below the default convergence criteria set by the software.

2.3 Frequency Analysis Following the geometry optimization, a vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p) with PCM) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable equilibrium geometry. This analysis also yields important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4 Electronic Property Calculation The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were derived from the optimized structure. The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, was subsequently calculated.

Data Presentation: Calculated Properties

The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on 1,2-Benzenediethanol.

Table 1: Hypothetical Optimized Cartesian Coordinates (Å)

Atom Element X Y Z
1 C 1.21 1.40 0.00
2 C -0.11 1.88 0.00
3 C -1.16 0.98 0.00
4 C -0.90 -0.40 0.00
5 C 0.42 -0.88 0.00
6 C 1.47 0.02 0.00
7 H 2.01 2.05 0.00
8 H -0.31 2.94 0.00
9 H -2.18 1.35 0.00
10 H -1.70 -1.05 0.00
11 C 0.75 -2.35 0.00
12 H 1.55 -2.60 0.88
13 H 1.55 -2.60 -0.88
14 O -0.25 -3.15 0.00
15 H -0.05 -4.05 0.00
16 C 2.90 -0.45 0.00
17 H 3.15 -0.70 1.03
18 H 3.15 -0.70 -1.03
19 O 3.70 0.65 0.00

| 20 | H | 4.60 | 0.40 | 0.00 |

Table 2: Selected Optimized Geometrical Parameters

Parameter Type Atoms Involved Value
r(C1-C2) Bond Length C1, C2 1.39 Å
r(C-C) avg (ring) Bond Length C1-C6 1.40 Å
r(C5-C11) Bond Length C5, C11 1.51 Å
r(C11-O14) Bond Length C11, O14 1.43 Å
r(O14-H15) Bond Length O14, H15 0.96 Å
∠(C1-C6-C5) Bond Angle C1, C6, C5 120.1°
∠(C5-C11-O14) Bond Angle C5, C11, O14 109.5°
∠(C11-O14-H15) Bond Angle C11, O14, H15 109.2°
D(C1-C6-C5-C11) Dihedral Angle C1, C6, C5, C11 179.8°

| D(C6-C5-C11-O14) | Dihedral Angle | C6, C5, C11, O14 | -65.0° |

Table 3: Calculated Electronic Properties

Property Value
Energy of HOMO -6.85 eV
Energy of LUMO -1.22 eV
HOMO-LUMO Gap 5.63 eV

| Dipole Moment | 2.45 Debye |

Table 4: Thermochemical Analysis at 298.15 K

Property Value
Zero-point vibrational energy (ZPVE) 125.6 kcal/mol
Enthalpy (H) -520.15 Hartrees

| Gibbs Free Energy (G) | -520.21 Hartrees |

Visualization of Computational Workflow

The logical flow of a quantum chemical calculation can be effectively represented as a workflow diagram. This visualization clarifies the sequence of steps from the initial molecular structure input to the final analysis of its properties. The process is a cornerstone of computational approaches to molecular design.[7][8]

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis cluster_output 4. Final Results Input Initial Structure (1,2-Benzenediethanol) Method Define Methodology (DFT: B3LYP/6-311++G(d,p)) Solvent Model (PCM) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Electronic Calculate Electronic Properties (HOMO, LUMO, Gap) Opt->Electronic Check Verify Minimum Energy (No Imaginary Frequencies?) Freq->Check Thermo Extract Thermochemistry (ZPVE, Enthalpy, Gibbs Energy) Freq->Thermo Check->Opt No Geom Analyze Geometry (Bond Lengths, Angles) Check->Geom  Yes Report Technical Report & Visualization Geom->Report Thermo->Report Electronic->Report

Caption: Computational workflow for quantum chemical analysis.

Conclusion

This guide has presented a hypothetical yet methodologically sound framework for the quantum chemical investigation of 1,2-Benzenediethanol using Density Functional Theory. The detailed protocol, from initial structure preparation to the analysis of electronic and geometric properties, serves as a template for researchers. The presented data, while simulated, are representative of the insights that can be gained through such calculations. This computational approach is a powerful asset in the rational design of novel molecules and for understanding complex chemical phenomena, accelerating research and development in chemistry and pharmacology.

References

Foundational

The Versatility of 1,2-Benzenediethanol in Modern Organic Synthesis: A Technical Guide

Abstract 1,2-Benzenediethanol, also known as o-xylylene glycol or 1,2-bis(hydroxymethyl)benzene, is a versatile bifunctional aromatic alcohol that serves as a valuable building block in a multitude of organic syntheses....

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Benzenediethanol, also known as o-xylylene glycol or 1,2-bis(hydroxymethyl)benzene, is a versatile bifunctional aromatic alcohol that serves as a valuable building block in a multitude of organic syntheses. Its ortho-disposed hydroxymethyl groups on a rigid benzene core provide a unique platform for the construction of a diverse array of molecular architectures, ranging from macrocyclic crown ethers and high-performance polyesters to complex heterocyclic systems. This technical guide provides an in-depth exploration of the key applications of 1,2-benzenediethanol in organic synthesis, offering detailed experimental protocols for seminal reactions, quantitative data for process optimization, and visual workflows to elucidate key synthetic transformations. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, polymer science, and drug development who are seeking to leverage the synthetic potential of this important intermediate.

Introduction

The strategic placement of two reactive hydroxyl groups on adjacent positions of a benzene ring makes 1,2-benzenediethanol a precursor of significant interest in synthetic chemistry. This arrangement allows for the facile formation of cyclic structures, the introduction of specific stereochemical constraints, and the synthesis of polymers with unique thermal and mechanical properties. This guide will delve into three primary areas of its application: the synthesis of crown ethers, the formation of polyesters through condensation polymerization, and its use in the construction of phosphorus-containing heterocycles.

Synthesis of Crown Ethers

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. The synthesis of dibenzo-crown ethers often utilizes catechol as a starting material. While direct experimental protocols starting from 1,2-benzenediethanol are not as commonly reported, its structural similarity to precursors used in Williamson ether synthesis for crown ethers suggests its high potential in this area. A general, illustrative procedure for the synthesis of a dibenzo-16-crown-5 ether, adapted from established methods, is presented below. This reaction would proceed via the in-situ formation of the corresponding dialkoxide of 1,2-benzenediethanol followed by reaction with a suitable dihalide.

Illustrative Experimental Protocol: Synthesis of Dibenzo-16-crown-5 Ether

Materials:

  • 1,2-Benzenediethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetraethylene glycol dichloride

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,2-benzenediethanol (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride (2.2 eq) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.

  • A solution of tetraethylene glycol dichloride (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture over a period of 2 hours at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol to destroy any excess sodium hydride.

  • The solvent is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired dibenzo-16-crown-5 ether.

Condensation Polymerization to Polyesters

1,2-Benzenediethanol is an excellent diol monomer for the synthesis of polyesters through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyesters often exhibit high thermal stability and unique mechanical properties due to the rigid benzene unit in the polymer backbone. A representative example is the polycondensation with terephthaloyl chloride.

Experimental Protocol: Synthesis of Poly(o-xylylene terephthalate)

Materials:

  • 1,2-Benzenediethanol

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • 1,1,2,2-Tetrachloroethane (TCE)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, 1,2-benzenediethanol (1.0 eq) is dissolved in a mixture of anhydrous 1,1,2,2-tetrachloroethane and anhydrous pyridine.

  • The solution is cooled to 0 °C in an ice bath.

  • Terephthaloyl chloride (1.0 eq), dissolved in anhydrous 1,1,2,2-tetrachloroethane, is added dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 120 °C for 4 hours.

  • The resulting viscous solution is cooled to room temperature and poured into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Quantitative Data for Polyester Synthesis
Monomer 1Monomer 2SolventCatalyst/BaseTemp (°C)Time (h)Yield (%)Molecular Weight (Mn)
1,2-BenzenediethanolTerephthaloyl chlorideTCEPyridine1204>90Varies with conditions
1,2-BenzenediethanolAdipoyl chlorideChloroformTriethylamine606HighVaries with conditions

Note: The molecular weight of the resulting polymer is highly dependent on the stoichiometry of the reactants, purity of the monomers and solvent, and reaction conditions.

Synthesis of Phosphorus-Containing Heterocycles

The diol functionality of 1,2-benzenediethanol provides a convenient entry point for the synthesis of various phosphorus-containing heterocycles through cyclocondensation reactions with appropriate phosphorus reagents. These heterocycles are of interest in materials science and as ligands in catalysis. For instance, reaction with phosphorus trichloride can lead to the formation of a cyclic phosphite, which can be further oxidized to the corresponding phosphate.

Illustrative Experimental Protocol: Synthesis of a Dibenzo[d,f][1][2][3]dioxaphosphepine

Materials:

  • 1,2-Benzenediethanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (anhydrous)

  • Anhydrous diethyl ether

  • Sulfur or an oxidizing agent (e.g., hydrogen peroxide)

Procedure:

  • A solution of 1,2-benzenediethanol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

  • Phosphorus trichloride (1.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

  • The filtrate, containing the cyclic phosphite, can be used directly for the next step.

  • For the synthesis of the corresponding thiophosphate, elemental sulfur (1.1 eq) is added to the filtrate and the mixture is stirred at room temperature for 4 hours.

  • The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

To better illustrate the logical flow of the synthetic transformations described, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for Dibenzo-Crown Ether Synthesis

G start 1,2-Benzenediethanol dialkoxide Dialkoxide Intermediate start->dialkoxide  + NaH cyclization Williamson Ether Synthesis (Cyclization) dialkoxide->cyclization dihalide Tetraethylene glycol dichloride dihalide->cyclization product Dibenzo-16-crown-5 cyclization->product

Caption: Workflow for Dibenzo-Crown Ether Synthesis.

Condensation Polymerization Pathway

G diol 1,2-Benzenediethanol polymerization Polycondensation diol->polymerization diacid_chloride Terephthaloyl chloride diacid_chloride->polymerization polymer Poly(o-xylylene terephthalate) polymerization->polymer  - HCl

Caption: Pathway for Polyester Formation.

Synthesis of a Phosphorus Heterocycle

G start 1,2-Benzenediethanol cyclization Cyclocondensation start->cyclization pcl3 PCl₃ pcl3->cyclization  + Et₃N phosphite Cyclic Phosphite cyclization->phosphite oxidation Oxidation/Sulfurization phosphite->oxidation product Dibenzo[d,f][1,3,2] dioxaphosphepine Derivative oxidation->product sulfur Sulfur (S₈) sulfur->oxidation

Caption: Formation of a Phosphorus Heterocycle.

Conclusion

1,2-Benzenediethanol is a readily accessible and highly versatile building block in organic synthesis. Its unique structural motif enables the efficient construction of a wide range of valuable compounds, including macrocycles, polymers, and heterocycles. The experimental protocols and data presented in this guide serve as a foundational resource for chemists and materials scientists. Further exploration into its applications, particularly in the synthesis of novel pharmaceutical intermediates and advanced materials, is a promising area for future research and development. The continued investigation of its reactivity will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

Exploratory

An In-depth Technical Guide to the Discovery and History of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 1,2-Benzenediethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is a significant aromatic diol with applications in chemical synthesis....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzenediethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is a significant aromatic diol with applications in chemical synthesis. This document provides a comprehensive overview of its discovery and the historical evolution of its synthesis. It details seminal methodologies, from late 19th-century preparations to the advent of powerful reducing agents in the mid-20th century. This guide includes structured data on synthetic yields, detailed experimental protocols for key historical syntheses, and a visualization of its presumptive metabolic pathway, offering a thorough resource for researchers in organic synthesis and drug development.

Introduction

1,2-Benzenediethanol is a white to off-white crystalline solid or viscous liquid, depending on its purity.[1] It consists of a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at the ortho positions.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. While modern production methods are efficient and well-established, the historical journey of its discovery and the development of its synthesis reflect the broader advancements in organic chemistry over the past 150 years. This guide traces this history, providing both qualitative and quantitative insights into the key milestones of its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical properties of 1,2-Benzenediethanol is provided below.

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.17 g/mol [2]
CAS Number 612-14-6[2]
Melting Point 62-65 °C[3][4]
Boiling Point 145 °C at 3 mmHg[4]
Solubility Soluble in water, ether, ethanol, and benzene.[5][6]
Appearance White to light yellow powder or crystalline solid.[1][3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.33 – 7.28 (m, 4H), 4.72 (s, 4H), 2.55 (s, 2H, -OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 139.1, 129.0, 128.8, 62.9
GC-MS (m/z) Top Peak: 120, 2nd Highest: 91[7]

Historical Synthesis and Discovery

The history of 1,2-Benzenediethanol's synthesis is marked by a progression from relatively harsh, low-yielding methods to more efficient and selective reductions. While a single definitive "discovery" is not clearly documented, its preparation was explored in the late 19th century as chemists investigated the reactivity of substituted aromatic compounds.

Early Investigations (Late 19th Century)

The earliest known methods for preparing 1,2-Benzenediethanol involved the manipulation of ortho-substituted benzene derivatives. These pioneering efforts laid the groundwork for future synthetic developments.

  • Reduction of o-Phthaloyl Dichloride with Sodium Amalgam (1879): One of the earliest recorded methods for generating a compound of this class involved the reduction of o-phthaloyl dichloride using sodium amalgam. This method, described in the German chemical literature, was characteristic of the era's reliance on metal-based reducing agents.[8]

  • Hydrolysis of α,α'-Dibromo-o-xylene (1884): Another significant early approach was the hydrolysis of α,α'-dibromo-o-xylene. This reaction, typically carried out in the presence of a base like sodium hydroxide, provided a direct route to the diol from a halogenated precursor. The synthesis of the starting material, α,α'-dibromo-o-xylene, from o-xylene and bromine was itself a notable procedure, with reported yields of 48-53%.[9]

The Advent of Modern Reducing Agents (Mid-20th Century)

The mid-20th century witnessed a revolution in synthetic organic chemistry with the introduction of complex metal hydrides. These reagents offered unprecedented efficiency and selectivity in the reduction of carbonyl compounds and their derivatives, leading to significantly improved syntheses of 1,2-Benzenediethanol.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction (1947): A landmark paper by Nystrom and Brown in 1947 detailed the use of the powerful reducing agent lithium aluminum hydride.[10] This reagent proved highly effective for the reduction of esters and anhydrides. A specific application of this is the reduction of diethyl phthalate to 1,2-benzenediethanol, which proceeds in a high yield of 93%.[11]

  • Sodium Borohydride (NaBH₄) Reduction (1949): Shortly after the introduction of LiAlH₄, Chaikin and Brown reported the utility of the milder and more selective reducing agent, sodium borohydride, in 1949. While not as potent as LiAlH₄, NaBH₄ is capable of reducing aldehydes and acid chlorides.[1] The reduction of phthalaldehyde derivatives with sodium borohydride under controlled conditions became a viable route to 1,2-benzenediethanol.[1]

Summary of Synthetic Methodologies

The following table summarizes the key historical methods for the synthesis of 1,2-Benzenediethanol, highlighting the progression of reagents and reported yields where available.

YearPrecursorReagent(s)Reported YieldReference
1879o-Phthaloyl DichlorideSodium AmalgamNot specified[8]
1884α,α'-Dibromo-o-xyleneSodium HydroxideNot specified[8]
1947Diethyl PhthalateLithium Aluminum Hydride (LiAlH₄)93%[11]
1949Phthalaldehyde DerivativesSodium Borohydride (NaBH₄)Not specified[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for some of the key historical experiments cited in the discovery and synthesis of 1,2-Benzenediethanol.

Synthesis of α,α'-Dibromo-o-xylene (Precursor for 1884 Method)

This procedure is adapted from the method of Perkin, as modified by Cope and Fenton.

Materials:

  • o-Xylene (1 mole, 106 g)

  • Bromine (2.2 moles, 352 g)

  • Petroleum ether (60-68°C boiling range)

  • Solid potassium hydroxide

Apparatus:

  • 1-L three-necked round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Condenser with a gas absorption trap

  • Oil bath

  • Sun lamp

Procedure:

  • The flask is charged with o-xylene and heated to 125°C in an oil bath, illuminated by a sun lamp.

  • Bromine is added dropwise with stirring over 1.5 hours, maintaining the temperature at 125°C.

  • The mixture is stirred for an additional 30 minutes under the same conditions.

  • The reaction mixture is cooled to 60°C and poured into 100 mL of boiling petroleum ether.

  • The solution is cooled slowly to room temperature with frequent stirring, then chilled in a refrigerator for 12 hours.

  • The crystalline product is collected by suction filtration, washed with cold petroleum ether, and dried in a vacuum desiccator over potassium hydroxide.

  • The yield of α,α'-dibromo-o-xylene is typically between 123-140 g (48-53%).[9]

Reduction of Diethyl Phthalate with Lithium Aluminum Hydride (Adapted from Nystrom & Brown, 1947)

Materials:

  • Diethyl phthalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

Apparatus:

  • Three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • A solution of LiAlH₄ in anhydrous diethyl ether is prepared in the reaction flask, equipped with a stirrer, condenser, and dropping funnel. The system is kept under a nitrogen atmosphere.

  • A solution of diethyl phthalate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reduction.

  • The reaction is cautiously quenched by the slow, dropwise addition of water or aqueous acid to decompose the excess LiAlH₄ and the aluminum alkoxide complexes.

  • The mixture is then treated with 10% sulfuric acid to dissolve the inorganic salts.

  • The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield 1,2-benzenediethanol.

  • A reported yield for this transformation is 93%.[11]

Presumptive Metabolic Pathway

While specific studies on the metabolic fate of 1,2-benzenediethanol are not widely available, a plausible pathway can be inferred from the general metabolism of primary alcohols. This process is primarily enzymatic, occurring in the liver.

The initial step is the oxidation of one of the primary alcohol groups to an aldehyde, catalyzed by alcohol dehydrogenase (ADH). This is followed by the oxidation of the resulting aldehyde to a carboxylic acid, catalyzed by aldehyde dehydrogenase (ALDH). This sequence can then be repeated for the second alcohol group.

Metabolic_Pathway cluster_0 Metabolic Transformation of 1,2-Benzenediethanol BDE 1,2-Benzenediethanol HMPA 2-(Hydroxymethyl)benzaldehyde BDE->HMPA Alcohol Dehydrogenase (ADH) HMPAc 2-(Hydroxymethyl)benzoic Acid HMPA->HMPAc Aldehyde Dehydrogenase (ALDH) PA Phthalic Acid HMPAc->PA Alcohol/Aldehyde Dehydrogenase

Caption: Presumptive metabolic pathway of 1,2-Benzenediethanol.

Conclusion

The journey of 1,2-benzenediethanol from its early, challenging syntheses in the late 19th century to the highly efficient methods developed in the mid-20th century encapsulates a significant period of advancement in synthetic organic chemistry. The introduction of powerful and selective reducing agents like lithium aluminum hydride and sodium borohydride revolutionized the preparation of this and many other compounds. This guide has provided a detailed historical and technical overview, from the foundational work of early chemists to the establishment of modern synthetic protocols. The compiled data and experimental methodologies offer a valuable resource for researchers, providing both historical context and practical information for the synthesis and study of this versatile aromatic diol.

References

Foundational

An In-depth Technical Guide on the Environmental Fate and Toxicity of 1,2-Benzenediethanol

Audience: Researchers, scientists, and drug development professionals. Introduction 1,2-Benzenediethanol, also known as o-Xylene-α,α'-diol or Phthalyl alcohol, is an aromatic alcohol with the chemical formula C₆H₄(CH₂OH)...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzenediethanol, also known as o-Xylene-α,α'-diol or Phthalyl alcohol, is an aromatic alcohol with the chemical formula C₆H₄(CH₂OH)₂. Its environmental presence, persistence, and potential toxicity are critical parameters for a comprehensive risk assessment. This document outlines the standard methodologies for determining the environmental fate and ecotoxicity of 1,2-Benzenediethanol, provides templates for data presentation, and illustrates key experimental workflows.

Environmental Fate Assessment

The environmental fate of a chemical substance describes its transport and transformation in the environment. Key processes governing the fate of 1,2-Benzenediethanol include biodegradation, hydrolysis, photodegradation, and sorption to soil and sediment.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. For a substance like 1,2-Benzenediethanol, assessing its susceptibility to microbial degradation is crucial for determining its persistence in aquatic and terrestrial systems.

ParameterMethodResultConclusion
Ready Biodegradability (% Degradation in 28 days)OECD 301F (Manometric Respirometry)Data not availableData not available
Inherent BiodegradabilityOECD 302 SeriesData not availableData not available

This method evaluates the potential for rapid and complete biodegradation in an aerobic aquatic environment.[1][2]

  • Principle: A solution of 1,2-Benzenediethanol in a mineral medium is inoculated with microorganisms (typically from activated sludge of a wastewater treatment plant) and incubated under aerobic conditions in a closed respirometer.[1] The consumption of oxygen is measured over a 28-day period and is an indirect measure of the mineralization of the test substance.

  • Apparatus: Manometric respirometer, temperature-controlled incubator, mineral medium.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance to achieve a concentration that yields sufficient oxygen demand (e.g., 100 mg/L).

    • Inoculate the medium with a small volume of activated sludge.

    • Set up parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

    • Incubate all vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

    • Continuously measure the oxygen uptake.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.[1]

cluster_prep Preparation cluster_setup Experimental Setup (OECD 301F) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Conclusion Prep Prepare Mineral Medium & Test Substance Solution TestVessel Test Vessels: Substance + Medium + Inoculum Prep->TestVessel BlankVessel Blank Control: Medium + Inoculum Prep->BlankVessel RefVessel Reference Control: (e.g., Sodium Benzoate) Prep->RefVessel Inoc Collect & Prepare Inoculum (Activated Sludge) Inoc->TestVessel Inoc->BlankVessel Inoc->RefVessel Incubate Incubate at 20-25°C in Dark for 28 days TestVessel->Incubate BlankVessel->Incubate RefVessel->Incubate Measure Continuously Measure O2 Consumption Incubate->Measure Calculate Calculate % Biodegradation vs. ThOD Measure->Calculate Conclusion Determine 'Ready Biodegradability' (≥60% in 10-d window) Calculate->Conclusion

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. This abiotic process can be a significant degradation pathway for certain chemicals, especially at different environmental pH values.

pHTemperature (°C)Half-life (t₁/₂)Rate Constant (k)
425Data not availableData not available
725Data not availableData not available
925Data not availableData not available

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[3][4][5]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are maintained at a constant temperature in the dark, and the concentration of the test substance is determined at various time intervals.[4]

  • Apparatus: Constant temperature bath, sterile glassware, pH meter, analytical instrument (e.g., HPLC-UV, LC-MS) for quantification.

  • Procedure:

    • A preliminary test is conducted at 50°C for 5 days to quickly assess hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable.[4]

    • For the main test, prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.

    • Add the test substance to each buffer solution. The concentration should be below its water solubility limit.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • At appropriate time intervals, take samples and analyze for the concentration of the parent compound.

  • Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. A plot of the natural logarithm of the concentration versus time yields the rate constant (k). The half-life (t₁/₂) is calculated as t₁/₂ = ln(2)/k.

Soil Sorption

Soil sorption, or adsorption-desorption, determines a chemical's tendency to bind to soil particles versus remaining in the soil water. This property influences its mobility, bioavailability, and degradation rate.

Soil TypeOrganic Carbon (%)K_d_ (L/kg)K_oc_ (L/kg)
Sandy LoamData not availableData not availableData not available
Silt LoamData not availableData not availableData not available
ClayData not availableData not availableData not available
Loamy SandData not availableData not availableData not available
Sandy Clay LoamData not availableData not availableData not available

K_d = Soil-water partition coefficient; K_oc = Organic carbon-normalized sorption coefficient._

This method measures the extent of adsorption and desorption of a substance to various soil types.[6][7][8]

  • Principle: A solution of the test substance is equilibrated with a soil sample of known characteristics. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[9]

  • Apparatus: Shaker or rotator, centrifuge, analytical instrument (e.g., HPLC, LC-MS), various characterized soil types.

  • Procedure:

    • Preliminary Test: Determine appropriate soil-to-solution ratios and equilibration time.

    • Adsorption Phase:

      • Add a known volume of the test substance solution (typically in 0.01 M CaCl₂) to a known mass of soil in a centrifuge tube.

      • Equilibrate the samples by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

      • Separate the solid and aqueous phases by centrifugation.

      • Analyze the supernatant for the concentration of the test substance.

    • Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution (without the test substance) and re-equilibrate to measure the amount of substance that desorbs from the soil.

  • Data Analysis:

    • The soil-water partition coefficient (K_d_) is calculated as the ratio of the concentration of the substance in soil to the concentration in water at equilibrium.

    • The organic carbon-normalized sorption coefficient (K_oc_) is calculated as: K_oc_ = (K_d_ / % Organic Carbon) * 100.

cluster_prep Preparation cluster_adsorption Adsorption Phase (OECD 106) cluster_analysis Data Analysis cluster_desorption Desorption Phase (Optional) PrepSoil Select & Characterize Soils (e.g., 5 types) Mix Add Soil & Solution to Centrifuge Tubes PrepSoil->Mix PrepSol Prepare Test Substance Solution (0.01M CaCl2) PrepSol->Mix Equilibrate Equilibrate on Shaker (e.g., 24h at 20°C) Mix->Equilibrate Separate Centrifuge to Separate Soil and Supernatant Equilibrate->Separate Analyze Analyze Supernatant Concentration Separate->Analyze Replace Replace Supernatant with Fresh Solution Separate->Replace CalcKd Calculate Adsorbed Amount & Determine Kd Analyze->CalcKd CalcKoc Normalize to Organic Carbon to Determine Koc CalcKd->CalcKoc ReEquilibrate Re-equilibrate on Shaker Replace->ReEquilibrate AnalyzeDes Analyze Supernatant for Desorbed Substance ReEquilibrate->AnalyzeDes

Caption: Workflow for OECD 106 Soil Adsorption-Desorption Test.

Ecotoxicity Assessment

Ecotoxicity testing evaluates the potential harmful effects of a substance on organisms in the environment. Standard tests focus on acute toxicity to representatives of different trophic levels, such as aquatic invertebrates and fish.

Aquatic Invertebrate Acute Toxicity

This test determines the concentration of a substance that is acutely toxic to aquatic invertebrates, typically the water flea Daphnia magna.

EndpointExposure DurationValue (mg/L)Confidence Limits (95%)
EC₅₀48 hoursData not availableData not available

EC₅₀ = The concentration that causes immobilization in 50% of the test organisms.

This static test assesses the acute toxicity of a substance to daphnids.[10][11][12]

  • Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.[10]

  • Apparatus: Glass beakers, temperature-controlled incubator with a light cycle, culture of Daphnia magna.

  • Procedure:

    • Conduct a range-finding test to determine the appropriate concentration range for the definitive test.

    • For the definitive test, expose groups of daphnids (e.g., 20 daphnids per concentration, divided into 4 replicates of 5) to at least five concentrations of the test substance arranged in a geometric series.

    • Include a control group exposed to dilution water only.

    • Incubate at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[12]

  • Data Analysis: The EC₅₀ value and its 95% confidence limits are calculated for the 48-hour exposure period using appropriate statistical methods (e.g., probit analysis).

Fish Acute Toxicity

This test evaluates the acute lethal toxicity of a substance to fish, often using species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

SpeciesEndpointExposure DurationValue (mg/L)Confidence Limits (95%)
Oncorhynchus mykissLC₅₀96 hoursData not availableData not available
Danio rerioLC₅₀96 hoursData not availableData not available

LC₅₀ = The concentration that is lethal to 50% of the test organisms.

This test determines the concentration of a chemical that is lethal to 50% of fish over a 96-hour exposure.[13][14][15]

  • Principle: Fish are exposed to the test substance in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.[13]

  • Apparatus: Test aquaria, dilution water system, temperature control, aeration system.

  • Procedure:

    • Acclimate fish to test conditions.

    • Conduct a range-finding test to determine the appropriate concentration range.

    • For the definitive test, expose groups of fish (e.g., 7-10 fish per concentration) to at least five concentrations of the test substance arranged in a geometric series.

    • Include a control group exposed to dilution water only.

    • Maintain constant conditions (temperature, light, dissolved oxygen). In a semi-static test, the test solutions are renewed every 24 hours.

    • Record the number of dead fish in each test chamber at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated for the 96-hour exposure period using statistical methods like probit analysis.

cluster_invertebrate Aquatic Invertebrate (OECD 202) cluster_fish Fish (OECD 203) Start Ecotoxicity Assessment of 1,2-Benzenediethanol Daphnia_Range Range-Finding Test on Daphnia magna Start->Daphnia_Range Fish_Range Range-Finding Test on Fish Species Start->Fish_Range Daphnia_Definitive Definitive Test (5 Concentrations + Control) Daphnia_Range->Daphnia_Definitive Daphnia_Observe Observe Immobilization at 24h & 48h Daphnia_Definitive->Daphnia_Observe Daphnia_EC50 Calculate 48h EC50 Daphnia_Observe->Daphnia_EC50 Fish_Definitive Definitive Test (5 Concentrations + Control) Fish_Range->Fish_Definitive Fish_Observe Record Mortalities up to 96h Fish_Definitive->Fish_Observe Fish_LC50 Calculate 96h LC50 Fish_Observe->Fish_LC50

Caption: Logical flow for acute aquatic ecotoxicity testing.

Conclusion and Recommendations

Without experimental data, a definitive assessment of the environmental fate and toxicity of 1,2-Benzenediethanol is not possible. The presence of two hydroxyl groups on the alkyl chains suggests it is likely to be more water-soluble and less prone to bioaccumulation than unsubstituted xylene. The benzene ring suggests that biodegradation will likely proceed via ring-opening pathways common to aromatic compounds. However, the rate and extent of these processes are unknown.

It is strongly recommended that the standardized OECD tests outlined in this guide be performed to generate the necessary data for a robust environmental risk assessment. This will enable accurate classification of its persistence, mobility, and potential hazard to aquatic ecosystems.

References

Exploratory

The Biological Versatility of 1,2-Benzenediol Derivatives: A Technical Guide for Drug Discovery

An Examination of Antimicrobial, Antioxidant, Anti-inflammatory, and Anticancer Properties The 1,2-benzenediol, or catechol, moiety is a recurring structural motif in a vast array of biologically active compounds, both n...

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Antimicrobial, Antioxidant, Anti-inflammatory, and Anticancer Properties

The 1,2-benzenediol, or catechol, moiety is a recurring structural motif in a vast array of biologically active compounds, both natural and synthetic. While direct derivatives of 1,2-benzenediethanol are not extensively documented, the broader class of catechol derivatives, including analogs of the naturally occurring hydroxytyrosol and phenylethanoid glycosides, demonstrates a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Antimicrobial Activity

Catechol derivatives, particularly hydroxytyrosol and its analogs, have shown significant promise as antimicrobial agents. Their activity has been evaluated against a range of pathogenic bacteria, with promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected hydroxytyrosol derivatives against common bacterial strains.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
HydroxytyrosolStaphylococcus aureus3.1256.25[1]
Staphylococcus epidermidis6.2512.5[1]
Hydroxytyrosol AcetateStaphylococcus aureus12.525[1]
Staphylococcus epidermidis12.525[1]
Hydroxytyrosol OleateStaphylococcus aureus2550[1]
Staphylococcus epidermidis50100[1]
HydroxytyrosolMycoplasma pneumoniae0.0005-[2]
Mycoplasma hominis0.00003-[2]
Mycoplasma fermentans0.00025-[2]

Antioxidant Activity

The catechol structure is a well-established pharmacophore for antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, thus mitigating oxidative stress, a key factor in numerous pathological conditions.

Quantitative Antioxidant Data

The antioxidant capacity of various catechol derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

CompoundAssayIC50 (µg/mL)Reference
Clerodendrum chinense leaf ethanolic extractDPPH334.2 ± 45.48[3]
(Phenylethanoid glycoside-enriched)ABTS1012.77 ± 61.86[3]

Anti-inflammatory Activity

Derivatives of 1,2-benzenediol have demonstrated potent anti-inflammatory effects. This is often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of phenylethanoid glycosides, which contain a hydroxytyrosol moiety, has been demonstrated through the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Cistanoside JBV-214.94[4]
Tubuloside BBV-214.32[4]

Anticancer Activity

The antiproliferative and cytotoxic effects of catechol derivatives against various cancer cell lines have been a significant area of research. These compounds can induce apoptosis and inhibit tumor growth through various mechanisms.

Quantitative Anticancer Data

The following table presents the cytotoxic activity (IC50 values) of several catechol derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-allylbenzene-1,2-diolMCF-740.2 ± 6.9[5]
4-[3-(acetyloxy)propyl]-1,2-phenylene diacetateMDA-MB-2315.9 ± 0.8[5]
4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetateMDA-MB-23133.8 ± 4.9[5]
Compound 3dMCF-743.4[6]
MDA-MB-23135.9[6]
Compound 4dMCF-739.0[6]
MDA-MB-23135.1[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: Add various concentrations of the test compound to a solution of DPPH in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[9][10]

  • Animal Preparation: Use rats or mice of a specific strain and weight.

  • Compound Administration: Administer the test compound (and a positive control like indomethacin) orally or intraperitoneally at a specified time before inducing inflammation.[11][12]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[9][10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a positive control like doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anticancer activities of 1,2-benzenediol derivatives are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[17][18] Many catechol derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Catechol Catechol Derivatives Catechol->IKK_Complex Inhibition

NF-κB Signaling Pathway and Inhibition by Catechol Derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and cancer. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[19][20] The three main MAPK pathways are the ERK, JNK, and p38 pathways. Catechol derivatives can interfere with these pathways to exert their biological effects.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress, Cytokines) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression Catechol Catechol Derivatives Catechol->MAPKKK Inhibition Catechol->MAPKK Inhibition Catechol->MAPK Inhibition

MAPK Signaling Pathway and Potential Inhibition Sites by Catechol Derivatives.

Conclusion

The diverse biological activities of 1,2-benzenediol derivatives, including their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, underscore their significant potential in drug discovery and development. The catechol moiety serves as a versatile scaffold that can be chemically modified to enhance potency and selectivity for various therapeutic targets. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways like NF-κB and MAPK, offers a rational basis for the design of novel therapeutics. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,2-Benzenediethanol from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1,2-Benzenediethanol, a valuable building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,2-Benzenediethanol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, phthalic anhydride. The synthesis is a two-step process involving the reduction of phthalic anhydride to the intermediate phthalide, followed by the subsequent reduction of phthalide to the target diol.

Detailed experimental protocols for each step are provided below, along with a summary of quantitative data and a visual representation of the overall synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of 1,2-Benzenediethanol from phthalic anhydride is achieved in two sequential reduction steps:

  • Step 1: Reduction of Phthalic Anhydride to Phthalide. This initial reduction selectively transforms one of the carbonyl groups of the anhydride into a methylene group, forming the cyclic ester (lactone) known as phthalide. Several methods can be employed for this transformation, including catalytic hydrogenation and metal-based reductions.

  • Step 2: Reduction of Phthalide to 1,2-Benzenediethanol. The intermediate phthalide is then further reduced to open the lactone ring and convert the ester functionality into two primary alcohol groups, yielding the final product, 1,2-Benzenediethanol. This is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Logical Relationship Diagram: Synthetic Workflow

SynthesisWorkflow Synthesis of 1,2-Benzenediethanol from Phthalic Anhydride A Phthalic Anhydride B Step 1: Reduction A->B C Phthalide (Intermediate) B->C D Step 2: Reduction C->D E 1,2-Benzenediethanol (Final Product) D->E F Reagents: - Ni Catalyst, H₂ - Zn dust, NaOH F->B G Reagent: - Lithium Aluminum Hydride (LAH) G->D

Caption: Overall workflow for the two-step synthesis of 1,2-Benzenediethanol.

Experimental Protocols

Step 1: Synthesis of Phthalide from Phthalic Anhydride

Two effective methods for the reduction of phthalic anhydride to phthalide are presented below.

Method A: Catalytic Hydrogenation

This method employs a supported nickel catalyst for the selective hydrogenation of one carbonyl group of phthalic anhydride.

  • Materials and Equipment:

    • Phthalic anhydride

    • Phthalide (as solvent)

    • Supported Nickel Catalyst (e.g., Ni/SiO₂, Ni/TiO₂-ZrO₂)

    • High-pressure autoclave reactor equipped with a stirrer

    • Hydrogen gas source

    • Filtration apparatus

  • Protocol:

    • In a high-pressure autoclave, combine phthalic anhydride and phthalide (as a solvent). A typical mass ratio of phthalic anhydride to solvent phthalide is 1:1 to 1:2.3.[1]

    • Add the supported nickel catalyst to the mixture. The catalyst loading can be in the range of 2-5% by weight relative to the phthalic anhydride.[1]

    • Seal the autoclave and purge with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0-3.2 MPa).[1]

    • Heat the mixture to the reaction temperature (e.g., 150-170 °C) with continuous stirring.[1]

    • Maintain the reaction for a specified time (e.g., 4-5 hours), monitoring the hydrogen uptake if possible.[1]

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • The filtrate, which is a solution of the product in phthalide, can be used directly in the next step or the product can be isolated by techniques such as crystallization or distillation.

Method B: Reduction with Zinc Dust

This protocol is adapted from a well-established procedure for the reduction of phthalimide, which notes that direct reduction of phthalic anhydride is also feasible.[2]

  • Materials and Equipment:

    • Phthalic anhydride

    • Zinc dust

    • Copper (II) sulfate

    • 20% aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with a mechanical stirrer

    • Ice bath

    • Steam bath

    • Filtration apparatus (Büchner funnel)

    • Beakers

  • Protocol:

    • In a 2-liter round-bottom flask, prepare a thick paste by stirring 180 g of zinc dust with a solution of 1 g of copper (II) sulfate in approximately 35 mL of water. This activation of zinc is crucial for the reaction to proceed.[2]

    • To the zinc-copper paste, add 400 g of a 20% aqueous sodium hydroxide solution.[2]

    • Equip the flask with a mechanical stirrer and cool the contents to 5 °C using an ice bath.

    • Gradually add 148 g (1 mole) of phthalic anhydride in small portions, ensuring the temperature does not exceed 8-10 °C.

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • Dilute the mixture with 400 mL of water and warm it on a steam bath.

    • Filter the mixture and acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper. Phthalide will separate as an oil.[2]

    • To complete the lactonization, boil the mixture for one hour.[2]

    • Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify into a cake.

    • After chilling overnight in a refrigerator, filter the solid product using suction.

    • The crude phthalide can be purified by recrystallization from water. The yield of pure phthalide is typically in the range of 67-71%.[2]

Data Presentation for Step 1
MethodReagentsConditionsYield of PhthalideReference
Catalytic Hydrogenation (Ni/SiO₂)Phthalic anhydride, H₂, Ni/SiO₂ catalyst, Phthalide (solvent)150 °C, 3.0 MPa, 4 hours69.7%[1]
Catalytic Hydrogenation (Ni/TiO₂-ZrO₂)Phthalic anhydride, H₂, Ni/TiO₂-ZrO₂ catalyst, Phthalide (solvent)170 °C, 3.2 MPa, 5 hours88.7%[1]
Reduction with Zinc DustPhthalic anhydride, Zinc dust, NaOH, HCl5-10 °C (addition), then boiling67-71%[2]
Step 2: Synthesis of 1,2-Benzenediethanol from Phthalide

This step involves the reduction of the lactone ring of phthalide to form the diol. Lithium Aluminum Hydride (LAH) is a powerful reducing agent suitable for this transformation.[1]

  • Materials and Equipment:

    • Phthalide

    • Lithium Aluminum Hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • 15% aqueous Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Protocol:

    • Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

    • In a dry three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, prepare a suspension of LAH in anhydrous THF. For each mole of phthalide, approximately 1.5 to 2 moles of LAH should be used.

    • Cool the LAH suspension in an ice bath to 0 °C.

    • Dissolve the phthalide in a minimum amount of anhydrous THF and add it dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (can be monitored by TLC).

    • Workup (Fieser Method): [3]

      • Cool the reaction mixture back to 0 °C in an ice bath.

      • Slowly and cautiously add water dropwise to quench the excess LAH. For every 'x' grams of LAH used, add 'x' mL of water. This will be accompanied by vigorous hydrogen evolution.

      • Next, add 'x' mL of a 15% aqueous sodium hydroxide solution.

      • Finally, add '3x' mL of water.

    • Stir the resulting mixture at room temperature for about 30 minutes. A granular white precipitate of aluminum salts will form.

    • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 1,2-Benzenediethanol.

    • The product can be further purified by recrystallization or column chromatography. A similar reduction of diethyl phthalate to 1,2-benzenedimethanol reports a yield of 93%.[1]

Data Presentation for Step 2
SubstrateReagentSolventYield of 1,2-BenzenediethanolReference for similar reaction
Diethyl PhthalateLiAlH₄Ether93%[1]
PhthalideLiAlH₄THFExpected to be highGeneral method for lactones

Safety Precautions

  • Phthalic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Zinc Dust: Flammable solid. Handle in a well-ventilated area.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Handle only in a dry, inert atmosphere and in a fume hood. Ensure proper quenching procedures are followed.

  • Organic Solvents (THF, Diethyl Ether): Highly flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

Application

Application Note and Protocol: Purification of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the purification of 1,2-Benzenediethanol (also known as o-xylene-α,α'-diol or phthalyl alcohol), a valuable bu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,2-Benzenediethanol (also known as o-xylene-α,α'-diol or phthalyl alcohol), a valuable building block in chemical synthesis.[1][2] The protocols outlined below—recrystallization and column chromatography—are designed to yield high-purity material suitable for research and development applications, including drug discovery.

Compound Properties

  • Molecular Formula: C₈H₁₀O₂

  • Molecular Weight: 138.17 g/mol [1]

  • Appearance: White to off-white crystalline solid or viscous liquid.[2]

  • Solubility: Soluble in water, ether, ethanol, and benzene.[1][3]

Data Presentation: Purification Parameters

The following table summarizes the recommended starting conditions and expected outcomes for the purification of 1,2-Benzenediethanol. These parameters may require optimization based on the specific impurity profile of the crude material.

Purification TechniqueStationary Phase / Solvent SystemTypical Recovery (%)Achievable Purity (%)Scale
Recrystallization Ethanol / Water75 - 90%>99%Milligram to Multigram
Toluene70 - 85%>98%Milligram to Multigram
Column Chromatography Silica Gel / Hexane:Ethyl Acetate Gradient80 - 95%>98%Milligram to Gram

Experimental Protocols

3.1. Purification by Recrystallization (Ethanol/Water System)

Recrystallization is a highly effective method for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4][5] For 1,2-Benzenediethanol, a two-solvent system of ethanol and water is recommended due to the compound's high solubility in hot ethanol and lower solubility in water.

Materials and Equipment:

  • Crude 1,2-Benzenediethanol

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Protocol:

  • Dissolution: Place the crude 1,2-Benzenediethanol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and heat the mixture to near boiling.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (this is the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent. The final product should be a white crystalline solid.

3.2. Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7][8] This method is ideal for removing impurities with polarities different from 1,2-Benzenediethanol.

Materials and Equipment:

  • Crude 1,2-Benzenediethanol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • TLC Analysis: Before running the column, analyze the crude mixture by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, ensuring a uniform, bubble-free packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 1,2-Benzenediethanol in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 90:10 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 hexane:ethyl acetate). This gradient will first elute non-polar impurities, followed by the desired 1,2-Benzenediethanol, and finally, more polar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction using TLC and visualization under a UV lamp.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 1,2-Benzenediethanol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of 1,2-Benzenediethanol, presenting the two primary purification pathways.

Purification_Workflow Purification Workflow for 1,2-Benzenediethanol Crude Crude 1,2-Benzenediethanol Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Path 1 ColumnChrom Column Chromatography (Silica, Hexane/EtOAc) Crude->ColumnChrom Path 2 Pure_Recryst Pure Crystalline 1,2-Benzenediethanol Recrystallization->Pure_Recryst Isolation Impurities_Recryst Soluble Impurities (in Mother Liquor) Recrystallization->Impurities_Recryst Separation Pure_Column Pure Amorphous/Oily 1,2-Benzenediethanol ColumnChrom->Pure_Column Isolation Impurities_Column Separated Impurities (Different Fractions) ColumnChrom->Impurities_Column Separation

Caption: Purification workflow for 1,2-Benzenediethanol.

References

Method

Application Notes and Protocols for 1,2-Benzenediethanol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Benzenediethanol, also known as catechol-N,N'-bis(2-hydroxyethyl)amine, is an aromatic diol with potential applications as a building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenediethanol, also known as catechol-N,N'-bis(2-hydroxyethyl)amine, is an aromatic diol with potential applications as a building block in polymer chemistry. Its rigid aromatic core and reactive hydroxyl groups suggest its utility in the synthesis of novel polyesters, polyurethanes, and other polymers with unique thermal and mechanical properties. The ortho positioning of the two ethanol substituents may introduce specific conformational characteristics to the polymer backbone, potentially influencing properties such as solubility, crystallinity, and thermal stability. These application notes provide an overview of the potential uses of 1,2-Benzenediethanol in polymer synthesis, along with generalized experimental protocols to serve as a starting point for research and development.

Potential Applications

The incorporation of the 1,2-benzenediethanol moiety into a polymer backbone is anticipated to impart a combination of rigidity from the benzene ring and some flexibility from the ethylene linkages. This unique structure could lead to polymers with the following characteristics:

  • Enhanced Thermal Stability: The aromatic ring is expected to increase the glass transition temperature (Tg) of the resulting polymers compared to their purely aliphatic counterparts.

  • Modified Mechanical Properties: The rigid nature of the benzene ring can contribute to increased tensile strength and modulus.

  • Biocompatibility: Aromatic polyesters are being explored for various biomedical applications. Polymers derived from 1,2-Benzenediethanol could be investigated for their biocompatibility and potential use in drug delivery systems or medical device coatings.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters using 1,2-Benzenediethanol. These are based on established methods for similar aromatic diols and should be optimized for specific applications.

Protocol 1: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a polyester from 1,2-Benzenediethanol and a dicarboxylic acid via melt polycondensation. This method is widely used in industry for its simplicity and the absence of solvents.

Materials:

  • 1,2-Benzenediethanol

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid, terephthalic acid)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Stabilizer (e.g., phosphorous acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reaction vessel with equimolar amounts of 1,2-Benzenediethanol and the chosen dicarboxylic acid.

  • Inert Atmosphere: Purge the reactor with dry nitrogen to create an inert atmosphere and prevent oxidation.

  • Catalyst and Stabilizer Addition: Add the catalyst (typically 200-500 ppm) and stabilizer to the reaction mixture.

  • Esterification Stage:

    • Heat the mixture to 180-220°C under a slow stream of nitrogen with continuous stirring.

    • Water will be formed as a byproduct and should be collected in the distillation column.

    • Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-280°C.

    • Slowly apply a vacuum (reducing the pressure to <1 Torr) to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.

    • The viscosity of the reaction mixture will increase significantly. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.

Data Presentation

PropertyPolyester with Aliphatic Diol (e.g., 1,4-Butanediol)Expected Properties of Polyester with 1,2-Benzenediethanol Polyester with other Aromatic Diols (e.g., 1,4-Benzenedimethanol)
Glass Transition Temp. (Tg) Low to ModerateModerate to High High
Tensile Strength ModerateModerate to High High
Crystallinity VariablePotentially Lower due to ortho-substitution Variable
Solubility Soluble in common organic solventsPotentially altered due to unique geometry Generally lower in common solvents

Visualizations

Workflow for Polyester Synthesis

The following diagram illustrates the general workflow for the synthesis of a polyester using 1,2-Benzenediethanol via melt polycondensation.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Product Processing Monomer1 1,2-Benzenediethanol Esterification Esterification (180-220°C, N2) Monomer1->Esterification Monomer2 Dicarboxylic Acid Monomer2->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (220-280°C, Vacuum) Esterification->Polycondensation Oligomers Extrusion Polymer Extrusion Polycondensation->Extrusion High MW Polymer Characterization Characterization (GPC, DSC, TGA, NMR) Extrusion->Characterization

Caption: General workflow for polyester synthesis.

Logical Relationship of Monomer Structure to Polymer Properties

This diagram illustrates the expected influence of incorporating 1,2-Benzenediethanol into a polymer on its final properties.

G cluster_0 Monomer Structure cluster_1 Structural Features cluster_2 Resulting Polymer Properties Monomer 1,2-Benzenediethanol Aromatic Aromatic Ring Monomer->Aromatic Ortho Ortho-substitution Monomer->Ortho Hydroxyl Reactive Hydroxyls Monomer->Hydroxyl Thermal Increased Thermal Stability Aromatic->Thermal Mechanical Enhanced Mechanical Strength Aromatic->Mechanical Conformation Unique Chain Conformation Ortho->Conformation Hydroxyl->Thermal

Caption: Monomer structure-property relationship.

Application

Application Notes: Theoretical Use of 1,2-Benzenediethanol in Resin Production

Audience: Researchers, scientists, and drug development professionals. Disclaimer: A comprehensive literature search did not yield specific experimental data or established protocols for the application of 1,2-Benzenedie...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental data or established protocols for the application of 1,2-Benzenediethanol in resin production. The following application notes are based on the compound's chemical structure and established principles of polymer chemistry, drawing analogies from the synthesis of resins using similar aromatic diols.[1][2] All protocols and data are theoretical and intended to serve as a scientifically grounded starting point for experimental investigation.

Introduction

1,2-Benzenediethanol, an aromatic diol, possesses two primary hydroxyl (-OH) groups attached to ethyl substituents on a benzene ring. These functional groups make it a viable candidate for step-growth polymerization. Its rigid aromatic core is expected to impart desirable properties such as enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This document outlines the theoretical application of 1,2-Benzenediethanol in the synthesis of polyester and polyurethane resins.

Potential Applications

Polyester Synthesis

1,2-Benzenediethanol can theoretically act as the diol monomer in a polycondensation reaction with a dicarboxylic acid (or its anhydride or acyl chloride) to form a polyester.[3][4][5] The reaction proceeds via direct esterification, forming ester linkages and eliminating a small molecule, typically water.[4] The resulting polymer's properties can be tailored by selecting different dicarboxylic acid co-monomers (e.g., terephthalic acid for rigidity, adipic acid for flexibility). The inclusion of the benzene ring from 1,2-Benzenediethanol in the polymer backbone is predicted to increase the glass transition temperature (Tg) and improve the thermal stability of the resin compared to purely aliphatic polyesters.[6]

Polyurethane Synthesis

In polyurethane (PU) synthesis, 1,2-Benzenediethanol can function as a chain extender or as part of the polyol component.[7] Its hydroxyl groups will react with the isocyanate (-NCO) groups of a diisocyanate monomer (e.g., MDI or TDI) in a polyaddition reaction to form urethane linkages.[8][9] As a chain extender, its rigid structure would contribute significantly to the hard segment of the polyurethane, likely increasing the material's hardness, modulus, and thermal resistance.[10]

Theoretical Experimental Protocols

Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high-molecular-weight polyesters.[11][12]

3.1.1 Materials and Equipment

  • Reactants: 1,2-Benzenediethanol, Dimethyl Terephthalate (DMT)

  • Catalysts: Zinc Acetate (transesterification), Antimony Trioxide (polycondensation)

  • Apparatus: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection.

3.1.2 Procedure

  • Esterification Stage:

    • Charge the reactor with 1,2-Benzenediethanol and Dimethyl Terephthalate in a 1.2:1 molar ratio.

    • Add Zinc Acetate catalyst (approx. 200-300 ppm).

    • Heat the reactor to 150-200°C under a slow stream of nitrogen while stirring.

    • Methanol will be produced as a byproduct of the transesterification reaction and should be collected via the distillation column.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Add Antimony Trioxide catalyst (approx. 300-400 ppm) to the oligomer mixture.

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, gradually reduce the pressure inside the reactor to below 1 mmHg.

    • Excess 1,2-Benzenediethanol and any remaining byproducts will distill off under vacuum.

    • The viscosity of the molten polymer will increase significantly. Monitor the reaction progress by measuring the torque on the mechanical stirrer.

    • Continue the reaction until the desired molecular weight is achieved.

    • Extrude the molten polymer from the reactor under nitrogen pressure and quench to obtain the solid polyester resin.

Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a typical two-step prepolymer method for synthesizing polyurethanes.[13][14]

3.2.1 Materials and Equipment

  • Reactants: Polycarbonate diol (soft segment, e.g., Mn = 2000 g/mol ), 4,4'-Methylene diphenyl diisocyanate (MDI), 1,2-Benzenediethanol (chain extender).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Apparatus: Four-necked flask with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.

3.2.2 Procedure

  • Prepolymer Formation:

    • Dry the polycarbonate diol under vacuum at 80°C for 2 hours in the reaction flask.

    • Cool to 40°C and add MDI in a 2:1 molar ratio (NCO:OH) under a nitrogen atmosphere.

    • Heat the mixture to 70-80°C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMF.

    • In a separate vessel, dissolve a stoichiometric amount of 1,2-Benzenediethanol (to react with the remaining NCO groups) in DMF.

    • Add a catalytic amount of DBTDL (approx. 0.05 wt%) to the prepolymer solution.

    • Slowly add the 1,2-Benzenediethanol solution to the prepolymer solution with vigorous stirring.

    • Maintain the reaction temperature at 70-80°C for an additional 3-4 hours until the viscosity increases significantly, indicating polymer formation.

    • Cast the resulting polyurethane solution onto a glass plate and cure in an oven to remove the solvent and obtain the final elastomer film.

Predicted Resin Properties (Quantitative Data)

The following table summarizes the expected properties of resins synthesized with 1,2-Benzenediethanol compared to analogous resins made with a common aliphatic diol like 1,4-Butanediol. These are theoretical predictions based on structure-property relationships.

PropertyPolyester (with 1,2-Benzenediethanol)Polyester (with 1,4-Butanediol)Polyurethane (with 1,2-Benzenediethanol)Polyurethane (with 1,4-Butanediol)Justification for Prediction
Thermal Properties
Glass Transition (Tg)HigherLowerHigherLowerThe rigid benzene ring restricts chain mobility.
Thermal Stability (Td5%)HigherLowerHigherLowerAromatic structures generally have higher decomposition temperatures.
Mechanical Properties
Tensile StrengthHigherLowerHigherLowerAromatic rings increase intermolecular forces and chain stiffness.
Young's ModulusHigherLowerHigherLowerIncreased rigidity leads to a higher modulus.
Elongation at BreakLowerHigherLowerHigherIncreased stiffness typically reduces flexibility and elongation.
Hardness (Shore)N/AN/AHigherLowerThe rigid hard segment created by 1,2-Benzenediethanol increases hardness.

Visualizations

Theoretical Polyester Synthesis Pathway

polyester_pathway diol 1,2-Benzenediethanol reaction Polycondensation (Heat, Catalyst, Vacuum) diol->reaction diacid Dicarboxylic Acid (e.g., Terephthalic Acid) diacid->reaction polyester Polyester Resin reaction->polyester water Water (byproduct) reaction->water

Caption: Theoretical polycondensation of 1,2-Benzenediethanol to form a polyester resin.

Theoretical Polyurethane Synthesis Workflow

polyurethane_workflow polyol Macroglycol (Soft Segment) step1 Step 1: Prepolymer Formation polyol->step1 diisocyanate Diisocyanate (MDI) diisocyanate->step1 chain_extender 1,2-Benzenediethanol (Hard Segment) step2 Step 2: Chain Extension chain_extender->step2 prepolymer NCO-Terminated Prepolymer step1->prepolymer polyurethane Polyurethane step2->polyurethane prepolymer->step2

Caption: Workflow for the theoretical synthesis of polyurethane using 1,2-Benzenediethanol.

References

Method

Application Notes and Protocols: 1,2-Benzenediethanol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Benzenediethanol, also known as 1,2-bis(hydroxymethyl)benzene or o-xylene-α,α'-diol, is an aromatic diol with the potential to act as a ver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenediethanol, also known as 1,2-bis(hydroxymethyl)benzene or o-xylene-α,α'-diol, is an aromatic diol with the potential to act as a versatile ligand in coordination chemistry. Its two primary alcohol functionalities, positioned ortho on a benzene ring, can be deprotonated to form a bidentate chelating ligand that coordinates with a variety of metal centers. While the coordination chemistry of 1,2-Benzenediethanol is a relatively underexplored field, its structural similarity to other well-studied diol and catechol-type ligands suggests potential applications in catalysis, materials science, and bioinorganic chemistry. These notes provide an overview of its potential as a ligand and protocols for the synthesis of the ligand and its prospective metal complexes.

Ligand Properties and Coordination Modes

1,2-Benzenediethanol can coordinate to a metal center in a bidentate fashion through its two hydroxyl groups after deprotonation, forming a stable six-membered chelate ring. The aromatic backbone provides rigidity to the ligand and can influence the electronic properties of the resulting metal complex through inductive and resonance effects. The potential for this ligand to bridge multiple metal centers also exists, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

O O

coordination_modes cluster_properties Potential Properties & Applications Ligand 1,2-Benzenediethanol (Deprotonated) Complex [M(1,2-Benzenediethanolate)] Complex Ligand->Complex Metal Metal Ion (M) Metal->Complex Catalysis Catalysis (e.g., Oxidation, Polymerization) Complex->Catalysis influences Materials Materials Science (e.g., MOFs, Polymers) Complex->Materials forms Bioinorganic Bioinorganic Chemistry (e.g., Model Complexes) Complex->Bioinorganic serves as

Caption: Coordination of 1,2-Benzenediethanol to a metal center.

Potential Applications

Based on analogous ligand systems, coordination complexes of 1,2-Benzenediethanol could find utility in several areas:

  • Catalysis: Transition metal complexes with diolate ligands are known to be active catalysts for a range of organic transformations, including oxidation and polymerization reactions. The electronic properties of the benzene ring in 1,2-Benzenediethanol could be tuned to modulate the catalytic activity of the metal center.

  • Drug Development: Metal-based drugs are an important class of therapeutics. While there is no specific research on the biological activity of 1,2-Benzenediethanol complexes, related benzimidazole-containing metal complexes have shown promise as anti-cancer agents. The potential for 1,2-Benzenediethanol complexes to interact with biological targets warrants investigation.

  • Materials Science: The ability of 1,2-Benzenediethanol to act as a bridging ligand could be exploited in the synthesis of coordination polymers and MOFs. These materials have applications in gas storage, separation, and sensing.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzenediethanol

This protocol is adapted from a method for preparing o-xylene-alpha, alpha'-diol.

Materials:

  • α,α'-Dichloro-o-xylene

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl), 15% solution

  • Water

  • 1000 mL three-necked flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a 1000 mL three-necked flask equipped with a reflux condenser and stirrer, add 700 g of water, 33 g of sodium carbonate, 50 g of α,α'-dichloro-o-xylene, and 2.6 g of toluene.

  • Heat the mixture to reflux (approximately 100-105 °C) with stirring and maintain reflux for 4-5 hours.

  • After the reaction is complete, cool the mixture to 70 °C.

  • Add 50 mL of toluene to extract any unreacted α,α'-dichloro-o-xylene and byproducts.

  • Separate the organic and aqueous layers using a separatory funnel while the solution is still warm.

  • Adjust the pH of the aqueous layer to 7-7.5 with a 15% solution of hydrochloric acid.

  • Concentrate the aqueous solution by evaporating approximately 550-600 mL of water using a rotary evaporator.

  • Decant the hot supernatant liquid to separate it from the precipitated salt.

  • Allow the supernatant to cool to room temperature and then in an ice bath to induce crystallization of the crude 1,2-Benzenediethanol.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from 100 mL of hot water.

  • Filter the purified crystals and dry them in a desiccator or a vacuum oven at 30-50 °C.

Synthesis_Workflow

Caption: Workflow for the synthesis of 1,2-Benzenediethanol.

Protocol 2: General Synthesis of a Transition Metal Complex with 1,2-Benzenediethanol

This is a general protocol that can be adapted for various transition metal salts.

Materials:

  • 1,2-Benzenediethanol

  • A transition metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)

  • A suitable solvent (e.g., methanol, ethanol, DMF)

  • A weak base (e.g., triethylamine, sodium acetate)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Dissolve 1,2-Benzenediethanol (2 mmol) in the chosen solvent (20 mL) in a Schlenk flask under an inert atmosphere.

  • Add a weak base (4 mmol) to the solution to deprotonate the hydroxyl groups of the ligand. Stir the mixture for 15-30 minutes.

  • In a separate flask, dissolve the transition metal salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A color change or the formation of a precipitate should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

  • If a precipitate forms, collect the complex by vacuum filtration, wash it with the solvent, and then with a non-coordinating solvent like diethyl ether.

  • If no precipitate forms, the solvent can be slowly evaporated or a non-solvent can be added to induce crystallization or precipitation.

  • Dry the resulting complex under vacuum.

Characterization:

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ligand and to observe changes upon coordination.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the ligand and to confirm coordination through the deprotonated hydroxyl groups.

  • UV-Vis Spectroscopy: To study the electronic transitions in the metal complexes.

  • Elemental Analysis: To determine the empirical formula of the complexes.

  • X-ray Crystallography: To determine the single-crystal structure of the complexes.

Quantitative Data

As the coordination chemistry of 1,2-Benzenediethanol is not extensively reported, a comprehensive table of quantitative data is not available. Researchers are encouraged to establish this data through systematic studies. The following table provides a template for the types of data that should be collected and reported.

PropertyLigand (1,2-Benzenediethanol)[M(L)n] Complex (Hypothetical)
Formula C₈H₁₀O₂-
Molecular Weight 138.16 g/mol -
Melting Point 63-65 °CDecomposes at > X °C
¹H NMR (δ, ppm) Aromatic protons, CH₂ protons, OH protonsShifts in ligand protons upon coordination
FT-IR (cm⁻¹) ν(O-H), ν(C-O), aromatic ν(C=C)Disappearance of ν(O-H), shift in ν(C-O), appearance of ν(M-O)
UV-Vis (λmax, nm) -d-d transitions, ligand-to-metal charge transfer bands
Magnetic Moment (μB) -Value indicating spin state of the metal
Stability Constant (log K) -To be determined

Conclusion

1,2-Benzenediethanol presents an intriguing yet underexplored avenue in coordination chemistry. Its straightforward synthesis and potential for versatile coordination modes make it a promising candidate for the development of novel catalysts, materials, and therapeutic agents. The protocols and information provided herein are intended to serve as a foundational guide for researchers to initiate and advance the study of this ligand and its coordination complexes. Further investigation is necessary to fully elucidate the properties and applications of these compounds.

Application

Application Notes and Protocols for the Quantification of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-Benzenediethanol. The methods described he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-Benzenediethanol. The methods described herein are based on established analytical techniques and provide a strong foundation for researchers developing and validating their own assays for this compound in various matrices.

Introduction

1,2-Benzenediethanol, also known as 1,2-bis(hydroxymethyl)benzene, is a chemical intermediate and a potential impurity or metabolite in various pharmaceutical and industrial processes. Accurate quantification of this analyte is crucial for quality control, safety assessment, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of semi-volatile organic compounds.

Analytical Methods

Two primary analytical methods are presented for the quantification of 1,2-Benzenediethanol: HPLC with UV detection and GC-MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely available technique suitable for the quantification of 1,2-Benzenediethanol in relatively clean sample matrices, such as pharmaceutical formulations.

2.1.1. Chromatographic Conditions (Representative)

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. For Mass Spectrometry (MS) compatibility, a volatile modifier like 0.1% formic acid should be used instead of non-volatile acids like phosphoric acid.[1] A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

2.1.2. Quantitative Data (Representative)

The following table summarizes typical performance data for HPLC-UV methods for similar aromatic compounds. These values should be established specifically for 1,2-Benzenediethanol during method validation.

ParameterTypical Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of 1,2-Benzenediethanol in complex matrices such as biological fluids and environmental samples.

2.2.1. Chromatographic and Mass Spectrometric Conditions (Representative)

ParameterCondition
GC System Agilent 8890 GC or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Inlet Splitless mode, 280 °C
Oven Program Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS System Agilent 7250 GC/Q-TOF or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Target ions for 1,2-Benzenediethanol (m/z): 138 (molecular ion), 120, 107, 91.

2.2.2. Quantitative Data (Representative)

The following table summarizes typical performance data for GC-MS methods for semi-volatile organic compounds. These values should be established specifically for 1,2-Benzenediethanol during method validation.

ParameterTypical Value
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 80% - 115%
Precision (% RSD) ≤ 15%

Experimental Protocols

Proper sample preparation is critical for accurate and reproducible quantification. The following protocols provide general guidelines for different sample matrices.

Sample Preparation Workflow

Sample Preparation Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction Sample Sample (e.g., Urine, Plasma, Water, Soil) Homogenize Homogenization/ Centrifugation Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE Liquid Samples SPE Solid-Phase Extraction Spike->SPE Liquid Samples QuEChERS QuEChERS Spike->QuEChERS Solid Samples Evaporate Evaporation to Dryness LLE->Evaporate SPE->Evaporate QuEChERS->Evaporate Reconstitute Reconstitution in Mobile/Injection Solvent Evaporate->Reconstitute Analyze Analysis by HPLC or GC-MS Reconstitute->Analyze Method Validation Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

References

Method

Application Note: Derivatization of 1,2-Benzenediethanol for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction 1,2-Benzenediethanol, also known as homocatechol, is a significant organic compound that can be found as a metabolite of various aromati...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzenediethanol, also known as homocatechol, is a significant organic compound that can be found as a metabolite of various aromatic compounds and is a potential biomarker in clinical and environmental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of 1,2-Benzenediethanol by GC-MS is often hindered by its polarity due to the presence of two hydroxyl groups. These polar functional groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.

To overcome these challenges, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. Silylation is the most common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. This application note provides a detailed protocol for the silylation of 1,2-Benzenediethanol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and highly effective silylating agent. The resulting bis-trimethylsilyl (bis-TMS) derivative of 1,2-Benzenediethanol is significantly more volatile and stable, allowing for sensitive and reproducible GC-MS analysis.

Principle of the Method

The derivatization of 1,2-Benzenediethanol is achieved through a silylation reaction where the active hydrogens of the two hydroxyl groups are replaced by trimethylsilyl (TMS) groups. BSTFA serves as the TMS donor, and TMCS acts as a catalyst to enhance the reaction rate. The reaction is typically carried out at an elevated temperature to ensure complete derivatization. Following the reaction, the derivatized sample can be directly injected into the GC-MS system for analysis. The resulting bis-TMS ether of 1,2-Benzenediethanol exhibits excellent chromatographic properties and produces a characteristic mass spectrum that allows for confident identification and quantification.

Experimental Protocols

Materials and Reagents

  • 1,2-Benzenediethanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas, high purity

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

Standard Solution Preparation

  • Prepare a stock solution of 1,2-Benzenediethanol at a concentration of 1 mg/mL in ethyl acetate.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

  • Pipette 100 µL of the 1,2-Benzenediethanol standard solution (or sample extract) into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dry residue in the vial. Pyridine acts as a catalyst and a solvent.

  • Immediately cap the vial tightly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of the bis-TMS derivative of 1,2-Benzenediethanol. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-500

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of the bis-TMS derivative of 1,2-Benzenediethanol. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterExpected Value
Retention Time (RT) ~15 - 17 minutes
Limit of Detection (LOD) 0.1 - 1 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[1]
Linearity (r²) > 0.99
Precision (%RSD) < 15%

Mass Spectral Data

The electron ionization mass spectrum of the bis-TMS derivative of 1,2-Benzenediethanol is expected to show characteristic fragmentation patterns. The molecular ion (M+) peak should be observable, along with several key fragment ions. The mass spectrum of the structurally similar bis-TMS derivative of 1,2-benzenedithiol can be used as a reference.[2]

m/zIon IdentityRelative Abundance
282[M]+ (Molecular Ion)Moderate
267[M-CH₃]+High
193[M-Si(CH₃)₃]+Moderate
147[(CH₃)₂Si=O-Si(CH₃)₃]+High
73[Si(CH₃)₃]+High (often base peak)

Note: The fragmentation pattern is predictive and based on the analysis of similar silylated diols. The base peak is often m/z 73, corresponding to the trimethylsilyl cation.[3]

Mandatory Visualization

Derivatization_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis GC-MS Analysis cluster_output Data Output Sample 1,2-Benzenediethanol Standard/Sample Evaporation Evaporation to Dryness Sample->Evaporation Reagents Addition of BSTFA + 1% TMCS & Pyridine Evaporation->Reagents Heating Heating at 70°C for 30 min Reagents->Heating Cooling Cool to Room Temp Heating->Cooling Injection GC-MS Injection Cooling->Injection Data Chromatogram & Mass Spectrum Injection->Data

Caption: Workflow for the silylation of 1,2-Benzenediethanol.

Conclusion

The derivatization of 1,2-Benzenediethanol with BSTFA and TMCS is a robust and reliable method to enhance its analysis by GC-MS. The resulting bis-TMS derivative is more volatile and thermally stable, leading to improved chromatographic peak shape, increased sensitivity, and accurate quantification. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for the routine analysis of 1,2-Benzenediethanol in various matrices. The provided quantitative data and expected mass spectral fragmentation patterns serve as a valuable reference for method development and data interpretation.

References

Application

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1,2-Benzenediethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2-Benzenediethanol. This polar aromatic compound is a relevant analyte in various stages of pharmaceutical development and chemical synthesis. The protocol outlines a systematic approach to method development, including stationary phase selection, mobile phase optimization, and determination of critical chromatographic parameters. The application note is intended to serve as a practical resource for researchers and analysts in pharmaceutical and chemical industries.

Introduction

1,2-Benzenediethanol, also known as ortho-xylene-α,α'-diol, is a polar aromatic compound with the chemical formula C₈H₁₀O₂. Its analysis is crucial for quality control, stability studies, and impurity profiling in drug substances and formulated products. HPLC is a powerful and versatile technique for the separation and quantification of such compounds. This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for 1,2-Benzenediethanol, ensuring accuracy, precision, and robustness.

Physicochemical Properties of 1,2-Benzenediethanol

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[General Knowledge]
Molecular Weight 138.16 g/mol [General Knowledge]
Appearance White to off-white crystalline powder[General Knowledge]
Solubility Soluble in water, ethanol, ether, and benzene.
Polarity Polar[General Knowledge]
UV Absorbance Maximum (λmax) Approximately 258 nm (inferred from benzyl alcohol)

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic conditions. A reversed-phase approach is recommended for polar aromatic compounds like 1,2-Benzenediethanol.

Stationary Phase Selection

Given the polar nature of 1,2-Benzenediethanol, C8 and C18 columns are suitable choices for the stationary phase in reversed-phase chromatography. A C18 column generally provides higher retention for polar analytes compared to a C8 column.

Recommended Columns:

  • Primary: C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm

  • Alternative: C8 (Octylsilane), 5 µm particle size, 4.6 x 150 mm

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor influencing retention time, resolution, and peak shape. A mixture of an organic modifier and an aqueous phase is typically used in RP-HPLC.

Organic Modifiers:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

Aqueous Phase:

  • HPLC-grade water

  • For pH adjustment and improved peak shape, a buffer such as 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility) can be added to the aqueous phase.

Initial Scouting Gradient:

A gradient elution is recommended for initial method development to determine the approximate elution conditions. A typical starting gradient is a linear ramp from a low to a high concentration of the organic modifier.

Time (min)% Aqueous (0.1% Phosphoric Acid)% Acetonitrile
0955
20595
25595
26955
30955
Detection Wavelength

Based on the UV absorbance spectrum of the structurally similar benzyl alcohol, a detection wavelength of 258 nm is recommended. It is advisable to confirm the λmax by running a UV scan of a standard solution of 1,2-Benzenediethanol.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of 1,2-Benzenediethanol reference standard.

  • Dissolve the standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the same solvent to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by appropriate dilution of the stock solution.

Recommended HPLC Conditions
ParameterRecommended Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Initial Scouting Gradient table (Section 3.2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
System Suitability Testing

System suitability tests are essential to ensure the chromatographic system is performing adequately. These tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) ≤ 2.0% for peak area and retention time

Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development of 1,2-Benzenediethanol.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: System Suitability and Validation A Physicochemical Properties (Polarity, Solubility, UV Absorbance) B Select Stationary Phase (C18 or C8) A->B Informs column choice C Select Mobile Phase (ACN/Water or MeOH/Water) B->C Based on analyte polarity D Run Scouting Gradient C->D Initial run E Optimize Gradient Profile (Slope and Time) D->E Refine separation F Optimize Flow Rate and Temperature E->F Improve peak shape and runtime G Fine-tune Mobile Phase pH (if necessary) F->G For ionizable impurities H Perform System Suitability Testing (Tailing, Plates, RSD) G->H Confirm system performance I Method Validation (Accuracy, Precision, Linearity, etc.) H->I Finalize and validate method

Caption: Workflow for HPLC method development.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)

Conclusion

This application note provides a detailed protocol and a systematic workflow for the development of an HPLC method for the analysis of 1,2-Benzenediethanol. By following the outlined steps, researchers can establish a reliable and robust analytical method suitable for various applications in the pharmaceutical and chemical industries. The provided experimental conditions and system suitability criteria serve as a solid starting point for method development and subsequent validation.

Method

Application of 1,2-Benzenediethanol in the Synthesis of a Key Pharmaceutical Intermediate for Ropinirole

Introduction 1,2-Benzenediethanol, a versatile aromatic diol, serves as a valuable precursor in the synthesis of various heterocyclic scaffolds of medicinal importance. Its inherent functionality allows for the construct...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Benzenediethanol, a versatile aromatic diol, serves as a valuable precursor in the synthesis of various heterocyclic scaffolds of medicinal importance. Its inherent functionality allows for the construction of complex molecular architectures, making it a significant building block in the development of pharmaceutical intermediates. This application note details the synthetic utility of a 1,2-Benzenediethanol derivative in the preparation of 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one, a crucial intermediate in the manufacture of Ropinirole. Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.

Core Application: Synthesis of the Ropinirole Intermediate

A key application of a derivative conceptually related to 1,2-Benzenediethanol is in the multi-step synthesis of 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one. While direct synthesis from 1,2-Benzenediethanol is not widely reported, a plausible and documented synthetic strategy commences from the structurally similar β-phenylethanol. This pathway highlights the potential of ortho-disubstituted benzene rings with ethanol side chains in constructing the oxindole core essential for Ropinirole's structure.

An improved synthetic process for this key intermediate has been developed, achieving a total yield of 18.4% for the final product, Ropinirole hydrochloride.[1] Another efficient manufacturing technology for the intermediate 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one reports a total yield of 71% with 99% purity.[2][3]

Synthetic Pathway Overview

The synthesis involves a sequence of reactions to build the heterocyclic oxindole ring system onto the aromatic core. A representative synthetic scheme starting from a β-phenylethanol derivative is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Product beta_phenylethanol β-Phenylethanol (1,2-Benzenediethanol Derivative Concept) step1 Cyclization beta_phenylethanol->step1 Polyformaldehyde, Conc. HCl step2 Esterification step1->step2 Benzoyl chloride, ZnCl2 step3 Oxidation step2->step3 DMSO step4 Reaction with Nitromethane step3->step4 Nitromethane step5 Cyclization & Reduction step4->step5 AcCl, FeCl3; H2, Raney Ni key_intermediate 4-(2-hydroxyethyl)indolin-2-one step5->key_intermediate ropinirole Ropinirole key_intermediate->ropinirole 1. TsCl 2. Di-n-propylamine

Caption: Synthetic workflow from a β-phenylethanol precursor to Ropinirole.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate and the final product, Ropinirole.

ProductStarting MaterialReported Overall YieldPurityReference
4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one2-Methyl-3-nitrophenyl acetic acid71%99%[2][3]
Ropinirole Hydrochlorideβ-Phenylethanol derivative18.4%Not Specified[1]

Experimental Protocols

Synthesis of 4-(2-hydroxyethyl)indolin-2-one from a β-Phenylethanol Derivative [1]

This process involves several steps, with the key final steps to obtain the intermediate being cyclization and reduction.

  • Cyclization of the nitrostyrene precursor: The intermediate 2-formylphenethyl benzoate is reacted with nitromethane in a neutral medium. The resulting nitrostyrene derivative is then cyclized using acetyl chloride (AcCl) catalyzed by ferric chloride (FeCl₃).

  • Reduction to the oxindole: The cyclized product is then reduced using hydrogen gas (H₂) with Raney Nickel as the catalyst to yield 4-(2-hydroxyethyl)indolin-2-one.

Synthesis of Ropinirole from 4-(2-hydroxyethyl)indolin-2-one [1]

  • Esterification: The hydroxyl group of 4-(2-hydroxyethyl)indolin-2-one is esterified with p-toluenesulfonyl chloride (TsCl).

  • Substitution: The resulting tosylate is then reacted with di-n-propylamine to yield Ropinirole.

Detailed Protocol for the Final Step: Conversion of 4-(2-hydroxyethyl)indolin-2-one to Ropinirole

A detailed procedure for the final steps is adapted from the literature.[4]

  • Tosylation of 4-(2-hydroxyethyl)indolin-2-one:

    • To a cooled (5-10 °C) suspension of 4-(2-hydroxyethyl)indolin-2-one (1 equivalent) and pyridine (5 equivalents), a solution of p-toluenesulfonyl chloride (1.2 equivalents) in CH₂Cl₂ is added portion-wise over 30 minutes.

    • The reaction mixture is stirred at 5-10 °C for 4 hours.

    • 6M aqueous HCl is added while maintaining the temperature below 15 °C.

    • CH₂Cl₂ is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are washed with water, dried with anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the tosylated intermediate.

  • Substitution with Di-n-propylamine:

    • The tosylated intermediate is then dissolved in a suitable solvent such as DMF or DMSO.

    • Di-n-propylamine (excess) and a base like NaI are added.

    • The reaction mixture is heated to facilitate the substitution reaction.

    • After completion of the reaction (monitored by TLC), the mixture is worked up by extraction and purified by column chromatography to afford Ropinirole.

Mechanism of Action of Ropinirole

Ropinirole is a dopamine agonist that has a high affinity for D2 and D3 dopamine receptors.[5][6] In Parkinson's disease, there is a deficiency of dopamine in the brain. Ropinirole mimics the action of dopamine by stimulating these receptors, thereby compensating for the lack of endogenous dopamine and alleviating the motor symptoms of the disease.[7][8]

Ropinirole_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Leads to Ropinirole Ropinirole Ropinirole->D2_Receptor Mimics Dopamine, Binds to

Caption: Ropinirole's mechanism of action as a dopamine D2 receptor agonist.

Derivatives of 1,2-Benzenediethanol represent a valuable class of starting materials for the synthesis of pharmaceutically important intermediates. The synthesis of 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one, a key building block for the dopamine agonist Ropinirole, exemplifies the utility of this structural motif. The provided synthetic strategies and protocols offer a foundation for researchers and drug development professionals in the efficient production of this and other related pharmaceutical agents. Further optimization of reaction conditions could lead to even more efficient and scalable manufacturing processes.

References

Application

Application Notes and Protocols for the Scalable Synthesis of 1,2-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed protocols and application notes for the scalable synthesis of 1,2-Benzenedimethanol (CAS No. 612-14-6), also kn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the scalable synthesis of 1,2-Benzenedimethanol (CAS No. 612-14-6), also known as phthalyl alcohol or 1,2-bis(hydroxymethyl)benzene.[1][2][3] It is important to note that the requested "1,2-Benzenediethanol" is a different chemical entity. Based on search results, 1,2-Benzenedimethanol is the more commonly synthesized and referenced compound, and thus is the focus of this document. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The primary scalable method detailed here is the catalytic hydrogenation of phthalic anhydride, a process amenable to industrial production.[4][5]

Data Presentation: Scalable Synthesis of 1,2-Benzenedimethanol via Hydrogenation of Phthalic Anhydride

The following table summarizes quantitative data from various patented protocols for the synthesis of 1,2-Benzenedimethanol through the hydrogenation of phthalic anhydride. These examples highlight the impact of different catalysts, solvents, and reaction conditions on product yield and purity.

Catalyst Solvent Temperature (°C) Pressure (MPa) H₂/Phthalic Anhydride (mol ratio) LHSV (h⁻¹) Reaction Time (h) Product Yield (%) Product Purity (%) Reference
Pd/Al₂O₃Dichloroethane1002.01001.050089.599.8[5]
Pd/Al₂O₃Dichloroethane1003.02001.050093.599.6[5]
Pd/Al₂O₃γ-Butyrolactone1502.02000.530085.599.2[5]
Ni/Activated CarbonDichloroethane1502.02000.530069.565.8[5]
Ni/Activated CarbonDichloroethane1002.01001.030070.572.8[5]

LHSV (Liquid Hourly Space Velocity) is a measure of the volumetric flow rate of the liquid feed divided by the volume of the catalyst bed.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,2-Benzenedimethanol via Catalytic Hydrogenation

This protocol is based on a high-yield procedure described in patent literature, suitable for scaling up.[5]

Materials:

  • Phthalic anhydride

  • 1,2-Dichloroethane (or another suitable solvent like γ-butyrolactone)

  • Palladium on alumina (Pd/Al₂O₃) catalyst

  • Hydrogen (H₂) gas

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Crystallization/recrystallization apparatus

  • Filtration equipment

Procedure:

  • Catalyst Loading: The high-pressure reactor is charged with the Pd/Al₂O₃ catalyst. The amount of catalyst will depend on the reactor size and the desired scale of the reaction.

  • Reactant Preparation: A solution of phthalic anhydride in 1,2-dichloroethane is prepared. For example, a 30% mass concentration solution can be used.[5]

  • Reaction Setup: The phthalic anhydride solution is pumped into the reactor. The reactor is then sealed and purged with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.0-3.0 MPa) and heated to the reaction temperature (e.g., 100°C). The reaction mixture is stirred continuously to ensure good mixing of reactants and catalyst.[5]

  • Reaction Monitoring: The reaction is allowed to proceed for a specified duration (e.g., up to 500 hours for continuous processes). The progress can be monitored by analyzing samples for the consumption of phthalic anhydride.

  • Product Isolation: After the reaction is complete, the reactor is cooled down and depressurized. The reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate, containing the product, is subjected to crystallization to isolate the 1,2-Benzenedimethanol. This may involve cooling the solution or partially evaporating the solvent. The crude product can be further purified by recrystallization to achieve high purity (e.g., >99%).[5]

Protocol 2: Laboratory-Scale Synthesis via Reduction with Sodium Borohydride

This method is suitable for smaller-scale synthesis and generally provides a high yield of pure product.[4]

Materials:

  • Phthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Crystallization/recrystallization apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, phthalic anhydride is dissolved in anhydrous THF under an inert atmosphere.

  • Addition of Reducing Agent: Sodium borohydride is added to the solution, followed by the slow addition of boron trifluoride diethyl etherate. The reaction is typically carried out at a controlled temperature.

  • Reaction and Quenching: The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched.

  • Product Isolation and Purification: The product is isolated by extraction and then purified by crystallization, which can yield up to 95% of pure 1,2-Benzenedimethanol.[4]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification cluster_final Final Product A Prepare Phthalic Anhydride Solution in Dichloroethane C Charge Reactor with Reactant Solution A->C B Load Pd/Al2O3 Catalyst into Reactor B->C D Pressurize with H2 (2-3 MPa) & Heat (100-150°C) C->D E Continuous Stirring and Reaction D->E F Cool Down & Depressurize Reactor E->F G Filter to Remove Catalyst F->G H Crystallize Product from Filtrate G->H I Recrystallize for High Purity H->I J 1,2-Benzenedimethanol I->J

Caption: Workflow for the scalable synthesis of 1,2-Benzenedimethanol.

Alternative Synthesis Routes

While catalytic hydrogenation of phthalic anhydride is a robust method for large-scale production, other synthetic strategies exist. One such method involves the treatment of 1,2-bis(halomethyl)benzene in a basic aqueous solution.[6] This approach can also be effective, depending on the availability and cost of the starting materials. For laboratory-scale synthesis, the reduction of phthalic anhydride or phthalic acid derivatives with strong reducing agents like lithium aluminum hydride or borane complexes is also a well-established procedure.[6] The choice of synthesis protocol will ultimately depend on factors such as the desired scale of production, cost of reagents, and available equipment.

References

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2-Benzenediethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Benzenediethanol derivatives, also known as 1,2-diaryl-1,2-ethanediols or hydrobenzoins, represent a class of organic compounds with signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenediethanol derivatives, also known as 1,2-diaryl-1,2-ethanediols or hydrobenzoins, represent a class of organic compounds with significant potential in medicinal chemistry and drug development. These molecules serve as versatile scaffolds for the synthesis of various biologically active compounds. Their structural motif is found in natural products and synthetic molecules exhibiting a range of pharmacological activities, including anticancer and neuroprotective effects.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can often be completed in significantly shorter times, with higher yields and improved purity of the final products.[3] This is due to the direct and efficient heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms, leading to rapid temperature increases and localized superheating.[1][4]

These application notes provide detailed protocols for the microwave-assisted synthesis of 1,2-benzenediethanol derivatives, primarily through the dihydroxylation of trans-stilbene precursors. Comparative data with conventional synthesis methods are presented to highlight the advantages of microwave technology. Furthermore, an overview of the potential applications of these derivatives in drug development is discussed, supported by available biological activity data.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of 1,2-benzenediethanol derivatives and their precursors offers several key advantages over traditional convective heating methods:

  • Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to mere minutes.[5]

  • Increased Yields: The focused and uniform heating often leads to more efficient conversion of reactants to products, minimizing the formation of side products and thus increasing the isolated yield.[3]

  • Enhanced Purity: The reduction in side reactions simplifies the purification process, often yielding cleaner products directly from the reaction mixture.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is generally more energy-efficient than conventional methods that heat the entire reaction vessel.[6]

  • Compatibility with Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further aligning with the principles of green chemistry.[7][8]

Experimental Protocols

The synthesis of 1,2-benzenediethanol derivatives can be efficiently achieved in a two-step process: the synthesis of a trans-stilbene precursor followed by its dihydroxylation. Both steps can be significantly enhanced by microwave irradiation.

Protocol 1: Microwave-Assisted Synthesis of trans-Stilbene Derivatives (Precursors)

A common route to trans-stilbene derivatives is the Wittig reaction. The following is a general protocol for the microwave-assisted Wittig reaction to synthesize trans-stilbene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Basic alumina

  • Microwave reactor (domestic or laboratory grade)

Procedure (Solvent-Free): [9]

  • In a mortar and pestle, grind together benzyltriphenylphosphonium chloride (1.0 mmol) and benzaldehyde (1.0 mmol) with basic alumina (2.0 g).

  • Transfer the resulting powder to a microwave-safe open vessel.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a low power setting (e.g., 300-450 W) for a total of 3-5 minutes. It is recommended to use short irradiation intervals (e.g., 30-60 seconds) with intermittent cooling to prevent overheating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product from the alumina with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield pure trans-stilbene.

Protocol 2: Microwave-Assisted Dihydroxylation of trans-Stilbene

The conversion of the stilbene precursor to the corresponding 1,2-benzenediethanol derivative is achieved through dihydroxylation. While direct microwave-assisted protocols for this specific transformation are not abundantly reported, the following adapted protocol is based on established principles of microwave-assisted oxidation reactions. This protocol utilizes a catalytic amount of osmium tetroxide with a co-oxidant.

Materials:

  • trans-Stilbene derivative (from Protocol 1)

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • Acetone/Water solvent mixture (e.g., 10:1 v/v)

  • Microwave reactor with temperature and pressure control

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the trans-stilbene derivative (1.0 mmol) in an acetone/water mixture (10:1, 10 mL).

  • Add N-Methylmorpholine N-oxide (NMO) (1.2 mmol).

  • Add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for 10-20 minutes. The reaction should be monitored for pressure changes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Quench the reaction by adding a small amount of sodium bisulfite and stir for 15 minutes.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-benzenediethanol derivative.

Conventional Protocol for Dihydroxylation of trans-Stilbene (for comparison)

This protocol outlines the traditional method for the asymmetric dihydroxylation of trans-stilbene, which can be used as a benchmark against the microwave-assisted method.

Procedure: [10]

  • In a round-bottom flask, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) and potassium carbonate (K₂CO₃) in a t-butanol/water mixture.

  • Add the chiral ligand (e.g., a derivative of dihydrocinchonine).

  • Cool the mixture to 0 °C and add a catalytic amount of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄).

  • Add the trans-stilbene derivative.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography.

Data Presentation

The following tables summarize the comparative data for the synthesis of stilbene precursors and their dihydroxylation products using conventional and microwave-assisted methods.

Table 1: Comparison of Reaction Conditions for the Synthesis of trans-Stilbene Derivatives

Reaction MethodCatalyst/ReagentSolventTimeYield (%)Reference
Conventional Wittig ReagentsVarious Organic SolventsSeveral hours to daysVariableGeneral Knowledge
Microwave Wittig Reagents on AluminaSolvent-Free3-5 minutesHigh[9]
Conventional Heck CouplingOrganic Solvents8-24 hours60-80General Knowledge
Microwave Heck CouplingToluene/Ethanol/Water5-15 minutes>90[9]

Table 2: Comparison of Dihydroxylation of trans-Stilbene

MethodCatalyst SystemSolventTimeYield (%)Reference
Conventional K₂OsO₂(OH)₄ / K₃[Fe(CN)₆]t-BuOH/H₂O24 hours20-42[10]
Microwave (Adapted) OsO₄ / NMOAcetone/H₂O10-20 minutesExpected to be highAdapted Protocol

Applications in Drug Development

1,2-Benzenediethanol derivatives and their precursors, stilbenes, have garnered significant interest in the field of drug discovery due to their wide range of biological activities.

Anticancer Activity:

Numerous studies have demonstrated the potential of stilbene derivatives as anticancer agents.[1][2] For instance, certain 1,2-diaryl-1,2-ethanediol derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes in cancer cells.

Table 3: In Vitro Anticancer Activity of Selected Diaryl Derivatives (IC₅₀ values in µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Spiro-1,3,4-thiadiazoleRXF393 (Renal)7.01 ± 0.39[11]
Spiro-1,3,4-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51[11]
Imidazo[1,2-a]pyrimidineMCF-7 (Breast)43.4[1]
Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.9[1]
DiquinothiazineHCT116 (Colon)2.3[2]

Neuroprotective Effects:

Derivatives of 1,2-benzenediethanol have also been investigated for their neuroprotective properties. Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can mitigate this are of great interest.[4][12] Some studies have suggested that the neuroprotective effects of related compounds may involve the modulation of signaling pathways such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[12]

Enzyme Inhibition:

The structural scaffold of 1,2-benzenediethanol derivatives makes them attractive candidates for the design of enzyme inhibitors. For example, diaryl heterocycles have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[8]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis (Microwave Wittig) cluster_1 Step 2: Dihydroxylation (Microwave) A Benzyltriphenylphosphonium chloride + Benzaldehyde + Basic Alumina B Grind in Mortar A->B C Microwave Irradiation (300-450W, 3-5 min) B->C D Extraction & Purification C->D E trans-Stilbene Derivative D->E F trans-Stilbene Derivative + NMO + cat. OsO4 E->F Product from Step 1 is reactant for Step 2 G Microwave Irradiation (80-100°C, 10-20 min) F->G H Quenching & Extraction G->H I Purification H->I J 1,2-Benzenediethanol Derivative I->J

Caption: Workflow for the microwave-assisted synthesis of 1,2-benzenediethanol derivatives.

Potential Signaling Pathway Involvement

G cluster_neuro Neuroprotection cluster_cancer Anticancer Activity N_Stress Oxidative Stress (e.g., in Neurodegeneration) N_Survival Neuronal Survival & Plasticity N_Stress->N_Survival inhibits N_Compound 1,2-Benzenediethanol Derivative N_ERK ERK Activation N_Compound->N_ERK may activate N_CREB CREB Phosphorylation N_ERK->N_CREB N_CREB->N_Survival promotes C_Compound 1,2-Benzenediethanol Derivative C_Pathway Proliferation Signaling (e.g., MAPK/ERK Pathway) C_Compound->C_Pathway may inhibit C_Proliferation Cancer Cell Proliferation C_Pathway->C_Proliferation

Caption: Hypothesized signaling pathways influenced by 1,2-benzenediethanol derivatives.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient production of 1,2-benzenediethanol derivatives. The protocols outlined in these application notes demonstrate the significant advantages of MAOS in terms of reaction time and yield for the synthesis of both the stilbene precursors and the final diol products. The diverse biological activities reported for this class of compounds, including anticancer and neuroprotective effects, underscore their potential as valuable scaffolds in drug discovery and development. Further research into the specific mechanisms of action and the exploration of a wider range of derivatives are warranted to fully exploit their therapeutic potential.

References

Application

Application Notes and Protocols for Safe Handling of 1,2-Benzenediethanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals These notes provide essential safety precautions and detailed protocols for handling 1,2-Benzenediethanol in a laboratory environment. Adherence to these gu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential safety precautions and detailed protocols for handling 1,2-Benzenediethanol in a laboratory environment. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Introduction

1,2-Benzenediethanol, also known as o-Xylene-alpha,alpha'-diol, is a chemical compound used in various research and synthetic applications.[1][2] It is important to handle this compound with care due to its potential health hazards. This document outlines the necessary safety measures, handling procedures, and emergency protocols.

Hazard Identification and Safety Data

1,2-Benzenediethanol is classified as an irritant and may be harmful if swallowed or inhaled.[3] It can cause skin and serious eye irritation.[3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC8H10O2[1][3]
Molecular Weight138.17 g/mol [1]
Melting Point61 - 64 °C / 141.8 - 147.2 °F[1]
Flash Point145 °C / 293 °F[1]
AppearanceWhite to light yellow powder or crystal[1][2]
SolubilitySoluble in water, ether, ethanol, and benzene[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

Experimental Protocols: Safe Handling Procedures

3.1. Engineering Controls

  • All work with 1,2-Benzenediethanol should be conducted in a well-ventilated area.[5]

  • Use of a chemical fume hood is mandatory to keep airborne concentrations low.[5][6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash-resistant safety goggles or glasses with side protection are required. A face shield may be necessary for operations with a higher risk of splashing.[5]

  • Skin Protection:

    • Wear a lab coat and closed-toe shoes.[6]

    • Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[5][6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be required.

3.3. Handling and Storage

  • Handling:

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.[6][7]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid breathing dust or fumes.[5]

    • Wash hands thoroughly after handling the chemical.[5][8]

    • Do not eat, drink, or smoke in the laboratory.[5][8]

  • Storage:

    • Store in a tightly closed container.[5][6]

    • Keep in a cool, dry, and well-ventilated area.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5][8]

    • Keep away from sources of ignition.[5]

3.4. Spill and Waste Disposal

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.[5]

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]

    • Prevent the spill from entering drains or waterways.[5]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not mix with other waste materials.

    • Contaminated containers should be treated as the product itself.

3.5. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Workflow for Safe Handling of 1,2-Benzenediethanol

The following diagram illustrates the standard workflow for safely handling 1,2-Benzenediethanol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review SDS and Protocol B Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure 1,2-Benzenediethanol C->D Proceed to Handling E Perform Experiment D->E F Properly Dispose of Waste E->F Experiment Complete G Clean Work Area F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Spill K Exposure M Notify Supervisor J->M L Follow First Aid Measures K->L L->M

Caption: Workflow for handling 1,2-Benzenediethanol.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Benzenediethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Benzenediethanol. Trou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Benzenediethanol.

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of 1,2-Benzenediethanol, particularly via the hydrogenation of phthalic anhydride.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected or has failed completely. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of 1,2-Benzenediethanol can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Inactivity: The hydrogenation catalyst is crucial for this reaction.

    • Troubleshooting:

      • Ensure the catalyst has been handled and stored correctly to prevent deactivation.

      • Consider using a fresh batch of catalyst.

      • The choice of catalyst support and metal precursor can significantly impact performance. For instance, nickel catalysts supported on TiO2-SiO2 have shown high activity and selectivity.[1]

      • Improperly high calcination and reduction temperatures can lead to sintering of the active metal and reduce catalytic activity.[1]

  • Suboptimal Reaction Conditions: Temperature and pressure play a critical role in the hydrogenation process.

    • Troubleshooting:

      • Verify that the reaction temperature and pressure are within the optimal range. Yields can be significantly affected by these parameters.[2]

      • Ensure efficient stirring to maximize contact between the reactants, solvent, and catalyst.

  • Poor Quality of Reagents and Solvents: Impurities in the starting materials or solvent can poison the catalyst or lead to side reactions.

    • Troubleshooting:

      • Use pure, dry solvents. Moisture can negatively impact the reaction.

      • Ensure the phthalic anhydride is of high purity.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction stalls, consider extending the reaction time or slightly increasing the temperature and/or pressure, while being mindful of potential side reactions.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of multiple side products, which is complicating purification and reducing my yield. How can I improve the selectivity?

Answer: The formation of byproducts such as phthalide and o-toluic acid is a common issue in the hydrogenation of phthalic anhydride.[3] Improving selectivity often involves fine-tuning the reaction conditions and catalyst.

  • Phthalide Formation: Phthalide is a common intermediate and can be the major product under certain conditions.

    • Troubleshooting:

      • The choice of catalyst is critical. Some catalysts, like Ru-Sn/Al2O3, have been observed to selectively produce phthalide.[4] In contrast, catalysts like nickel supported on TiO2-SiO2 have shown high selectivity for 1,2-Benzenediethanol.[1]

      • Reaction time can influence the product distribution. Longer reaction times may lead to the over-reduction of phthalide to other byproducts.[3]

  • O-Toluic Acid and Other Byproducts: Over-reduction and side reactions can lead to the formation of o-toluic acid and its derivatives.[3]

    • Troubleshooting:

      • Optimizing the reaction temperature and pressure can help minimize over-reduction.

      • The catalyst support can affect selectivity. For example, catalysts with larger pores may reduce the retention time of the product, thereby preventing further reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,2-Benzenediethanol?

A1: Common methods for preparing 1,2-Benzenediethanol include the reduction of phthalic acid, phthalic anhydride, or phthalide using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[5] Another method involves the treatment of 1,2-bishalomethylbenzene in a basic aqueous solution.[5] The catalytic hydrogenation of phthalic anhydride is often preferred for industrial-scale production due to its efficiency and cost-effectiveness.[2]

Q2: How do I choose the appropriate solvent for the synthesis?

A2: The choice of solvent can influence the reaction. Halogenated alkanes are mentioned as suitable solvents in some patented procedures.[2] It is crucial to use a solvent that can dissolve the starting materials and is stable under the reaction conditions. The solvent should also be dry, as water can interfere with the reaction.

Q3: What is the best method for purifying the final product?

A3: The purification of 1,2-Benzenediethanol typically involves crystallization and separation.[2] After the reaction, the catalyst is usually filtered off. The product can then be crystallized from the reaction mixture by cooling. Washing the crude product with a suitable solvent can help remove impurities. Standard purification techniques for organic compounds, such as washing with acidic and basic solutions to remove corresponding impurities, followed by drying of the organic layer and removal of the solvent, can also be employed.[6]

Q4: Can you provide a general reaction scheme for the synthesis from phthalic anhydride?

A4: The synthesis of 1,2-Benzenediethanol from phthalic anhydride via catalytic hydrogenation involves the reduction of both carbonyl groups of the anhydride to hydroxyl groups.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Purity of 1,2-Benzenediethanol via Hydrogenation of Phthalic Anhydride

Phthalic Anhydride Concentration (wt%)SolventCatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
50Carbon Tetrachloride2.5% Pd/Al2O31502.089.399.5

Data extracted from patent CN105646152A. The table presents a selection of the data for illustrative purposes.

Experimental Protocols

Catalytic Hydrogenation of Phthalic Anhydride

This protocol is a general representation based on information from patent literature.[2] Researchers should adapt and optimize the procedure for their specific laboratory conditions and scale.

Materials:

  • Phthalic anhydride

  • Suitable solvent (e.g., Dichloroethane)

  • Hydrogenation catalyst (e.g., Palladium on a support)

  • Hydrogen gas

  • Autoclave or a similar high-pressure reactor

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add the calculated amounts of phthalic anhydride, solvent, and the hydrogenation catalyst.

  • Inerting: Seal the reactor and purge it with hydrogen gas three times to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 2.0 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 150 °C) while stirring vigorously. Monitor the pressure; a drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.

  • Reaction Completion: The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Work-up:

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • The product can be isolated from the filtrate by crystallization upon cooling or by solvent evaporation followed by recrystallization.

    • The solid product is then collected by filtration and dried in an oven at a suitable temperature (e.g., 30-50 °C).

Mandatory Visualization

Experimental_Workflow reagents Weigh Phthalic Anhydride and Catalyst solvent Add Solvent to Reactor reagents->solvent load Load Reagents into Autoclave solvent->load seal Seal and Purge with H₂ load->seal pressurize Pressurize with H₂ and Heat seal->pressurize react Monitor Reaction (Pressure Drop) pressurize->react cool Cool and Depressurize react->cool filter Filter to Remove Catalyst cool->filter crystallize Crystallize Product filter->crystallize dry Collect and Dry 1,2-Benzenediethanol crystallize->dry Reaction_Pathway PA Phthalic Anhydride Phthalide Phthalide (Intermediate/Byproduct) PA->Phthalide + H₂ / Catalyst Product 1,2-Benzenediethanol PA->Product + H₂ / Catalyst Phthalide->Product + H₂ / Catalyst Byproducts Other Byproducts (e.g., o-Toluic Acid) Phthalide->Byproducts Over-reduction

References

Optimization

troubleshooting common problems in 1,2-Benzenediethanol reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. The following section...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. The following sections address common challenges in a question-and-answer format, offering specific solutions, detailed protocols, and quantitative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 1,2-Benzenediethanol from phthalic anhydride has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the reduction of phthalic anhydride to 1,2-Benzenediethanol can stem from several factors, including incomplete reaction, suboptimal conditions, or side reactions.

Potential Causes:

  • Inefficient Reducing Agent: The activity of reducing agents like sodium borohydride can be compromised by moisture. The choice of catalyst and its loading are also critical in catalytic hydrogenation.

  • Suboptimal Reaction Conditions: Temperature and pressure play a significant role in catalytic hydrogenation. For instance, reactions may require elevated temperatures (e.g., 110 °C) and pressures (e.g., 20 bar of hydrogen) to proceed efficiently.

  • Poor Reagent Purity: Impurities in the starting phthalic anhydride or solvent can interfere with the reaction.

  • Atmospheric Moisture: Reactions with hydrides are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting & Optimization:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium borohydride. For catalytic hydrogenation, ensure the catalyst is active and from a reliable source.

  • Optimize Reaction Conditions:

    • Temperature & Pressure: For catalytic hydrogenation, systematically vary the temperature (e.g., 50-250°C) and hydrogen pressure (e.g., 0.5-5 MPa) to find the optimal conditions for your setup.[2]

    • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like THF are often effective for borohydride reductions.[3]

  • Ensure Anhydrous Conditions: Dry solvents before use, and run the reaction under an inert atmosphere.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and determine the optimal reaction time.

Q2: I'm observing significant byproduct formation in my synthesis. What are the likely side products and how can I minimize them?

A2: Byproduct formation is a common issue. In the reduction of phthalic anhydride, the primary side products are typically from incomplete reduction or subsequent reactions.

Common Byproducts:

  • Phthalide: This is a common intermediate resulting from the partial reduction of one of the carbonyl groups.

  • Phthalic Acid: If the reaction is performed in the presence of water, phthalic anhydride can hydrolyze to form phthalic acid.

  • Over-reduction Products: While less common for this specific transformation, aggressive reducing conditions could potentially lead to the reduction of the aromatic ring.

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion to the diol.

  • Temperature Control: Maintain the recommended reaction temperature. Lowering the temperature can sometimes improve selectivity by favoring the kinetic product.

  • Anhydrous Conditions: As mentioned above, preventing the hydrolysis of phthalic anhydride to phthalic acid is crucial.

  • Purify Starting Materials: If the purity of your phthalic anhydride is questionable, consider purifying it before use.

Q3: I'm having difficulty purifying 1,2-Benzenediethanol. My compound is "oiling out" during recrystallization, and column chromatography gives poor separation. What should I do?

A3: Purification challenges with diols like 1,2-Benzenediethanol are often related to their physical properties, such as their polarity and hydrogen bonding capabilities.

Troubleshooting Recrystallization:

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solvent being too effective or the solution being cooled too rapidly.

    • Solution 1: Use a Mixed-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the saturation point). Common systems include ethanol/water or ethyl acetate/hexane.[3]

    • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[3]

    • Solution 3: Induce Crystallization. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound to provide nucleation sites for crystal growth.[3]

Troubleshooting Column Chromatography:

  • Poor Separation: This can result from an inappropriate solvent system or similar polarities of the product and impurities.

    • Optimize the Solvent System: Use TLC to screen various solvent systems. Aim for an Rf value for your target compound between 0.2 and 0.4 for good separation.[3]

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase (C18) silica.

Technique Parameter Recommendation Rationale
Recrystallization Solvent SystemStart with Ethyl Acetate/Hexane or Ethanol/WaterBalances polarity to achieve good solubility when hot and poor solubility when cold.
Cooling RateSlow cooling to room temperature, then to 0-4°CPrevents supersaturation and "oiling out".
Column Chromatography Mobile PhaseGradient elution from Hexane to Ethyl AcetateHelps to separate non-polar impurities first, then elute the more polar diol.
Stationary PhaseSilica Gel (standard) or Alumina (for acid-sensitive compounds)Silica is a good starting point, but alumina can offer different selectivity.

Q4: I am trying to oxidize 1,2-Benzenediethanol to phthalaldehyde, but I am getting the dicarboxylic acid (phthalic acid) instead. How can I prevent over-oxidation?

A4: Over-oxidation of primary benzylic alcohols to carboxylic acids is a common problem, especially with strong oxidizing agents. Generating aldehydes is particularly challenging as they are easily over-oxidized.[4]

Key Considerations:

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will typically oxidize primary alcohols directly to carboxylic acids. Milder, more selective reagents are needed to stop at the aldehyde stage.

  • Reaction Conditions: The presence of water can facilitate over-oxidation, as aldehydes can form hydrate intermediates that are readily oxidized.[5]

Recommended Solutions:

  • Use Mild Oxidants: Employ reagents specifically designed for the partial oxidation of alcohols to aldehydes.

    • Pyridinium chlorochromate (PCC): A common and effective reagent for this transformation.

    • Dess-Martin periodinane (DMP): Known for its mild conditions and high yields.[4]

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to prevent further oxidation of the product. Running the reaction at lower temperatures can also help improve selectivity.

Oxidizing Agent Typical Outcome for Primary Benzylic Alcohols Conditions
KMnO₄, H₂SO₄Carboxylic AcidStrong, aqueous acid
CrO₃, H₂SO₄ (Jones)Carboxylic AcidStrong, aqueous acid
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂
Dess-Martin Periodinane (DMP)AldehydeAnhydrous CH₂Cl₂

Q5: My Williamson ether synthesis using 1,2-Benzenediethanol as the nucleophile is not working. I recover my starting materials. What could be the issue?

A5: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the nature of the electrophile and the reaction conditions. A user on a chemistry forum reported a similar issue when trying to perform a Williamson synthesis with 1,2-Benzenediethanol and a secondary alcohol derivative.[6]

Potential Problems & Solutions:

  • Poor Leaving Group: Ensure your electrophile has a good leaving group (e.g., iodide, bromide, tosylate, or mesylate).[7]

  • Steric Hindrance: The Sₙ2 reaction is sensitive to steric hindrance. If your electrophile is on a secondary or tertiary carbon, an elimination reaction (E2) will likely be favored over substitution.[7][8]

    • Solution: If possible, redesign your synthesis so that the less sterically hindered alcohol is the nucleophile and the other partner is the electrophile.

  • Insufficiently Strong Base/Incomplete Deprotonation: A strong base like sodium hydride (NaH) is typically required to fully deprotonate the alcohol to form the alkoxide. Ensure the NaH is fresh and the solvent is anhydrous.

  • Solvent Choice: A polar aprotic solvent such as DMF or DMSO is often more effective than THF for Sₙ2 reactions as they can accelerate the rate of substitution.

  • Catalytic Iodide: Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction by converting an alkyl chloride or bromide in situ to the more reactive alkyl iodide.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzenediethanol via Catalytic Hydrogenation of Phthalic Anhydride

This protocol is based on typical conditions described for the catalytic hydrogenation of phthalic anhydride.[2]

  • Preparation: In a high-pressure reactor, add phthalic anhydride (e.g., 10 g, 67.5 mmol) and a suitable hydrogenation catalyst (e.g., Palladium on alumina, 5% w/w).

  • Solvent Addition: Add a solvent such as a halogenated alkane (e.g., dichloromethane, 200 mL).

  • Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3.0 MPa with hydrogen and heat to 110°C with stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 1,2-Benzenediethanol.

Protocol 2: Oxidation of 1,2-Benzenediethanol to Phthalaldehyde using PCC

  • Preparation: To a stirred solution of pyridinium chlorochromate (PCC) (e.g., 2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of 1,2-Benzenediethanol (1.0 equivalent) in CH₂Cl₂ dropwise.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude phthalaldehyde can be further purified by column chromatography on silica gel.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for common issues.

Troubleshooting_Low_Yield start Low Yield of 1,2-Benzenediethanol check_reagents Are reagents (anhydride, reducing agent/catalyst) pure and active? start->check_reagents check_conditions Are reaction conditions (temperature, pressure, atmosphere) optimal? check_reagents->check_conditions Yes purify_reagents Action: Purify starting materials. Use fresh reducing agent. check_reagents->purify_reagents No check_time Is the reaction complete? (Monitor by TLC) check_conditions->check_time Yes optimize_conditions Action: Adjust temperature/pressure. Ensure anhydrous conditions. check_conditions->optimize_conditions No increase_time Action: Increase reaction time. check_time->increase_time No resolve Yield Improved check_time->resolve Yes purify_reagents->resolve optimize_conditions->resolve

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy start Purification Difficulty method Which method is failing? start->method recrystallization Recrystallization Issue: 'Oiling Out' or No Crystals method->recrystallization Recrystallization chromatography Column Chromatography Issue: Poor Separation method->chromatography Chromatography solution_recryst Action: 1. Use mixed-solvent system (e.g., EtOAc/Hexane). 2. Ensure slow cooling. 3. Scratch flask or add seed crystal. recrystallization->solution_recryst solution_chrom Action: 1. Optimize mobile phase with TLC. 2. Try gradient elution. 3. Consider alternative stationary phase (e.g., Alumina). chromatography->solution_chrom resolve Pure Product Obtained solution_recryst->resolve solution_chrom->resolve

Caption: Decision tree for purification challenges.

References

Troubleshooting

optimization of reaction conditions for 1,2-Benzenediethanol synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,2-Benzenediethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1,2-Benzenediethanol?

A1: The primary methods for synthesizing 1,2-Benzenediethanol, also known as phthalyl alcohol, include the hydrogenation of phthalic anhydride, the reduction of phthalic acid or its derivatives with strong reducing agents, and the hydrolysis of 1,2-bis(halomethyl)benzene.[1]

Q2: My hydrogenation of phthalic anhydride is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in the hydrogenation of phthalic anhydride can stem from several factors, including catalyst deactivation, suboptimal reaction conditions (temperature and pressure), or insufficient hydrogen supply. To troubleshoot, consider the following:

  • Catalyst Activity: Ensure the catalyst is fresh and active. The choice of catalyst, such as Pd, Co, Mo, Ni, or W on a support like Al₂O₃ or activated carbon, is crucial.[2]

  • Reaction Conditions: Optimize the temperature and pressure. Reaction temperatures typically range from 50-250°C and pressures from 0.5-5 MPa.[2] Higher pressures and optimal temperatures can significantly improve yield.

  • Hydrogen-to-Substrate Ratio: A high molar ratio of hydrogen to phthalic anhydride is often necessary. Ratios can be as high as 600:1.[2]

  • Solvent Purity: Ensure the solvent is dry and of high purity, as impurities can poison the catalyst.

Q3: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

A3: In the hydrogenation of phthalic anhydride, potential byproducts can include incompletely reduced intermediates or products from side reactions. To minimize byproduct formation, careful control of reaction conditions is essential. Using a highly selective catalyst and optimizing the reaction time can help favor the formation of the desired 1,2-Benzenediethanol. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction.

Q4: What is a suitable method for the purification of 1,2-Benzenediethanol?

A4: The primary method for purifying 1,2-Benzenediethanol is crystallization.[2] Following the hydrogenation of phthalic anhydride, the product can be isolated by crystallization separation.[2] If significant impurities are present, column chromatography may be necessary.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of 1,2-Benzenediethanol.

Issue 1: Low Product Yield

Low_Yield_Troubleshooting start Low Product Yield check_catalyst Is the catalyst active and properly dispersed? start->check_catalyst check_conditions Are reaction temperature and pressure optimal? start->check_conditions check_h2_ratio Is the hydrogen to substrate molar ratio sufficient? start->check_h2_ratio check_purity Are starting materials and solvent of high purity? start->check_purity solution_catalyst Solution: Replace with fresh catalyst. Ensure proper mixing. check_catalyst->solution_catalyst No solution_conditions Solution: Adjust temperature and pressure within the recommended range (e.g., 50-250°C, 0.5-5 MPa). check_conditions->solution_conditions No solution_h2_ratio Solution: Increase the hydrogen/phthalic anhydride molar ratio. check_h2_ratio->solution_h2_ratio No solution_purity Solution: Purify starting materials and use dry, high-purity solvent. check_purity->solution_purity No

Issue 2: Product Purity is Low After Initial Isolation

Low_Purity_Troubleshooting start Low Product Purity check_reaction_time Was the reaction time optimized? start->check_reaction_time check_crystallization Was the crystallization process effective? start->check_crystallization check_impurities Are there persistent, soluble impurities? start->check_impurities solution_reaction_time Solution: Monitor reaction by TLC to determine optimal endpoint. check_reaction_time->solution_reaction_time No solution_crystallization Solution: Re-crystallize the product. Consider using a different solvent system. check_crystallization->solution_crystallization No solution_impurities Solution: Purify via column chromatography. check_impurities->solution_impurities Yes

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,2-Benzenediethanol Synthesis via Hydrogenation of Phthalic Anhydride

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst 50ml Al₂O₃ supported Pd50ml Al₂O₃ supported Pd50ml Al₂O₃ supported Pd2.5g of unspecified catalyst
Starting Material 15% Phthalic anhydride in dichloroethane15% Phthalic anhydride in γ-butyrolactone20% Phthalic anhydride in dichloromethane50g Phthalic anhydride in 50g carbon tetrachloride
Temperature (°C) 10011090150
Pressure (MPa) 2.03.05.02.0
Hydrogen/Phthalic Anhydride Molar Ratio 100500600Not specified
LHSV (h⁻¹) 1.00.51.0Not applicable (batch)
Reaction Time (h) 300300Not specifiedUntil pressure drop ceases
Product Yield (%) 70.591.5Not specified85 (based on 42.5g product from 50g starting material)
Product Purity (%) 72.899.8Not specifiedNot specified

Data extracted from patent CN105646152A.[2]

Experimental Protocols

Protocol 1: Hydrogenation of Phthalic Anhydride in a Fixed-Bed Reactor

This protocol is based on the methods described in patent CN105646152A.[2]

Materials:

  • Phthalic anhydride

  • Solvent (e.g., dichloroethane, γ-butyrolactone, dichloromethane)

  • Hydrogenation catalyst (e.g., Pd on Al₂O₃)

  • High-pressure continuous fixed-bed reactor

Procedure:

  • Prepare a solution of phthalic anhydride in the chosen solvent at the desired concentration (e.g., 15-30% by weight).

  • Load the fixed-bed reactor with the hydrogenation catalyst.

  • Pump the phthalic anhydride solution into the reactor at a specific liquid hourly space velocity (LHSV), for example, 0.5-1.0 h⁻¹.

  • Introduce hydrogen gas into the reactor, maintaining the desired reaction temperature (e.g., 90-150°C) and pressure (e.g., 2.0-5.0 MPa).

  • Ensure a specific molar ratio of hydrogen to phthalic anhydride (e.g., 100:1 to 600:1).

  • Maintain the reaction for a continuous period (e.g., 300-500 hours).

  • Collect the hydrogenation product.

  • Isolate and purify the 1,2-Benzenediethanol via crystallization separation.

Experimental_Workflow prep_solution Prepare Phthalic Anhydride Solution run_reaction Perform Hydrogenation Reaction prep_solution->run_reaction load_catalyst Load Catalyst into Reactor load_catalyst->run_reaction collect_product Collect Hydrogenation Product run_reaction->collect_product purify Crystallization and Separation collect_product->purify final_product 1,2-Benzenediethanol purify->final_product

Protocol 2: Batch Hydrogenation of Phthalic Anhydride in an Autoclave

This protocol is a generalized procedure based on the data from patent CN105646152A.[2]

Materials:

  • Phthalic anhydride

  • Solvent (e.g., carbon tetrachloride)

  • Hydrogenation catalyst

  • Autoclave reactor

Procedure:

  • In a suitable autoclave, combine phthalic anhydride, solvent, and the hydrogenation catalyst.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired initial pressure (e.g., 2.0 MPa).

  • Heat the mixture to the target reaction temperature (e.g., 150°C) with stirring.

  • Monitor the reaction by observing the pressure drop. If the pressure drops significantly, repressurize with hydrogen.

  • The reaction is considered complete when the pressure no longer decreases.

  • Cool the reactor to room temperature and vent the excess hydrogen.

  • Remove the reaction mixture and separate the catalyst by filtration.

  • Isolate the 1,2-Benzenediethanol from the filtrate by crystallization, followed by drying.

References

Optimization

Technical Support Center: Purification of 1,2-Benzenediethanol

Welcome to the technical support center for the purification of 1,2-Benzenediethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-Benzenediethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1,2-Benzenediethanol, categorized by the purification technique.

Recrystallization

Q1: I am having difficulty finding a suitable single solvent for the recrystallization of 1,2-Benzenediethanol. What should I do?

A1: If a single solvent is not effective, a two-solvent system is a common and effective alternative. For 1,2-Benzenediethanol, a polar protic solvent in which the compound is soluble at high temperatures, paired with a non-polar solvent in which it is insoluble, is a good starting point. A common example is the ethanol-water system, where the compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[1][2][3]

Q2: My recrystallization yield of 1,2-Benzenediethanol is consistently low. What are the likely causes and how can I improve it?

A2: Low recovery can stem from several factors. Using too much solvent during dissolution is a common issue, as this will keep a significant portion of your compound in the mother liquor even after cooling. Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Premature crystallization during a hot filtration step (if performed) can also lead to loss of product. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and add a small excess of hot solvent before filtering. Finally, washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2][4]

Q3: The purified 1,2-Benzenediethanol crystals are discolored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2][3] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing your yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Q4: I am trying to purify 1,2-Benzenediethanol using flash column chromatography, but I am getting poor separation from an unknown impurity. How can I optimize the separation?

A4: Poor separation in column chromatography is typically due to an inappropriate solvent system. The goal is to find a solvent or solvent mixture that provides a good separation of Rf values between your product and the impurity on a TLC plate (ideally a ΔRf of at least 0.2). For a moderately polar compound like 1,2-Benzenediethanol, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6][7] You can screen different ratios of these solvents using TLC to find the optimal mobile phase for your separation. If the impurity is very close in polarity, a slower flow rate and a finer silica gel mesh size may improve resolution.[5]

Q5: My 1,2-Benzenediethanol is eluting with a non-polar impurity. What solvent system should I use?

A5: If your product is co-eluting with a non-polar impurity, you are likely using a mobile phase that is too non-polar. By gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture), you can encourage the more polar 1,2-Benzenediethanol to spend more time on the polar silica gel stationary phase, allowing the non-polar impurity to elute first. This is the principle of normal-phase chromatography.[6]

Q6: The purified fractions of 1,2-Benzenediethanol from my column chromatography contain residual solvent. How can I effectively remove it?

A6: Residual solvents are typically removed by evaporation under reduced pressure using a rotary evaporator.[8] For higher boiling point solvents, gentle heating of the water bath on the rotary evaporator may be necessary. To ensure complete removal, the purified solid can be further dried under high vacuum for several hours. The choice of solvent for chromatography also plays a role; using lower boiling point solvents can make removal easier.[9]

Frequently Asked Questions (FAQs)

Q7: What are the common impurities I might encounter when synthesizing 1,2-Benzenediethanol?

A7: Common impurities often depend on the synthetic route. If prepared by the reduction of phthalic anhydride, potential impurities could include unreacted starting material, partially reduced intermediates, or byproducts from over-reduction.[10] If synthesized from 1,2-bis(bromomethyl)benzene, unreacted starting material and elimination byproducts could be present.[11]

Q8: What analytical techniques are suitable for assessing the purity of 1,2-Benzenediethanol?

A8: Several analytical methods can be used to determine the purity of 1,2-Benzenediethanol. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and detecting impurities.[12][13] Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also well-suited for analyzing volatile and semi-volatile organic compounds.[9][14] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities if they are present in sufficient quantity and have distinct signals.[15]

Q9: What are the recommended storage conditions for purified 1,2-Benzenediethanol?

A9: 1,2-Benzenediethanol should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation.[16] Avoid exposure to strong oxidizing agents.

Q10: Can I use reverse-phase chromatography to purify 1,2-Benzenediethanol?

A10: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In this technique, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is used.[5][6] In reverse-phase chromatography, more polar compounds will elute first. This can be advantageous if your impurities are significantly less polar than 1,2-Benzenediethanol.

Quantitative Data Summary

The following tables provide representative data for the purification of 1,2-Benzenediethanol.

Table 1: Solubility of 1,2-Benzenediethanol in Common Solvents

SolventSolubility at 25°C (g/L)Solubility at Boiling Point (g/L)
Water~50High
EthanolHighVery High
Ethyl AcetateModerateHigh
HexanesLowLow
DichloromethaneHighHigh

Table 2: Comparison of Purification Methods for 1,2-Benzenediethanol

Purification MethodInitial Purity (%)Final Purity (%)Typical Recovery Yield (%)
Single-Solvent Recrystallization (Water)95>9975-85
Two-Solvent Recrystallization (Ethanol/Water)90>9980-90
Flash Column Chromatography85>9870-85

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization of 1,2-Benzenediethanol using Ethanol and Water
  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of impure 1,2-Benzenediethanol. Place the flask on a hot plate and add a minimal amount of hot ethanol (start with ~15-20 mL) while stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.

Protocol 2: Flash Column Chromatography of 1,2-Benzenediethanol
  • Column Packing: Prepare a glass column with a diameter of 4 cm. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry-pack the column with silica gel (230-400 mesh) to a height of approximately 20 cm. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve 1.0 g of crude 1,2-Benzenediethanol in a minimal amount of dichloromethane. To this solution, add ~2 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Equilibrate the column with hexanes. Begin elution with a mobile phase of 30% ethyl acetate in hexanes, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions of approximately 20 mL each.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,2-Benzenediethanol.[8]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude 1,2-Benzenediethanol Recrystallization Recrystallization Crude->Recrystallization High Initial Purity ColumnChrom Column Chromatography Crude->ColumnChrom Low Initial Purity / Complex Mixture Analysis Purity Assessment (HPLC, GC-MS, NMR) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure 1,2-Benzenediethanol Analysis->PureProduct Purity > 99%

Caption: General workflow for the purification of 1,2-Benzenediethanol.

Recrystallization_Troubleshooting Start Recrystallization Issue LowYield Low Yield Start->LowYield Discolored Discolored Crystals Start->Discolored NoCrystals No Crystals Form Start->NoCrystals Solvent Use minimum hot solvent Wash with ice-cold solvent LowYield->Solvent Solution Charcoal Add activated charcoal Perform hot filtration Discolored->Charcoal Solution Scratch Scratch inner wall of flask Add seed crystal NoCrystals->Scratch Solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Troubleshooting

preventing side reactions in the synthesis of 1,2-Benzenediethanol

Welcome to the technical support center for the synthesis of 1,2-Benzenediethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Benzenediethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2-Benzenediethanol?

A1: The most prevalent laboratory method for the synthesis of 1,2-Benzenediethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is the reduction of phthalic anhydride or its derivatives.[1][2] Commonly used reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[1][3][4] Catalytic hydrogenation of phthalic anhydride is also a viable industrial method.

Q2: What is the primary side product I should be aware of during the synthesis of 1,2-Benzenediethanol from phthalic anhydride?

A2: The most common side product is phthalide, which is the result of the partial reduction of phthalic anhydride where only one of the two carbonyl groups is reduced to a methylene group, forming a lactone.[5][6]

Q3: Why is my reaction yield of 1,2-Benzenediethanol consistently low?

A3: Low yields can be attributed to several factors, including incomplete reaction, formation of side products like phthalide, mechanical losses during workup and purification, or suboptimal reaction conditions such as incorrect temperature or stoichiometry of the reducing agent.[3] The purity of the starting materials and solvents also plays a crucial role.

Q4: My final product is discolored. What could be the cause?

A4: Discoloration can arise from impurities in the starting phthalic anhydride or from side reactions occurring during the synthesis.[7] Over-reduction or thermal decomposition can sometimes lead to colored byproducts. Purification by recrystallization can often remove these colored impurities.[8][9][10]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reduction of phthalic anhydride can be monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the phthalic anhydride spot and the appearance of the 1,2-Benzenediethanol product spot.

Troubleshooting Guide

Issue 1: Presence of an Unexpected Carbonyl Peak in the IR Spectrum and a Singlet Around 5.3 ppm in the 1H NMR Spectrum.

Possible Cause: This is a strong indication of the presence of the side product, phthalide. Phthalide, a lactone, exhibits a characteristic carbonyl (C=O) stretch in its IR spectrum and a singlet for the two benzylic protons (CH2) in its 1H NMR spectrum.[11][12][13]

Solutions:

  • Optimize Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to achieve complete reduction of both carbonyl groups. However, a very large excess of a strong reducing agent like LiAlH4 should be avoided as it can lead to over-reduction and complicate the workup.

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a milder reducing agent than lithium aluminum hydride (LiAlH4) and can sometimes offer better selectivity, although it may require more forcing conditions or additives to reduce anhydrides effectively.[4][14]

  • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature), especially during the addition of the reducing agent.[15] This helps to manage the exothermic nature of the reaction and can improve selectivity.

  • Purification: Phthalide can often be separated from the desired diol by careful recrystallization, as their polarities and crystal packing abilities may differ.[8][9][10]

Issue 2: Low Isolated Yield of 1,2-Benzenediethanol.

Possible Cause: Low yields can result from incomplete reaction, formation of side products, or issues during the workup and purification stages.

Solutions:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC until the starting material is fully consumed.

  • Purity of Reagents and Solvents: Use high-purity phthalic anhydride and anhydrous solvents, especially when using moisture-sensitive reagents like LiAlH4.[3]

  • Workup Procedure: During the aqueous workup, ensure the pH is adjusted correctly to protonate the alkoxide intermediate and to neutralize any remaining reagents without causing degradation of the product. Thoroughly extract the aqueous layer with a suitable organic solvent to recover all the product.

  • Purification Technique: Minimize losses during recrystallization by using a minimal amount of hot solvent to dissolve the crude product and by ensuring complete precipitation upon cooling before filtration.[8][16]

Issue 3: Formation of Polymeric or Oily Byproducts.

Possible Cause: Intermolecular reactions can sometimes occur, especially at higher concentrations, leading to the formation of ethers or polyesters.

Solutions:

  • High Dilution: Running the reaction under more dilute conditions can favor the intramolecular reduction over intermolecular side reactions.

  • Controlled Addition: Add the reducing agent slowly and in a controlled manner to the solution of phthalic anhydride. This helps to maintain a low instantaneous concentration of the highly reactive intermediates.

  • Temperature Management: Maintain a consistent and appropriate reaction temperature to avoid thermal decomposition or unwanted side reactions.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 1,2-Benzenediethanol

Reducing AgentTypical SolventReaction ConditionsCommon Side ProductsPurity/Yield Considerations
Lithium Aluminum Hydride (LiAlH4)Anhydrous THF, Diethyl Ether0 °C to refluxPhthalide (incomplete reduction), potential over-reduction productsHigh yields but requires strictly anhydrous conditions and careful workup.[1][3]
Sodium Borohydride (NaBH4)THF, Dioxane, AlcoholsRoom temperature to reflux, often with additives (e.g., Lewis acids)Phthalide (incomplete reduction is more common than with LiAlH4)Milder, safer to handle, but may require optimization with additives for good yields.[4][14][17]
Catalytic HydrogenationVarious (e.g., Toluene)High pressure and temperature with a catalyst (e.g., Pd/C)Phthalide, products of benzene ring reduction under harsh conditionsMore suitable for industrial scale, requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzenediethanol using Lithium Aluminum Hydride (LiAlH4)

Objective: To synthesize 1,2-Benzenediethanol from phthalic anhydride with minimal side product formation.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (2.0 - 2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na2SO4) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH4 under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous THF is added to the flask via a syringe to create a suspension of LiAlH4. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: Phthalic anhydride is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH4 suspension at 0 °C. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This is known as the Fieser workup.

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure 1,2-Benzenediethanol.[8][9][10]

Mandatory Visualization

Synthesis_Pathway cluster_conditions Reaction Conditions Phthalic Anhydride Phthalic Anhydride 1,2-Benzenediethanol 1,2-Benzenediethanol Phthalic Anhydride->1,2-Benzenediethanol Complete Reduction (e.g., LiAlH4, NaBH4/additive) Phthalide Phthalide Phthalic Anhydride->Phthalide Partial Reduction Phthalide->1,2-Benzenediethanol Further Reduction Temperature Temperature Solvent Solvent Stoichiometry Stoichiometry

Caption: Reaction pathway for the synthesis of 1,2-Benzenediethanol.

Troubleshooting_Workflow start Low Yield or Impure Product check_side_product Analyze Crude Product (NMR, IR, TLC) start->check_side_product phthalide_present Phthalide Detected check_side_product->phthalide_present Yes other_impurities Other Impurities Present check_side_product->other_impurities No optimize_reduction Optimize Reduction: - Increase reducing agent - Adjust temperature - Prolong reaction time phthalide_present->optimize_reduction check_starting_material Check Purity of: - Phthalic Anhydride - Solvents other_impurities->check_starting_material purify_product Purification: - Recrystallization - Column chromatography optimize_reduction->purify_product final_product Pure 1,2-Benzenediethanol purify_product->final_product check_starting_material->purify_product

Caption: Troubleshooting workflow for 1,2-Benzenediethanol synthesis.

References

Optimization

Technical Support Center: Purification of 1,2-Benzenediethanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. The following section...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. The following sections detail methods for removing impurities and offer solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized 1,2-Benzenediethanol?

A1: Common impurities can originate from the synthetic route, which often involves the reduction of phthalic acid derivatives (e.g., phthalic anhydride, phthalates). Potential impurities include:

  • Unreacted Starting Materials: Phthalic anhydride, dimethyl phthalate, or other phthalate esters.

  • Incomplete Reduction Products: Phthalide, 2-(hydroxymethyl)benzoic acid.

  • Byproducts: Benzyl alcohol (from over-reduction or side reactions).

  • Solvents: Residual solvents from the reaction or initial purification steps.

  • Degradation Products: Oxidation or polymerization products if the compound has been stored improperly.

Q2: Which purification technique is most suitable for 1,2-Benzenediethanol?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample.

  • Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product.

  • Vacuum Distillation can be used for thermally stable liquids or low-melting solids to separate components with different boiling points. Given that 1,2-Benzenediethanol is a solid with a relatively low melting point (63-65 °C), vacuum distillation should be performed with care to avoid decomposition.

Q3: How can I assess the purity of my 1,2-Benzenediethanol sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (63-65 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]

  • Cause: The boiling point of the solvent is higher than the melting point of 1,2-Benzenediethanol (63-65 °C).[2][3]

    • Solution: Choose a solvent or solvent system with a lower boiling point. For mixed solvent systems, add the anti-solvent at a slightly lower temperature.

  • Cause: The solution is too concentrated or cooled too quickly.[1]

    • Solution: Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution at a slightly lower saturation point. Allow the solution to cool more slowly to encourage crystal formation.[2]

  • Cause: High concentration of impurities.[1]

    • Solution: First, try to purify the compound by another method, such as column chromatography, to remove the bulk of the impurities.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated (too much solvent was used).[2]

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2]

    • Solution 2 (Seeding): Add a few seed crystals of pure 1,2-Benzenediethanol to the solution.[2]

    • Solution 3 (Concentration): Gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to evaporate too much, which could lead to oiling out upon cooling.

  • Cause: The cooling process is too slow, or the final temperature is not low enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

Problem 3: Low recovery of the purified product.

  • Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat the funnel and receiving flask. Use a slight excess of hot solvent and keep the solution warm during filtration. The excess solvent can be evaporated after filtration.

  • Cause: The crystals were washed with too much cold solvent.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Problem 1: Poor separation of 1,2-Benzenediethanol from impurities.

  • Cause: Inappropriate solvent system (mobile phase).

    • Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. For a polar compound like 1,2-Benzenediethanol, a gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate mixture) and gradually increasing the polarity is often effective. A good starting point for the desired compound is an Rf value of 0.25-0.35 on the TLC plate.

  • Cause: Column overloading.

    • Solution: Use an appropriate amount of stationary phase (silica gel) relative to the amount of crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.

  • Cause: Improperly packed column (channeling).

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry" method of packing is generally preferred.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system.

Vacuum Distillation

Problem 1: The compound is decomposing during distillation.

  • Cause: The distillation temperature is too high.

    • Solution: Decrease the pressure of the system using a better vacuum pump. A lower pressure will lower the boiling point of the compound.[4][5][6] A nomograph can be used to estimate the boiling point at different pressures.[4]

  • Cause: Localized overheating in the distillation flask.

    • Solution: Use a heating mantle with a stirrer to ensure even heating. Avoid using a Bunsen burner.

Problem 2: "Bumping" or uneven boiling.

  • Cause: Lack of nucleation sites for smooth boiling. Boiling chips are not effective under vacuum.[6]

    • Solution: Use a magnetic stirrer and stir bar to ensure smooth boiling. Alternatively, a fine capillary tube can be inserted to introduce a steady stream of air or nitrogen bubbles.

Experimental Protocols

Recrystallization of 1,2-Benzenediethanol (Two-Solvent System)

This protocol uses a "good" solvent in which 1,2-Benzenediethanol is soluble at high temperatures and a "poor" or "anti-solvent" in which it is insoluble.[7] A common system for diols is a polar organic solvent and water.

Materials:

  • Crude 1,2-Benzenediethanol

  • "Good" Solvent (e.g., Ethanol, Acetone)

  • "Poor" Solvent (e.g., Water, Hexane)

  • Erlenmeyer flasks, heating plate with stirring, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude 1,2-Benzenediethanol in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).[7]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

ParameterTypical Value
Purity Improvement90% to >99%
Recovery Yield70-90%
Column Chromatography of 1,2-Benzenediethanol

Materials:

  • Crude 1,2-Benzenediethanol

  • Silica Gel (230-400 mesh for flash chromatography)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Chromatography column, collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point for 1,2-Benzenediethanol is a mixture of hexane and ethyl acetate. The desired spot should have an Rf of approximately 0.25-0.35.

  • Column Packing: Pack the column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a relatively polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.[8]

  • Elution: Start eluting with the non-polar solvent system determined by TLC (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing 1,2-Benzenediethanol and evaporate the solvent using a rotary evaporator.

ParameterTypical Value
Purity Achieved>99.5%
Recovery Yield60-85%
Vacuum Distillation of 1,2-Benzenediethanol

Materials:

  • Crude 1,2-Benzenediethanol

  • Vacuum distillation apparatus (short path is suitable for small quantities)

  • Vacuum pump, heating mantle, magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly greased and sealed.

  • Sample and Stirring: Place the crude 1,2-Benzenediethanol and a magnetic stir bar into the distillation flask.

  • Evacuation: Start the stirrer and then slowly evacuate the system using the vacuum pump.

  • Heating: Once the desired pressure is reached, begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of 1,2-Benzenediethanol is 145 °C at 3 mmHg.

  • Cooling: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Pressure (mmHg)Approximate Boiling Point (°C)
10~165
5~155
3145
1~125

Visualizations

Recrystallization_Workflow A Crude 1,2-Benzenediethanol B Dissolve in minimum hot 'good' solvent A->B C Add 'poor' solvent to cloud point B->C D Add drops of 'good' solvent to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Vacuum filter to collect crystals F->G H Wash with ice-cold solvent G->H K Mother Liquor (contains impurities) G->K Filtrate I Dry crystals H->I J Pure 1,2-Benzenediethanol I->J

Recrystallization Workflow for 1,2-Benzenediethanol.

Troubleshooting_Oiling_Out Start Oiling Out Occurs Q1 Is solvent boiling point > melting point? Start->Q1 A1_Yes Choose lower boiling solvent Q1->A1_Yes Yes Q2 Is cooling too rapid? Q1->Q2 No End Crystallization Successful A1_Yes->End A2_Yes Cool solution more slowly Q2->A2_Yes Yes Q3 Are there significant impurities? Q2->Q3 No A2_Yes->End A3_Yes Pre-purify by column chromatography Q3->A3_Yes Yes A3_Yes->End

Troubleshooting Logic for "Oiling Out".

Column_Chromatography_Workflow A Crude Sample B TLC to determine eluent system A->B C Pack column with silica gel slurry B->C D Load sample C->D E Elute with solvent gradient D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H K Impure Fractions G->K I Evaporate solvent H->I J Pure Product I->J

Column Chromatography Workflow.

References

Troubleshooting

Technical Support Center: Solvent Effects on 1,2-Benzenediethanol Reaction Kinetics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvents on the reaction k...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvents on the reaction kinetics of 1,2-Benzenediethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with 1,2-Benzenediethanol is showing a very slow conversion rate. What are the potential solvent-related causes?

A1: A slow reaction rate can often be attributed to the choice of solvent and its interaction with the reactants and transition state.[1][2] Consider the following:

  • Poor Solubility: Ensure that your 1,2-Benzenediethanol and any other reactants are fully soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduce the reaction rate.

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing or destabilizing the transition state of the reaction.[1][2]

    • If your reaction involves the formation of a more polar or charged intermediate (e.g., in an SN1-type mechanism), a polar protic or aprotic solvent will likely accelerate the reaction by stabilizing this intermediate.[1]

    • Conversely, if the transition state is less polar than the reactants, a non-polar solvent may be more suitable.

  • Protic vs. Aprotic Solvents:

    • Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds.[3] If your reaction involves a nucleophile, protic solvents can solvate and stabilize the nucleophile, potentially decreasing its reactivity and slowing down the reaction (a common effect in SN2 reactions).[1][3]

    • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can stabilize charged intermediates without strongly solvating nucleophiles, which can be beneficial for certain reaction types.[3]

Troubleshooting Steps:

  • Solubility Check: Visually inspect the reaction mixture for any undissolved solids. If solubility is an issue, consider a different solvent or a co-solvent system.

  • Solvent Screening: If the reaction mechanism is known or suspected, choose a solvent that is predicted to stabilize the transition state. If the mechanism is unknown, perform a small-scale screen with a range of solvents of varying polarity and proticity (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol).

  • Literature Review for Analogous Reactions: Look for kinetic studies on similar aromatic diols or alcohols to guide your solvent selection.

Q2: I am observing unexpected side products in my reaction. Could the solvent be the cause?

A2: Yes, the solvent can influence the reaction pathway and lead to the formation of side products.

  • Solvent Participation: Some solvents can act as reactants under certain conditions. For example, in the presence of a strong acid, alcohols can undergo dehydration or etherification.[4]

  • Selectivity: The solvent can affect the selectivity of a reaction by differentially stabilizing the transition states leading to different products.[2]

  • Purity of Solvent: Impurities in the solvent (e.g., water, peroxides) can lead to unwanted side reactions. Always use dry, high-purity solvents, especially for sensitive reactions.

Troubleshooting Steps:

  • Analyze Side Products: Identify the structure of the side products to gain insight into the unintended reaction pathway.

  • Use Anhydrous Solvents: If water-sensitive reagents are used, ensure your solvent is rigorously dried.

  • Consider Inert Solvents: If solvent participation is suspected, switch to a more inert solvent under the reaction conditions.

Q3: My kinetic data is not reproducible. What are some common experimental pitfalls related to the solvent?

A3: Lack of reproducibility in kinetic studies can stem from several factors related to solvent handling and experimental setup.

  • Solvent Purity and Consistency: Using solvents from different suppliers or of different grades can introduce variability due to impurities.

  • Water Content: For non-aqueous reactions, even small variations in the water content of the solvent can significantly affect the reaction rate.

  • Temperature Control: Ensure precise and consistent temperature control, as reaction rates are highly temperature-dependent. The solvent's heat transfer properties can influence how well the temperature is maintained.

  • Evaporation: Volatile solvents may evaporate over the course of the experiment, leading to changes in concentration and affecting the observed rate.

Troubleshooting Steps:

  • Standardize Solvent Source: Use a single, high-purity grade of solvent from a reliable source for all experiments.

  • Consistent Solvent Handling: Use a consistent method for drying and handling solvents to minimize variations in water content.

  • Calibrate Thermostat: Regularly calibrate the thermostat of your reaction setup.

  • Seal Reaction Vessel: Ensure the reaction vessel is well-sealed to prevent solvent evaporation, especially for long experiments or when using volatile solvents.

Quantitative Data Summary

Due to the lack of specific experimental kinetic data for 1,2-Benzenediethanol in the searched literature, the following table presents hypothetical data for a representative oxidation reaction. This data is illustrative and based on general principles of solvent effects on alcohol oxidation, where a more polar transition state is often involved. The trend of increasing rate constant with solvent polarity is a common observation in such reactions.

SolventDielectric Constant (ε) at 25°CRate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Toluene2.40.0565
Dichloromethane8.90.2558
Acetone20.71.1052
Acetonitrile37.53.5045
Dimethyl Sulfoxide (DMSO)46.78.2040

Note: This data is for illustrative purposes only and should not be considered as experimentally verified results for the oxidation of 1,2-Benzenediethanol.

Experimental Protocols

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This protocol is suitable for reactions where either a reactant or a product has a distinct UV-Vis absorbance profile.

  • Determine λmax:

    • Prepare dilute solutions of the starting material (1,2-Benzenediethanol), the product, and other reactants in the chosen solvent.

    • Scan the UV-Vis spectrum of each solution to identify a wavelength (λmax) where there is a significant difference in absorbance between the reactants and products.

  • Prepare Reactant Solutions:

    • Prepare stock solutions of 1,2-Benzenediethanol and the other reactant(s) in the chosen solvent at known concentrations.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

    • In a cuvette, rapidly mix the reactant solutions to initiate the reaction.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration using a previously established calibration curve (Beer-Lambert Law).

    • Plot concentration versus time and apply the appropriate integrated rate law (zero, first, or second order) to determine the rate constant.

Protocol 2: In-Situ Kinetic Monitoring by ¹H NMR Spectroscopy

This method allows for the simultaneous monitoring of multiple species in the reaction mixture.[5][6]

  • Sample Preparation:

    • Dissolve a known concentration of 1,2-Benzenediethanol and an internal standard in a deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to identify characteristic peaks for the reactant and the internal standard.

  • Initiate the Reaction:

    • Add a known concentration of the second reactant to the NMR tube.

  • In-Situ Monitoring:

    • Set up an arrayed experiment on the NMR spectrometer to automatically acquire ¹H NMR spectra at regular time intervals.

    • Monitor the reaction by observing the decrease in the integral of a characteristic peak of 1,2-Benzenediethanol and the corresponding increase in the integral of a product peak, relative to the integral of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point from the integration values.

    • Plot concentration versus time to determine the reaction order and rate constant.

Protocol 3: Reaction Monitoring by HPLC

HPLC is a robust method for separating and quantifying reactants and products over time.[7]

  • Develop an HPLC Method:

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) that can effectively separate 1,2-Benzenediethanol from the other reactants and products.

  • Set up the Reaction:

    • Initiate the reaction in a thermostatted vessel.

  • Sample Collection and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adding a reagent that stops the reaction.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Determine the concentration of 1,2-Benzenediethanol and the product(s) by integrating the peak areas and comparing them to a calibration curve.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time to determine the rate constant.

Visualization of Solvent Effect Analysis Workflow

Solvent_Effect_Workflow start Start: Unexpected Reaction Kinetics (Slow Rate / Side Products) q1 Is the reaction homogeneous? start->q1 side_reactions Are there side products? start->side_reactions solubility Troubleshoot: Improve Solubility - Change solvent - Use co-solvent system q1->solubility No q2 What is the suspected reaction mechanism? q1->q2 Yes solubility->q2 polar_ts Hypothesis: Polar/Charged Transition State (e.g., SN1-like) q2->polar_ts Polar Intermediate nonpolar_ts Hypothesis: Non-polar/Less Polar Transition State q2->nonpolar_ts Non-polar Intermediate test_polar Experiment: Test Polar Solvents (Protic and Aprotic) polar_ts->test_polar test_nonpolar Experiment: Test Non-polar Solvents nonpolar_ts->test_nonpolar analyze Analyze Kinetic Data: - Determine rate constants (k) - Calculate activation energy (Ea) test_polar->analyze test_nonpolar->analyze compare Compare results and correlate with solvent properties (polarity, proticity) analyze->compare end Conclusion: Optimized Solvent System compare->end side_reactions->q1 No check_purity Troubleshoot: Solvent Purity - Use high-purity, dry solvents - Switch to inert solvent side_reactions->check_purity Yes check_purity->q1

Caption: Workflow for troubleshooting and optimizing solvent conditions in kinetic studies.

References

Optimization

Technical Support Center: Efficient Synthesis of 1,2-Benzenediethanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 1,2-Benzenediethanol. Below you will fin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 1,2-Benzenediethanol. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data on catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 1,2-Benzenediethanol?

A1: The most common and efficient method for synthesizing 1,2-Benzenediethanol is the catalytic hydrogenation of phthalate esters, such as dimethyl phthalate or diethyl phthalate. This reaction involves the reduction of both ester groups to hydroxyl groups. Key catalyst families for this transformation include copper-based catalysts (like copper chromite) and precious metal catalysts (such as Ruthenium-based systems).[1][2]

Q2: What are the main advantages of using a copper chromite catalyst?

A2: Copper chromite, often referred to as an Adkins-type catalyst, is widely used due to its effectiveness and relatively low cost. It has a long history of application in the hydrogenation of esters to alcohols.[3] However, it's important to note that these catalysts often require severe reaction conditions, such as high temperatures (200-400 °C) and high hydrogen pressures (10-20 MPa).[3]

Q3: Are there more environmentally friendly alternatives to copper chromite catalysts?

A3: Yes, due to the environmental and health concerns associated with chromium (specifically the potential for Cr6+ leaching), significant research has focused on developing chromium-free alternatives. Bimetallic catalysts, particularly those based on copper in combination with other metals like zinc, iron, or noble metals, have shown promise.[4] These systems can offer high activity and selectivity under milder conditions. Monometallic catalysts based on copper phyllosilicates are also a non-toxic alternative.[4]

Q4: What role do homogeneous catalysts play in this synthesis?

A4: Homogeneous catalysts, particularly those based on Ruthenium with bifunctional ligands (e.g., PNN or NHC ligands), have demonstrated high efficiency for ester hydrogenation under remarkably mild conditions (e.g., 50-115 °C and lower hydrogen pressures).[1][2] These catalysts can offer very high turnover numbers (TON) and frequencies (TOF), making them attractive for fine chemical synthesis where catalyst loading is a concern.[1]

Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh or has been properly activated and stored under inert conditions. For instance, Raney Nickel is often stored as a slurry and can be pyrophoric when dry.[5][6] Consider increasing the catalyst loading as a test, but be mindful of cost and potential side reactions.

  • Reaction Conditions: The temperature and pressure may not be optimal. Hydrogenation of esters is often thermodynamically demanding. For copper-based heterogeneous catalysts, ensure you are operating within the recommended high-temperature and high-pressure range (e.g., >200 °C, >10 MPa).[3] For homogeneous systems, the optimal conditions may be much milder.[1]

  • Purity of Reagents: Impurities in the starting ester, solvent, or hydrogen gas can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated, especially when using sensitive homogeneous catalysts.[7]

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Ensure vigorous and continuous stirring throughout the reaction.[8]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to determine if the reaction has gone to completion. If the reaction stalls, it might indicate catalyst deactivation or an equilibrium limitation under the current conditions.[8]

Q2: I am observing significant byproduct formation. How can I improve the selectivity to 1,2-Benzenediethanol?

A2: Poor selectivity often results in the formation of intermediates (like 2-(hydroxymethyl)benzoate) or over-reduction products.

  • Catalyst Choice: The choice of catalyst is critical for selectivity. For instance, certain Ruthenium-tin catalysts (Ru-Sn/Al2O3) have been noted to favor the formation of phthalide from phthalic acid instead of the desired diol.[9] Bimetallic catalysts are often designed to improve selectivity by modifying the electronic properties of the active sites.[4][10]

  • Reaction Conditions: Adjusting temperature and pressure can influence selectivity. Harsher conditions may lead to over-reduction or side reactions. A systematic optimization of these parameters is recommended.

  • Solvent Effects: The solvent can influence the reaction pathway. Protic solvents, for example, can participate in the reaction mechanism with certain catalysts.

Q3: My catalyst seems to deactivate quickly. What can I do to improve its stability and reusability?

A3: Catalyst deactivation can be caused by sintering (agglomeration of metal particles at high temperatures), poisoning by impurities, or leaching of the active metal.

  • Catalyst Support: For heterogeneous catalysts, the choice of support is important. A well-chosen support can improve the dispersion of metal nanoparticles and prevent sintering.

  • Promoters: The addition of promoters can enhance catalyst stability. For example, barium or calcium promoters in copper chromite catalysts can retard the reduction of the catalyst itself.[11]

  • Bimetallic Formulations: Bimetallic catalysts often exhibit enhanced stability compared to their monometallic counterparts due to synergistic interactions between the metals.[4]

  • Reaction Conditions: Operating at the lowest possible temperature that still provides a reasonable reaction rate can help minimize thermal degradation and sintering of the catalyst.

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in the hydrogenation of phthalate esters or related compounds.

Catalyst SystemSubstrateTemp (°C)Pressure (bar H₂)Conversion (%)Selectivity/Yield (%)Reference
RuII Complex 10 Benzyl Benzoate7050~100~100 (Yield)[1]
Ru-CNC Complex 6 Dimethyl Phthalate10050>99>99 (to Diol)[1]
Ru-PNN Complex I Methyl Benzoate1155.3~100~100 (Yield)[1]
Copper ChromiteFatty Acid Esters200-400100-200HighHigh (to Alcohols)[3]
Ru1.25Re0.13/ACDimethyl Terephthalate70308296 (to DMCD)[12]
Pd/Al₂O₃-Ru-SiO₂Dimethyl TerephthalateN/ALow95-9994-98 (to DMCD)[13]

Note: DMCD refers to 1,4-cyclohexanedimethanol, a related diol synthesized from a phthalate isomer.

Experimental Protocols

Protocol: Homogeneous Hydrogenation of a Phthalate Ester using a Ru-NHC Catalyst

This protocol is a representative example based on methodologies for homogeneous ester hydrogenation.[1]

1. Materials and Setup:

  • Reactants: Dimethyl phthalate, high-purity hydrogen gas.

  • Catalyst: Ru-NHC complex (e.g., complex 10 described in the literature).[1]

  • Base/Activator: Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous 1,4-dioxane or THF.

  • Apparatus: A high-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet. All glassware should be oven-dried before use.

2. Procedure:

  • Inert Atmosphere: Perform all manipulations of the catalyst and base under an inert atmosphere (e.g., in a glovebox).

  • Charging the Reactor: In the glovebox, charge the autoclave with the Ru-NHC catalyst (e.g., 0.1 mol%) and potassium tert-butoxide (e.g., 1 mol%).

  • Adding Substrate and Solvent: Add the dimethyl phthalate and anhydrous solvent to the autoclave.

  • Sealing and Purging: Seal the autoclave, remove it from the glovebox, and place it in a designated safe area for high-pressure reactions. Purge the system by pressurizing with hydrogen gas (e.g., to 10 bar) and then venting (repeat 3-4 times) to remove any residual air.

  • Reaction: Pressurize the autoclave to the desired reaction pressure (e.g., 50 bar H₂). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 70-100 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after cooling and depressurizing the reactor) for analysis by GC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the autoclave and quench the reaction mixture with a small amount of water or a saturated ammonium chloride solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude 1,2-Benzenediethanol by silica gel column chromatography.

Visual Guides

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the catalyst active? start->q1 a1_yes Check Reaction Conditions (Temp, Pressure) q1->a1_yes Yes a1_no Activate/Replace Catalyst q1->a1_no No q2 Are conditions optimal? a1_yes->q2 end_node Improved Yield a1_no->end_node a2_yes Check Reagent Purity (Substrate, Solvent, H₂) q2->a2_yes Yes a2_no Optimize Temp & Pressure q2->a2_no No q3 Are reagents pure? a2_yes->q3 a2_no->end_node a3_yes Investigate Mass Transfer (Stirring Rate) q3->a3_yes Yes a3_no Purify Reagents/Solvent q3->a3_no No a3_yes->end_node Optimize Stirring a3_no->end_node

Caption: A troubleshooting decision tree for diagnosing and resolving issues of low reaction yield.

Reaction_Workflow prep 1. Reactor Preparation (Dry Glassware, Inert Atmosphere) charge 2. Charge Reagents (Catalyst, Base, Substrate, Solvent) prep->charge purge 3. Seal and Purge with H₂ charge->purge react 4. Set Reaction Conditions (Heat to Temp, Pressurize with H₂) purge->react monitor 5. Monitor Progress (TLC/GC) react->monitor workup 6. Cooldown, Vent, and Quench monitor->workup purify 7. Extraction and Purification workup->purify product Final Product: 1,2-Benzenediethanol purify->product

Caption: A generalized experimental workflow for the catalytic hydrogenation of a phthalate ester.

References

Troubleshooting

managing temperature control in 1,2-Benzenediethanol reactions

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. Below you will find troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2-Benzenediethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to temperature control during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 1,2-Benzenediethanol where temperature control is critical?

A1: The primary synthesis routes requiring strict temperature management are the reduction of phthalic acid derivatives (like diethyl phthalate) using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄), and the catalytic hydrogenation of phthalic anhydride. Both methods can be highly exothermic and require precise temperature control to ensure safety and maximize product yield and purity.

Q2: What is the melting point of 1,2-Benzenediethanol and why is it important?

A2: The melting point of 1,2-Benzenediethanol is in the range of 63-65 °C.[1] This is important for post-reaction workup and purification, as the product will be a solid at room temperature. During crystallization, controlled cooling is necessary to obtain pure crystals.

Q3: Can temperature fluctuations affect the purity of the final product?

A3: Yes, significant temperature fluctuations can lead to the formation of side products. For instance, in the hydrogenation of phthalic anhydride, temperatures that are too high can promote unwanted side reactions, reducing the purity of the 1,2-Benzenediethanol.[2] Similarly, poor temperature control during LiAlH₄ reduction can lead to over-reduction or side reactions.

Q4: What are the signs of a runaway exothermic reaction?

A4: Key indicators of a runaway reaction include a rapid, uncontrolled increase in temperature, spontaneous and vigorous boiling of the solvent, and a noticeable increase in pressure within the reaction vessel. It is crucial to have a robust cooling system and a plan for emergency quenching to manage such events.

Q5: How can I improve heat transfer within my reaction mixture?

A5: To improve heat transfer, ensure vigorous and efficient stirring to avoid localized hot spots. Using an appropriate solvent volume to dissipate heat is also crucial. For highly exothermic reactions, consider using a reactor with a high surface-area-to-volume ratio or specialized equipment like a flow reactor.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction temperature rises too quickly during reagent addition (e.g., LiAlH₄). - Reagent addition is too fast.- Inadequate cooling.- High concentration of reagents.- Add the reagent dropwise using an addition funnel to maintain a steady, controllable rate.- Utilize an ice bath or cryocooler to maintain the desired low temperature.- Ensure an adequate volume of solvent to effectively dissipate the heat generated.
Low yield of 1,2-Benzenediethanol. - Side reactions due to elevated temperatures.- Incomplete reaction.- Hydrolysis of the reducing agent by moisture.- Maintain strict low-temperature control throughout the reagent addition and initial reaction phase.- Allow the reaction to stir for a sufficient duration after the addition is complete.- Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
Formation of significant byproducts. - Over-reduction of the starting material.- Reaction with atmospheric CO₂ or moisture.- Careful control of stoichiometry and temperature can minimize over-reduction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.
Reaction fails to initiate or is sluggish. - Inactive reducing agent (e.g., old LiAlH₄).- Impure starting materials.- Use a fresh, unopened container of the reducing agent or test the activity of the current batch.- Ensure the purity of the phthalic anhydride or phthalate ester before starting the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzenediethanol via Reduction of Diethyl Phthalate with LiAlH₄

Objective: To synthesize 1,2-Benzenediethanol by the reduction of diethyl phthalate, with a strong emphasis on managing the exothermic reaction.

Materials:

  • Diethyl phthalate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

Procedure:

  • Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere (nitrogen or argon). In the flask, place a stirred solution of LiAlH₄ in anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice bath. It is critical to maintain this temperature during the addition of the ester.

  • Ester Addition: Dissolve diethyl phthalate in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature at or below 5 °C. A rapid temperature increase indicates the addition is too fast.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium sulfate dropwise to quench the excess LiAlH₄. This step is also highly exothermic and will produce hydrogen gas. Ensure adequate ventilation.

  • Work-up: After the quenching is complete, a grayish-white precipitate will form. Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude 1,2-Benzenediethanol can be further purified by recrystallization.

Protocol 2: Synthesis of 1,2-Benzenediethanol via Hydrogenation of Phthalic Anhydride

Objective: To synthesize 1,2-Benzenediethanol through the catalytic hydrogenation of phthalic anhydride, focusing on temperature and pressure control.

Materials:

  • Phthalic anhydride

  • Hydrogenation catalyst (e.g., a supported Palladium catalyst)[2]

  • Solvent (e.g., dichloroethane or cyclohexane)[2]

  • High-pressure autoclave reactor

  • Hydrogen gas source

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge the phthalic anhydride, the solvent, and the hydrogenation catalyst.

  • Purging: Seal the autoclave and purge it with hydrogen gas several times to remove any air.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.0 MPa).[2] Begin heating the mixture to the target reaction temperature (e.g., 150 °C).[2] The temperature should be ramped up slowly and monitored closely.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by the uptake of hydrogen; as the reaction proceeds, the pressure will drop. Re-pressurize with hydrogen as needed.

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen pressure.

  • Product Isolation: Open the autoclave, and recover the reaction mixture.

  • Purification: Separate the product from the catalyst by filtration. The 1,2-Benzenediethanol can then be isolated from the solvent by crystallization upon cooling or by solvent evaporation.[2]

Quantitative Data Summary

ParameterReduction with LiAlH₄Catalytic Hydrogenation
Starting Material Diethyl phthalatePhthalic anhydride
Typical Temperature Range 0 °C to Room Temperature50-250 °C[2]
Pressure Atmospheric0.5-5.0 MPa[2]
Key Control Point Slow, dropwise addition of reagent at low temperature.Stable maintenance of high temperature and pressure.
Reported Yield High (e.g., 93%)High (e.g., 89.3 - 94.5%)[2]
Safety Concerns Highly exothermic, pyrophoric reagent, hydrogen gas evolution during quenching.Flammable hydrogen gas under high pressure, high temperatures.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start: Assemble Dry Glassware under Inert Atmosphere setup Prepare Reagent and Substrate Solutions start->setup cool Cool Reaction Vessel to 0°C setup->cool add_reagent Begin Slow, Dropwise Addition of Reagent cool->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp addition_complete Reagent Addition Complete add_reagent->addition_complete temp_ok Temperature Stable (e.g., < 5°C)? monitor_temp->temp_ok continue_add Continue Addition temp_ok->continue_add Yes stop_add STOP Addition Immediately temp_ok->stop_add No continue_add->add_reagent continue_add->addition_complete enhance_cool Enhance Cooling (Add more ice/dry ice) stop_add->enhance_cool enhance_cool->monitor_temp stir Stir at Room Temperature addition_complete->stir quench Quench Reaction at 0°C stir->quench isolate Isolate and Purify Product quench->isolate finish End isolate->finish

Caption: Workflow for managing exothermic reactions like LiAlH₄ reduction.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Exotherm) check_temp Was Temperature Strictly Controlled? start->check_temp check_reagents Were Reagents Anhydrous/Pure? check_temp->check_reagents Yes temp_issue Root Cause: Poor Temperature Control check_temp->temp_issue No check_atmosphere Was an Inert Atmosphere Used? check_reagents->check_atmosphere Yes reagent_issue Root Cause: Reagent/Solvent Contamination check_reagents->reagent_issue No check_atmosphere->temp_issue Yes (Re-evaluate) atmosphere_issue Root Cause: Reaction with Air/Moisture check_atmosphere->atmosphere_issue No solution_temp Solution: - Improve cooling system - Slow reagent addition rate - Increase solvent volume temp_issue->solution_temp solution_reagents Solution: - Use fresh, high-purity reagents - Use anhydrous solvents - Flame-dry glassware reagent_issue->solution_reagents solution_atmosphere Solution: - Ensure proper setup of  inert atmosphere (N₂/Ar) atmosphere_issue->solution_atmosphere

Caption: Logical workflow for troubleshooting common reaction issues.

References

Optimization

workup procedures for 1,2-Benzenediethanol to maximize purity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup and purification of 1,2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup and purification of 1,2-Benzenediethanol to achieve maximum purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1,2-Benzenediethanol in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous layer during workup.[1][2] 2. Material Loss During Transfers: Significant amounts of product can be lost if glassware is not rinsed properly.[3] 3. Decomposition: The compound might be sensitive to harsh pH or high temperatures during workup.[3] 4. Premature Crystallization: Product crystallizing out during a hot filtration step in recrystallization.[4]1. Optimize Extraction: "Salt out" the product by washing with brine (saturated NaCl solution) to decrease its aqueous solubility.[5] Alternatively, perform multiple extractions with the organic solvent. 2. Rinse Thoroughly: Rinse all glassware (reaction flask, separatory funnel, etc.) with the extraction solvent multiple times to recover all material.[3] 3. Maintain Mild Conditions: Use gentle quenching and extraction conditions. Avoid unnecessarily strong acids or bases. If heating is required, do so carefully.[3] 4. Pre-heat Funnel: Use a pre-warmed stemless funnel for hot filtrations to prevent the solution from cooling and crystallizing prematurely.[4][6]
Product "Oils Out" During Recrystallization 1. Inappropriate Solvent: The chosen solvent may have too high a solvency for the compound even when cold, or the compound's melting point is below the solvent's boiling point. 2. Cooling Too Rapidly: A rapid temperature drop can cause the product to separate as a liquid (oil) rather than forming a crystal lattice.[7]1. Change Solvent System: Switch to a different solvent or a two-solvent system (e.g., a solvent in which the compound is soluble when hot, and another in which it is insoluble).[6][8] 2. Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4][7] This allows for the formation of pure crystals.[4]
Persistent Impurities in Final Product 1. Similar Polarity: The impurity may have a polarity very similar to 1,2-Benzenediethanol, making separation by silica gel chromatography difficult.[9] 2. Co-crystallization: The impurity may have been incorporated into the crystal lattice during recrystallization.[4] 3. Residual Solvent: High-boiling point solvents (like DMF or DMSO) from the reaction may be carried through the workup.[1][10]1. Optimize Chromatography: Use a shallow solvent gradient and a slow flow rate during column chromatography.[9] Consider a different stationary phase like alumina if silica gel fails.[11] 2. Re-recrystallize: Perform a second recrystallization, potentially with a different solvent system.[4] 3. Thorough Washing: When using high-boiling polar solvents, dilute the reaction mixture with a large volume of water and extract with a nonpolar solvent. Wash the combined organic layers thoroughly with water and brine to remove the residual solvent.[1]
Emulsion Formation During Extraction 1. High Concentration of Solutes: Can increase the viscosity of the aqueous layer. 2. Use of Certain Solvents: Solvents like THF or Dioxane are partially miscible with water and can promote emulsions.[1][10]1. Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, often breaking the emulsion.[5] 2. Allow to Stand: Let the separatory funnel sit undisturbed for a period, which can sometimes allow the layers to separate on their own. 3. Dilute or Change Solvent: If using a water-miscible solvent like THF, consider removing it via rotary evaporation before workup or diluting heavily with a non-miscible solvent.[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,2-Benzenediethanol relevant for purification?

A1: Knowing the physical properties is crucial for selecting the right purification strategy.

PropertyValueSignificance
Appearance Crystalline solid[12]Indicates that recrystallization is a suitable primary purification method.
Melting Point 63 - 65 °C[12]A sharp melting point in this range after purification indicates high purity. Melting point depression or a broad range suggests the presence of impurities.[13]
Structure C₆H₄(CH₂OH)₂The two hydroxyl (-OH) groups make the molecule polar, guiding the choice of solvents for extraction, recrystallization, and chromatography.

Q2: What is a standard aqueous workup procedure for a reaction mixture containing 1,2-Benzenediethanol?

A2: A typical liquid-liquid extraction is used to separate the product from water-soluble materials. The general workflow is outlined below.

Caption: General workflow for an aqueous extraction of 1,2-Benzenediethanol.

Q3: How do I choose the best solvent for recrystallizing 1,2-Benzenediethanol?

A3: The ideal solvent is one in which the compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., in an ice bath).[14] Given the polar nature of the diol, moderately polar solvents or two-solvent systems are often effective.

Solvent SystemSuitability & Rationale
Water 1,2-Benzenediethanol is a solid, and while it contains polar hydroxyl groups, its benzene ring reduces water solubility. It could be a good choice as the compound's solubility should increase significantly with heat.[8]
Ethanol/Water A common mixed-solvent system. The product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy, after which a drop of hot ethanol is added to clarify.[14]
Toluene As an aromatic solvent, it may effectively dissolve the compound when hot due to the "like-dissolves-like" principle with the benzene ring.
Hexane/Ethyl Acetate A common non-polar/polar mixture. The product is dissolved in hot ethyl acetate, and hexane is added until turbidity persists. This system is often effective for compounds of intermediate polarity.[8]

Q4: When should I use column chromatography to purify 1,2-Benzenediethanol?

A4: Column chromatography is recommended when recrystallization fails to remove an impurity, particularly if the impurity has a similar solubility profile to the product.[4] It is also useful for separating the product from non-crystalline, oily byproducts.

Caption: Workflow for purification by flash column chromatography.

Q5: What analytical methods can I use to assess the purity of my final product?

A5: Several methods are used to determine chemical purity. A combination of techniques provides the most comprehensive assessment.

Analytical MethodInformation Provided
Melting Point Analysis A sharp melting point that matches the literature value (63-65 °C) is a good indicator of high purity.[12][13]
Gas Chromatography (GC) Can be used to determine the overall chemical purity and quantify the content of key impurities.[15] The area percentage of the main peak corresponds to the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities present by their characteristic signals.
High-Performance Liquid Chromatography (HPLC) HPLC can separate the target compound from impurities, and the purity can be calculated from the relative peak areas.[16]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is adapted for a moderately polar compound like 1,2-Benzenediethanol using an ethanol/water system.

  • Dissolution: Place the crude 1,2-Benzenediethanol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.[6]

  • Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.[6]

  • Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[7] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[7]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes, then transfer them to a watch glass to dry completely. For final drying, a vacuum oven at a temperature well below the melting point can be used.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying 1 g of crude material.

  • Adsorb Sample (Dry Loading): Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM). Add 2-3 g of silica gel to this solution and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[17]

  • Pack Column: Prepare a glass chromatography column by adding a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (~50 g) as a slurry in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[17]

  • Load Column: Carefully add the dry-loaded sample as a layer on top of the packed silica gel. Add another thin layer of sand on top to prevent disturbance.[17]

  • Elution: Add the eluent to the column and apply gentle air pressure to begin flowing the solvent through the column. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20, then 50:50) to elute compounds of increasing polarity.[11][18]

  • Collect and Analyze: Collect the eluate in a series of test tubes or flasks.[17] Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[18]

  • Isolate Product: Combine the fractions containing the pure 1,2-Benzenediethanol and remove the solvent by rotary evaporation to yield the purified solid.[17]

References

Troubleshooting

identifying and characterizing byproducts in 1,2-Benzenediethanol synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of byproducts encountered during the synthesis of 1,2-Benzenediethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2-Benzenediethanol?

A1: The two most prevalent laboratory and industrial scale methods for synthesizing 1,2-Benzenediethanol are the reduction of a phthalic acid derivative, typically diethyl phthalate, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), and the catalytic hydrogenation of phthalic anhydride.

Q2: What are the primary byproducts I should be aware of during the synthesis of 1,2-Benzenediethanol?

A2: The nature and quantity of byproducts are highly dependent on the synthetic route chosen.

  • For LiAlH₄ Reduction of Diethyl Phthalate: The most common impurity is unreacted starting material (diethyl phthalate). Incomplete reaction can also lead to the formation of mono-reduced species, such as 2-(hydroxymethyl)benzoic acid ethyl ester.

  • For Catalytic Hydrogenation of Phthalic Anhydride: A significant byproduct is often phthalide , which results from the partial reduction of one of the carbonyl groups.[1][2] Over-reduction of the aromatic ring can lead to cyclohexane derivatives, and incomplete reaction can leave unreacted phthalic anhydride. Under certain conditions, o-toluic acid can also be formed as a byproduct.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts like phthalide and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired 1,2-Benzenediethanol from less volatile byproducts and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated byproducts. It can also be used to quantify the relative amounts of each species in a mixture.

Q4: Are there any general tips for minimizing byproduct formation?

A4: Yes, careful control of reaction conditions is crucial.

  • For LiAlH₄ Reductions: Ensure the use of anhydrous solvents and a sufficiently high equivalent of LiAlH₄ to drive the reaction to completion. Slow, controlled addition of the ester to the LiAlH₄ suspension at a low temperature can help to minimize side reactions.

  • For Catalytic Hydrogenation: The choice of catalyst, solvent, temperature, and pressure are all critical parameters that influence the product distribution.[2] Catalyst screening and optimization of reaction conditions are necessary to maximize the yield of 1,2-Benzenediethanol while minimizing the formation of phthalide.

Troubleshooting Guides

Issue 1: Presence of Phthalide in Catalytic Hydrogenation

Symptoms:

  • A significant peak corresponding to the mass-to-charge ratio (m/z) of phthalide (134.13 g/mol ) is observed in the GC-MS analysis.

  • ¹H NMR analysis of the crude product shows a characteristic singlet around 5.3 ppm (for the -CH₂- group of the lactone).

Root Causes and Solutions:

Root CauseRecommended Solution
Incomplete Hydrogenation: The catalyst activity or reaction time may be insufficient for the complete reduction of both carbonyl groups.Increase the reaction time and/or the catalyst loading. Ensure the catalyst is fresh and active.
Sub-optimal Reaction Conditions: The chosen temperature and pressure may favor the formation of the more stable phthalide intermediate.Systematically vary the reaction temperature and hydrogen pressure. Higher pressures and temperatures may be required for the complete reduction to the diol.
Catalyst Selection: Certain catalysts have a higher selectivity for phthalide formation.Screen different hydrogenation catalysts (e.g., Ru-based, Ni-based) and support materials to find a system that favors diol formation.[2]
Issue 2: Unreacted Starting Material (Diethyl Phthalate) in LiAlH₄ Reduction

Symptoms:

  • GC-MS analysis shows a peak with the characteristic mass spectrum of diethyl phthalate.

  • ¹H NMR of the crude product shows characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm).

Root Causes and Solutions:

Root CauseRecommended Solution
Insufficient LiAlH₄: An inadequate amount of the reducing agent will lead to an incomplete reaction.Use a molar excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of both ester groups.
Moisture in the Reaction: LiAlH₄ reacts violently with water, which will quench the reagent and reduce its effective concentration.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Reaction Time/Temperature: The reaction may not have proceeded to completion.Increase the reaction time or gently heat the reaction mixture (e.g., reflux in THF) to drive it to completion. Monitor the reaction progress by TLC.

Data Presentation

Table 1: Key Byproducts in 1,2-Benzenediethanol Synthesis

ByproductMolecular FormulaMolecular Weight ( g/mol )Synthetic Route(s)
PhthalideC₈H₆O₂134.13Catalytic Hydrogenation
Diethyl PhthalateC₁₂H₁₄O₄222.24LiAlH₄ Reduction (Unreacted)
o-Toluic AcidC₈H₈O₂136.15Catalytic Hydrogenation

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzenediethanol via LiAlH₄ Reduction of Diethyl Phthalate

Materials:

  • Diethyl phthalate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sulfuric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of diethyl phthalate (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to yield the crude 1,2-Benzenediethanol, which can be further purified by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis of Byproducts

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).[3]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_gcms GC-MS Data Interpretation cluster_hplc HPLC Data Interpretation cluster_nmr NMR Data Interpretation start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr gcms_data Mass Spectra & Retention Times gcms->gcms_data hplc_data Chromatogram & Peak Areas hplc->hplc_data nmr_data 1H & 13C Spectra nmr->nmr_data library_search NIST Library Search gcms_data->library_search phthalide_id Identify Phthalide (m/z 134, 105, 77) library_search->phthalide_id start_material_id Identify Unreacted Starting Material library_search->start_material_id quantification Quantify Product and Byproducts phthalide_id->quantification start_material_id->quantification hplc_data->quantification end end quantification->end Final Purity Assessment structure_elucidation Confirm Structures nmr_data->structure_elucidation structure_elucidation->end

Caption: Workflow for the identification and quantification of byproducts.

LiAlH4_Reduction_Pathway diethyl_phthalate Diethyl Phthalate intermediate Aldehyde Intermediate (not isolated) diethyl_phthalate->intermediate 1. LiAlH4 (1st equivalent) product 1,2-Benzenediethanol intermediate->product 2. LiAlH4 (2nd equivalent) 3. H3O+ workup

Caption: Reaction pathway for the LiAlH₄ reduction of diethyl phthalate.

Hydrogenation_Byproduct_Formation phthalic_anhydride Phthalic Anhydride phthalide Phthalide (Byproduct) phthalic_anhydride->phthalide Partial Hydrogenation diol 1,2-Benzenediethanol (Product) phthalic_anhydride->diol Complete Hydrogenation phthalide->diol Further Hydrogenation

Caption: Competing pathways in the catalytic hydrogenation of phthalic anhydride.

References

Optimization

Technical Support Center: Crystallization of 1,2-Benzenediethanol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for 1,2-Benzenediethanol. This resource offers tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for 1,2-Benzenediethanol. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 1,2-Benzenediethanol, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My 1,2-Benzenediethanol is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • High Impurity Levels: Impurities can lower the melting point of the compound, causing it to separate as an oil at the crystallization temperature.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, favoring the formation of an oil over crystals.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling process.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Add a "poor" solvent (one in which 1,2-Benzenediethanol is less soluble) dropwise to the heated solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify before cooling.

Q2: The crystallization of 1,2-Benzenediethanol is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A2: Rapid crystallization can trap impurities within the crystal lattice. An ideal crystallization process should show initial crystal formation within 5-20 minutes.

Troubleshooting Steps:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling.[1]

  • Slower Cooling Rate: Insulate the crystallization flask to ensure a gradual decrease in temperature.

  • Reduce Supersaturation: If using an anti-solvent (a solvent in which the compound is insoluble), add it more slowly and at a slightly higher temperature.

Q3: I am getting a very low yield of 1,2-Benzenediethanol crystals. What are the possible reasons and solutions?

A3: A low yield can be frustrating. Here are some common causes and how to address them:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the 1,2-Benzenediethanol.

  • Pre-heat Filtration Apparatus: If performing hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal recovery.

  • Second Crop of Crystals: Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. Be aware that this crop may be less pure than the first.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?

A4: Sometimes, a supersaturated solution needs a "nudge" to initiate crystal formation.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[2]

  • Seed Crystals: If you have a small crystal of pure 1,2-Benzenediethanol, add it to the cooled solution to act as a template for crystal growth.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cooling in an Ice Bath: Place the flask in an ice-water bath to further decrease the solubility of the compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 1,2-Benzenediethanol?

A1: 1,2-Benzenediethanol is known to be soluble in water, ether, ethanol, and benzene.[3][4] The choice of solvent will depend on the impurities you are trying to remove. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or benzene/hexane, can also be effective.

Q2: How can I determine the purity of my recrystallized 1,2-Benzenediethanol?

A2: The purity of your crystals can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify any impurities.

Q3: Is it necessary to use a hot filtration step?

A3: A hot filtration step is only necessary if there are insoluble impurities present in your crude 1,2-Benzenediethanol. If your crude material dissolves completely in the hot solvent, you can skip this step.

Data Presentation

Table 1: Solvent Properties for Crystallization of 1,2-Benzenediethanol

SolventBoiling Point (°C)PolaritySolubility of 1,2-BenzenediethanolNotes
Water100HighSoluble[3][4]Good for polar impurities. The high boiling point can be advantageous.
Ethanol78HighSoluble[3][4]A versatile and commonly used solvent for recrystallization.
Diethyl Ether35LowSoluble[3][4]Low boiling point requires careful handling to avoid evaporation.
Benzene80LowSoluble[3][4]Good for non-polar impurities. Use with appropriate safety precautions.

Experimental Protocols

Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from Table 1 in which 1,2-Benzenediethanol has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude 1,2-Benzenediethanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One in which 1,2-Benzenediethanol is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common example is ethanol (good) and water (poor).

  • Dissolution: Dissolve the crude 1,2-Benzenediethanol in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Mandatory Visualization

TroubleshootingWorkflow Start Start Crystallization Dissolve Dissolve 1,2-Benzenediethanol in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool OilingOut Does it 'Oil Out'? Cool->OilingOut CrystalsForm Do Crystals Form? GoodCrystals Collect and Dry Crystals CrystalsForm->GoodCrystals Yes TroubleshootNoCrystals Troubleshoot: No Crystals CrystalsForm->TroubleshootNoCrystals No OilingOut->CrystalsForm No TroubleshootOiling Troubleshoot: Oiling Out OilingOut->TroubleshootOiling Yes InduceCrystallization Induce Crystallization (Scratch, Seed, Evaporate) TroubleshootNoCrystals->InduceCrystallization ReheatAddSolvent Reheat and Add More 'Good' Solvent TroubleshootOiling->ReheatAddSolvent InduceCrystallization->Cool AddPoorSolvent Consider Adding 'Poor' Solvent ReheatAddSolvent->AddPoorSolvent AddPoorSolvent->Cool

Caption: Troubleshooting workflow for the crystallization of 1,2-Benzenediethanol.

CrystallizationParameters cluster_input Controllable Parameters cluster_output Desired Outcomes Solvent Solvent Choice Purity High Purity Solvent->Purity Yield High Yield Solvent->Yield Concentration Concentration Concentration->Yield CrystalSize Optimal Crystal Size Concentration->CrystalSize CoolingRate Cooling Rate CoolingRate->Purity CoolingRate->CrystalSize Agitation Agitation Agitation->CrystalSize

Caption: Relationship between key parameters and outcomes in crystallization.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,2-Benzenediethanol and Other Diols in Polyester Synthesis

In the ever-evolving landscape of polymer science, the judicious selection of monomers is paramount to tailoring the final properties of materials for specific applications. This guide offers a detailed comparative study...

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the judicious selection of monomers is paramount to tailoring the final properties of materials for specific applications. This guide offers a detailed comparative study of 1,2-Benzenediethanol, an aromatic diol, against common aliphatic diols such as 1,4-butanediol and ethylene glycol in the context of polyester synthesis. By presenting key performance data, experimental protocols, and visual representations of the underlying chemical structures and processes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and synthesis of novel polyesters.

Performance Comparison of Diols in Polyester Synthesis

The structural characteristics of the diol monomer play a pivotal role in dictating the thermal, mechanical, and physical properties of the resulting polyester. The incorporation of an aromatic diol like 1,2-Benzenediethanol introduces rigidity into the polymer backbone, which can significantly influence its performance characteristics compared to polyesters synthesized from flexible aliphatic diols.

The following table summarizes the key quantitative data for polyesters synthesized from 1,2-Benzenediethanol, 1,4-butanediol, and ethylene glycol with various dicarboxylic acids. It is important to note that direct comparisons should be made with caution, as the properties of the final polymer are also heavily influenced by the dicarboxylic acid used, the polymerization conditions, and the resulting molecular weight.

DiolDicarboxylic AcidPolymer NameMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Decomposition Temp (°C)Tensile Strength (MPa)Elongation at Break (%)
1,2-Benzenediethanol Adipic AcidPoly(o-xylylene adipate)13,00028,0002.15-1.558.1385 (Td, 5%)Data not availableData not available
1,2-Benzenediethanol Sebacic AcidPoly(o-xylylene sebacate)16,00033,0002.06-21.469.4395 (Td, 5%)Data not availableData not available
1,4-Butanediol Adipic AcidPoly(butylene adipate) (PBA)26,58958,2362.19-60 to -7055-60~35032-36>600[1]
1,4-Butanediol Terephthalic AcidPoly(butylene terephthalate) (PBT)VariesVariesVaries42[2]225>35050-6050-300
Ethylene Glycol Adipic AcidPoly(ethylene adipate) (PEA)~10,000 (Mw)VariesVaries-5055~30013.2362.1
Ethylene Glycol Terephthalic AcidPoly(ethylene terephthalate) (PET)>20,000VariesVaries67-81250-265[3]>350[3]50-7050-150

Note: The properties of polymers can vary significantly based on the synthesis method, catalyst, and processing conditions. The data presented here is a representative compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyesters are crucial for reproducible research. Below are representative protocols for the polymerization of the diols discussed.

Protocol 1: Melt Polycondensation of 1,2-Benzenediethanol with an Aliphatic Dicarboxylic Acid

This protocol describes a two-stage melt polycondensation method to synthesize poly(o-xylylene alkanoate)s.

Materials:

  • 1,2-Benzenediethanol (o-xylylene glycol)

  • Aliphatic dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Titanium (IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification: An equimolar amount of 1,2-Benzenediethanol and the chosen dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The catalyst (typically 0.1 mol% relative to the diacid) and antioxidant are added. The mixture is heated under a slow stream of nitrogen to a temperature of 180-200°C. Water is continuously removed as a byproduct of the esterification reaction. This stage is typically carried out for 2-4 hours.

  • Polycondensation: The temperature is then gradually increased to 220-240°C, and a high vacuum (typically <1 Torr) is applied. This stage facilitates the removal of excess diol and promotes the chain-growth of the polymer to achieve a high molecular weight. The reaction is continued for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.

  • Purification: The resulting polyester is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of Poly(butylene adipate) (PBA) via Melt Condensation

This protocol details the synthesis of PBA from 1,4-butanediol and adipic acid.

Materials:

  • 1,4-Butanediol

  • Adipic acid

  • Catalyst (e.g., tetrabutyl titanate)

Procedure:

  • Oligomerization: Adipic acid and an excess of 1,4-butanediol are placed in a reaction vessel. The mixture is heated to around 190-200°C under a nitrogen atmosphere with mechanical stirring to form a prepolymer (oligomer), with the removal of water.[4]

  • Polycondensation: The catalyst is added, and the temperature is raised to 200-240°C while the pressure is gradually reduced to remove the excess 1,4-butanediol and drive the polymerization to a high molecular weight.[4] The reaction is monitored by the increase in viscosity of the melt.

  • Product Recovery: Once the desired molecular weight is achieved, the polymer is extruded from the reactor and pelletized.

Protocol 3: Two-Stage Synthesis of Poly(ethylene terephthalate) (PET)

This protocol outlines the common industrial synthesis of PET.[3]

Materials:

  • Ethylene glycol

  • Terephthalic acid or Dimethyl terephthalate

  • Catalyst (e.g., antimony trioxide or titanium compounds)

Procedure:

  • Esterification or Transesterification:

    • Direct Esterification: Terephthalic acid and excess ethylene glycol are reacted at high temperature (240-260°C) and pressure to form bis(2-hydroxyethyl) terephthalate (BHET) oligomers, with water as a byproduct.[3]

    • Transesterification: Dimethyl terephthalate and excess ethylene glycol are reacted at a lower temperature (150-200°C) in the presence of a catalyst to form BHET, with methanol as a byproduct.

  • Polycondensation: The BHET oligomers are heated to a higher temperature (270-285°C) under high vacuum. Ethylene glycol is removed, and the molecular weight of the polymer increases to form PET.[3]

Visualizing the Polymerization Landscape

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

PolymerizationWorkflow cluster_Monomers Monomer Input cluster_Process Polymerization Process cluster_Output Final Product Diol Diol (e.g., 1,2-Benzenediethanol) Esterification Esterification (Formation of Oligomers) Diol->Esterification Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Esterification Polycondensation Polycondensation (Chain Growth under Vacuum) Esterification->Polycondensation Removal of Water/Methanol Polyester Polyester Polycondensation->Polyester High Molecular Weight Polymer

Caption: General workflow of polyester synthesis via a two-stage melt polycondensation process.

DiolStructureComparison cluster_Aromatic Aromatic Diol cluster_Aliphatic Aliphatic Diols BDE 1,2-Benzenediethanol (Rigid Benzene Ring) Polymer_A Rigid Polymer Backbone (Higher Tg, potentially lower flexibility) BDE->Polymer_A Incorporation into Polymer Chain BDO 1,4-Butanediol (Flexible Alkane Chain) Polymer_B Flexible Polymer Backbone (Lower Tg, higher flexibility) BDO->Polymer_B Incorporation into Polymer Chain EG Ethylene Glycol (Flexible Alkane Chain) Polymer_C Flexible Polymer Backbone (Lower Tg, higher flexibility) EG->Polymer_C Incorporation into Polymer Chain

Caption: Impact of diol structure on the resulting polyester backbone flexibility.

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,2-Benzenediethanol

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1,2-Benzenediethanol, a potential impurity or synthetic intermediate, is crucial for ensuring the quality and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1,2-Benzenediethanol, a potential impurity or synthetic intermediate, is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides a comparative overview of validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 1,2-Benzenediethanol. The experimental data and protocols presented are synthesized from established methods for structurally similar aromatic diols and related compounds, providing a robust framework for method selection and validation.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods is evaluated through a series of validation parameters as stipulated by the International Council on Harmonisation (ICH) guidelines. Below is a summary of typical performance data for the quantification of 1,2-Benzenediethanol using HPLC-UV and GC-MS.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters for 1,2-Benzenediethanol Quantification

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (as per ICH Q2(R1))
Linearity (R²) > 0.999> 0.998≥ 0.995
Range 1 - 100 µg/mL0.5 - 50 µg/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 80 - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%< 3.0%Typically ≤ 2% for drug substance
- Intermediate Precision (Inter-day)< 3.0%< 5.0%Typically ≤ 3% for drug substance
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity/Selectivity HighVery HighNo interference at the analyte's retention time

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of 1,2-Benzenediethanol are provided below. These protocols are representative and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of 1,2-Benzenediethanol in bulk drug substances and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B).

    • Gradient Program: Start with 90% A, linearly decrease to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1,2-Benzenediethanol reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 1,2-Benzenediethanol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by performing the analysis on different days with different analysts.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for the trace-level quantification of 1,2-Benzenediethanol, especially in complex matrices or for impurity profiling.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) using characteristic ions of 1,2-Benzenediethanol (e.g., m/z 120, 91).

2. Standard and Sample Preparation:

  • Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):

    • Evaporate an aliquot of the standard or sample solution to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Standard Stock Solution: Prepare a stock solution of 1,2-Benzenediethanol in a suitable solvent like methanol or acetone.

  • Calibration Standards: Prepare a series of calibration standards, including an internal standard (e.g., anthracene-d10), and derivatize as described above.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract may require further cleanup using solid-phase extraction (SPE) before derivatization and analysis.

3. Validation Procedure:

  • Linearity, Accuracy, and Precision: Follow a similar procedure as described for the HPLC method, ensuring the derivatization step is consistently applied to all standards and samples.

  • Specificity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention time of the derivatized 1,2-Benzenediethanol.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method and a general signaling pathway for method selection.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (HPLC, GC, etc.) define_purpose->select_method define_validation_params Define Validation Parameters (ICH Guidelines) select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_validation Document in Validation Report analyze_results->document_validation method_implementation Method Implementation for Routine Use document_validation->method_implementation

Caption: Workflow for Analytical Method Validation.

method_selection_pathway start Analyte: 1,2-Benzenediethanol volatility Is the analyte volatile? start->volatility thermal_stability Is the analyte thermally stable? volatility->thermal_stability Yes hplc_uv HPLC-UV volatility->hplc_uv No concentration Expected Concentration Level? thermal_stability->concentration Yes thermal_stability->hplc_uv No gc_ms GC-MS concentration->gc_ms Trace Levels concentration->hplc_uv Moderate to High Levels lc_ms LC-MS hplc_uv->lc_ms For higher sensitivity/ specificity

Caption: Decision Pathway for Analytical Method Selection.

Validation

comparing the reactivity of 1,2-Benzenediethanol with its isomers

A Comparative Guide to the Reactivity of 1,2-Benzenediethanol and Its Isomers For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for e...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1,2-Benzenediethanol and Its Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comprehensive comparison of the chemical reactivity of 1,2-benzenediethanol and its positional isomers, 1,3-benzenediethanol and 1,4-benzenediethanol. While direct, side-by-side quantitative kinetic studies on these specific isomers are not extensively documented in publicly available literature, this guide leverages fundamental principles of organic chemistry, existing data on related compounds, and theoretical considerations to predict their relative reactivity.

Introduction

The positioning of the two hydroxymethyl (-CH2OH) groups on the benzene ring dictates the distinct chemical behavior of each isomer. The proximity of the functional groups in 1,2-benzenediethanol allows for unique intramolecular interactions that are absent in the 1,3- and 1,4-isomers. These differences in structure have a profound impact on their reactivity in key chemical transformations such as oxidation, esterification, and polymerization.

Data Presentation

Due to the limited availability of direct comparative quantitative data, the following table summarizes the expected relative reactivity based on structural and theoretical considerations. This serves as a predictive framework for experimental design.

Table 1: Predicted Relative Reactivity of Benzenediethanol Isomers

Property/Reaction1,2-Benzenediethanol (ortho)1,3-Benzenediethanol (meta)1,4-Benzenediethanol (para)Rationale
Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic)Lower pKa (more acidic)Intramolecular hydrogen bonding in the 1,2-isomer stabilizes the proton, making it less likely to be donated. The 1,3 and 1,4-isomers lack this interaction.
Rate of Oxidation Potentially fasterSlowerSlowerThe ortho hydroxyl groups can act as a bidentate ligand, potentially chelating with and activating an oxidizing agent, which may lead to a faster reaction rate. The other isomers react as two independent primary alcohols.
Rate of Esterification SlowerFasterFasterSteric hindrance from the adjacent hydroxymethyl group in the 1,2-isomer can slow down the approach of the carboxylic acid or its derivative. The hydroxyl groups in the 1,3 and 1,4-isomers are more sterically accessible.
Intramolecular Reactions High propensityLow propensityLow propensityThe proximity of the two hydroxyl groups in the 1,2-isomer makes it highly susceptible to intramolecular cyclization reactions (e.g., intramolecular etherification to form a cyclic ether). This is not feasible for the other isomers.
Polymerization Suitability Less suitableModerately suitableHighly suitableThe linear and rigid structure of the 1,4-isomer is ideal for forming linear polymers with high thermal and mechanical stability. The geometry of the 1,2 and 1,3-isomers would lead to kinked or branched polymer chains.

Theoretical Comparison of Reactivity

The reactivity of the benzenediethanol isomers is primarily influenced by three key factors: intramolecular hydrogen bonding, chelation effects, and steric hindrance.

  • Intramolecular Hydrogen Bonding: In 1,2-benzenediethanol, the two adjacent hydroxymethyl groups can form an intramolecular hydrogen bond. This interaction can stabilize the molecule and influence the acidity of the hydroxyl protons. By holding the proton more tightly, it is expected to be less acidic compared to its meta and para counterparts where this interaction is absent.

  • Chelation Effect: The ortho-disposed hydroxyl groups of 1,2-benzenediethanol can act as a bidentate ligand, capable of chelating to metal ions or other reagents. This can have a significant impact on reactions involving metal catalysts or oxidizing agents. For instance, in an oxidation reaction with a metal-based oxidant, the chelation could lead to a pre-organized transition state, potentially accelerating the reaction rate compared to the other isomers which would react as simple primary alcohols.

  • Steric Hindrance: The proximity of the two functional groups in 1,2-benzenediethanol can also lead to steric hindrance. In reactions like esterification, where a bulky carboxylic acid or acyl chloride needs to approach the hydroxyl group, the adjacent hydroxymethyl group can impede this approach, leading to a slower reaction rate compared to the more sterically accessible hydroxyl groups of the 1,3- and 1,4-isomers.

Experimental Protocols

While direct comparative studies are scarce, the following are proposed experimental protocols to quantitatively assess the reactivity of the benzenediethanol isomers.

Protocol 1: Comparative Oxidation Rate Study

This experiment aims to compare the rate of oxidation of the three benzenediethanol isomers using a common oxidizing agent like potassium permanganate under controlled conditions.

Materials:

  • 1,2-Benzenediethanol

  • 1,3-Benzenediethanol

  • 1,4-Benzenediethanol

  • Potassium permanganate (KMnO4) solution (standardized)

  • Sulfuric acid (H2SO4)

  • UV-Vis Spectrophotometer

  • Thermostated water bath

  • Magnetic stirrers and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar solutions of each benzenediethanol isomer in a suitable solvent (e.g., acetone/water mixture).

  • In a cuvette, place a known volume of the isomer solution and the required amount of sulfuric acid.

  • Place the cuvette in the thermostated sample holder of the UV-Vis spectrophotometer.

  • Initiate the reaction by adding a standardized solution of KMnO4.

  • Monitor the disappearance of the purple color of the permanganate ion (MnO4-) over time by measuring the absorbance at its λmax (around 525 nm).

  • Repeat the experiment for all three isomers under identical conditions (temperature, concentration, and stirring rate).

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.

Protocol 2: Comparative Esterification Kinetics

This protocol describes a method to compare the rates of esterification of the benzenediethanol isomers with a carboxylic acid, for example, acetic acid, under acidic catalysis.

Materials:

  • 1,2-Benzenediethanol

  • 1,3-Benzenediethanol

  • 1,4-Benzenediethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • A suitable high-boiling solvent (e.g., toluene)

  • Gas chromatograph (GC) with a suitable column

  • Heating mantle with a temperature controller

  • Round bottom flasks and reflux condensers

  • Autosampler for GC

Procedure:

  • In separate round bottom flasks, dissolve equimolar amounts of each benzenediethanol isomer in the solvent.

  • Add a stoichiometric excess of glacial acetic acid and a catalytic amount of concentrated sulfuric acid to each flask.

  • Heat the reaction mixtures to a constant temperature under reflux.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a cold solution of sodium bicarbonate).

  • Extract the organic components and analyze the samples by GC to determine the concentration of the starting material and the ester product.

  • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Intramolecular_Hydrogen_Bonding cluster_12 1,2-Benzenediethanol cluster_13 1,3-Benzenediethanol cluster_14 1,4-Benzenediethanol C1 C C2 C C1->C2 CH2OH1 CH₂-O-H C1->CH2OH1 C3 C C2->C3 CH2OH2 H-O-CH₂ C2->CH2OH2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2OH1->CH2OH2 Intramolecular H-Bond C1_3 C C2_3 C C1_3->C2_3 CH2OH1_3 CH₂OH C1_3->CH2OH1_3 C3_3 C C2_3->C3_3 C4_3 C C3_3->C4_3 CH2OH2_3 CH₂OH C3_3->CH2OH2_3 C5_3 C C4_3->C5_3 C6_3 C C5_3->C6_3 C6_3->C1_3 C1_4 C C2_4 C C1_4->C2_4 CH2OH1_4 CH₂OH C1_4->CH2OH1_4 C3_4 C C2_4->C3_4 C4_4 C C3_4->C4_4 C5_4 C C4_4->C5_4 CH2OH2_4 CH₂OH C4_4->CH2OH2_4 C6_4 C C5_4->C6_4 C6_4->C1_4

Caption: Intramolecular hydrogen bonding in 1,2-benzenediethanol.

Chelation_Effect cluster_reaction Chelation-Assisted Oxidation cluster_no_chelation Standard Oxidation Isomer_12 1,2-Benzenediethanol Intermediate Chelated Intermediate Isomer_12->Intermediate Chelation Oxidant Metal Oxidant (e.g., MnO₄⁻) Oxidant->Intermediate Product Oxidized Product Intermediate->Product Faster Oxidation Isomer_13_14 1,3- or 1,4-Benzenediethanol Product2 Oxidized Product Isomer_13_14->Product2 Slower Oxidation Oxidant2 Metal Oxidant (e.g., MnO₄⁻) Oxidant2->Product2

Caption: Chelation effect in the oxidation of 1,2-benzenediethanol.

Steric_Hindrance cluster_12_ester Esterification of 1,2-Benzenediethanol cluster_14_ester Esterification of 1,4-Benzenediethanol Isomer_12 1,2-Benzenediethanol Transition_State Hindered Transition State Isomer_12->Transition_State Acid R-COOH Acid->Transition_State Steric Clash Product Ester Transition_State->Product Slower Reaction Isomer_14 1,4-Benzenediethanol Transition_State2 Accessible Transition State Isomer_14->Transition_State2 Acid2 R-COOH Acid2->Transition_State2 Product2 Ester Transition_State2->Product2 Faster Reaction

Caption: Steric hindrance in the esterification of 1,2-benzenediethanol.

Conclusion

The positional isomerism of benzenediethanol plays a critical role in defining the reactivity of each molecule. 1,2-Benzenediethanol's ability to form intramolecular hydrogen bonds and act as a chelating agent sets it apart from its 1,3- and 1,4-isomers, leading to distinct behavior in various chemical reactions. Conversely, the linear and symmetric nature of 1,4-benzenediethanol makes it an ideal candidate for polymerization. While this guide provides a robust theoretical framework for understanding these differences, further experimental investigation is necessary to obtain precise quantitative data to validate these predictions. The proposed experimental protocols offer a starting point for such studies, which would be invaluable to the chemical research and drug development communities.

Comparative

A Comparative Guide to the Performance of 1,2-Benzenediethanol Derivatives and Alternative Plasticizers

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, particularly for applications in the medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, particularly for applications in the medical and pharmaceutical fields where performance, stability, and biocompatibility are paramount. This guide provides a comparative analysis of the performance of 1,2-Benzenediethanol derivatives against established and emerging alternative plasticizers. While esters of 1,2-Benzenediethanol are recognized for their use as plasticizers, detailed and publicly available performance data is limited.[1] Therefore, this guide will utilize data from structurally similar and well-documented bio-based esters as a representative proxy for 1,2-Benzenediethanol derivatives to facilitate a comprehensive comparison with the traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and other common bio-based alternatives.

Overview of Compared Plasticizers

This guide focuses on a comparison between the following classes of plasticizers:

  • 1,2-Benzenediethanol Derivatives (Represented by Benzyl Esters): These are aromatic esters that are part of the growing category of bio-based plasticizers. Due to the scarcity of specific data, benzyl esters synthesized from dehydrated castor oil fatty acid will be used as a representative.[2][3]

  • Di(2-ethylhexyl) phthalate (DEHP): A widely used, conventional phthalate plasticizer known for its efficiency but also for its potential health and environmental concerns.[4]

  • Bio-based Alternatives: This category includes plasticizers derived from renewable resources, such as epoxidized soybean oil (ESBO) and citrate esters, which are gaining traction as safer alternatives to phthalates.

Performance Data Comparison

The following tables summarize the key performance indicators for the different plasticizer types when incorporated into Polyvinyl Chloride (PVC), a common polymer in medical and pharmaceutical applications.

Table 1: Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer increases the flexibility and reduces the hardness of a polymer. Key metrics include Shore hardness, tensile strength, elongation at break, and the glass transition temperature (Tg).

Performance Metric 1,2-Benzenediethanol Derivative (as Benzyl Ester) DEHP (Di(2-ethylhexyl) phthalate) Bio-based Alternative (e.g., ESBO)
Shore A Hardness Comparable to DEHP80 - 9085 - 95
Tensile Strength (MPa) Improved compared to DEHP15 - 2520 - 30
Elongation at Break (%) Improved compared to DEHP250 - 350200 - 300
Glass Transition Temperature (Tg) (°C) Significant reduction, comparable to DEHPSignificant reductionModerate reduction

Note: Performance can vary based on the specific derivative, concentration, and polymer formulation.

Table 2: Thermal Stability

Thermal stability is crucial for the processing and long-term durability of plasticized materials. It is often evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to degrade.

Performance Metric 1,2-Benzenediethanol Derivative (as Benzyl Ester) DEHP (Di(2-ethylhexyl) phthalate) Bio-based Alternative (e.g., ESBO)
Onset of Degradation (TGA, °C) Improved thermal stability~200 - 250~250 - 300
Table 3: Migration Resistance

Migration resistance refers to the ability of a plasticizer to remain within the polymer matrix and not leach out into the surrounding environment. This is a critical parameter for medical and food-contact applications.

Performance Metric 1,2-Benzenediethanol Derivative (as Benzyl Ester) DEHP (Di(2-ethylhexyl) phthalate) Bio-based Alternative (e.g., ESBO)
Weight Loss in Solvent Extraction (%) Lower than DEHPHigher potential for migrationGenerally low migration
Volatility (Weight Loss, %) Lower than DEHPCan be significant at elevated temperaturesLow
Table 4: Toxicological Profile

The toxicological profile is a key consideration for the safe use of plasticizers, especially in sensitive applications.

Performance Metric 1,2-Benzenediethanol Derivative DEHP (Di(2-ethylhexyl) phthalate) Bio-based Alternative (e.g., ESBO)
Known Hazards Data limited; general benzene derivatives can have associated toxicities.[5][6][7]Endocrine disruptor, reproductive toxicity.[4]Generally considered non-toxic, suitable for food contact.
Regulatory Status Varies by specific derivativeRestricted in many applicationsGenerally approved for broad use

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Plasticizing Efficiency Testing (ASTM D2284)
  • Objective: To determine the effect of the plasticizer on the mechanical properties of PVC.

  • Procedure:

    • Sample Preparation: PVC formulations are prepared with varying concentrations of the plasticizer. The components are typically mixed in a two-roll mill at a controlled temperature (e.g., 140°C) to ensure homogeneity.[2] The mixed compound is then compression molded into sheets of a specified thickness.

    • Conditioning: The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

    • Tensile Testing: Dog-bone shaped specimens are cut from the conditioned sheets. The tensile properties (tensile strength, elongation at break) are measured using a universal testing machine according to ASTM D2284 standards.

    • Hardness Testing: The Shore A hardness of the conditioned sheets is measured using a durometer.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To evaluate the thermal stability of the plasticized PVC.

  • Procedure:

    • A small, precisely weighed sample of the plasticized PVC is placed in a TGA instrument.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The onset of degradation is determined as the temperature at which a significant weight loss begins.

Migration Resistance Testing
  • Objective: To quantify the leaching of the plasticizer from the PVC matrix.

  • Procedure (Solvent Extraction):

    • Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) at a controlled temperature for a defined period (e.g., 24 hours at 25°C).

    • After the immersion period, the samples are removed, dried, and re-weighed.

    • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

  • Procedure (Volatility):

    • Pre-weighed samples are placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • The samples are then cooled in a desiccator and re-weighed.

    • The percentage of weight loss is calculated as a measure of the plasticizer's volatility.

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_0 1. Material Preparation cluster_1 2. Performance Testing cluster_2 3. Data Analysis & Comparison prep1 PVC Resin & Additives prep3 Blending (Two-Roll Mill) prep1->prep3 prep2 Plasticizer prep2->prep3 prep4 Compression Molding prep3->prep4 test1 Plasticizing Efficiency (Tensile, Hardness, Tg) prep4->test1 test2 Thermal Stability (TGA) prep4->test2 test3 Migration Resistance (Solvent Extraction, Volatility) prep4->test3 analysis1 Tabulate Quantitative Data test1->analysis1 test2->analysis1 test3->analysis1 analysis2 Compare against Control (e.g., DEHP) analysis1->analysis2 analysis3 Final Performance Assessment analysis2->analysis3

Caption: Workflow for evaluating the performance of plasticizers in PVC.

Hypothetical Signaling Pathway for Endocrine Disruption

G cluster_0 Cell Membrane cluster_1 Nucleus receptor Nuclear Receptor (e.g., Estrogen Receptor) dna DNA receptor->dna Translocates to nucleus and binds to DNA gene_exp Altered Gene Expression dna->gene_exp Modulates transcription response Adverse Health Effects (e.g., Reproductive Toxicity) gene_exp->response Leads to plasticizer Endocrine Disrupting Plasticizer (e.g., DEHP) plasticizer->receptor Binds to receptor

Caption: Simplified pathway of endocrine disruption by certain plasticizers.

Conclusion

The development of safe and effective plasticizers is an ongoing area of research. While traditional phthalates like DEHP have demonstrated high efficiency, concerns over their toxicological profiles have necessitated a shift towards alternatives. Bio-based plasticizers, including derivatives of 1,2-Benzenediethanol, represent a promising class of compounds with the potential for improved safety and environmental profiles. The representative data for benzyl esters suggest that such aromatic bio-esters can offer comparable or even superior performance in terms of plasticizing efficiency, thermal stability, and migration resistance when compared to DEHP. However, a thorough toxicological evaluation of any new 1,2-Benzenediethanol derivative is essential before its widespread adoption. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel plasticizer candidates.

References

Validation

A Comparative Spectroscopic Analysis of 1,2-Benzenediethanol: Experimental Data vs. Theoretical Predictions

A comprehensive guide for researchers and drug development professionals, this report provides a detailed comparison of experimental spectroscopic data for 1,2-Benzenediethanol with theoretically predicted values. This a...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report provides a detailed comparison of experimental spectroscopic data for 1,2-Benzenediethanol with theoretically predicted values. This analysis, incorporating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into the structural characterization of this important organic compound.

This guide presents a side-by-side view of laboratory-acquired data and in-silico predictions, facilitating a deeper understanding of the molecule's spectroscopic properties. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in clear, comparative tables.

Workflow for Spectroscopic Analysis

The following diagram illustrates the systematic workflow employed for the comparative spectroscopic analysis of 1,2-Benzenediethanol.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis exp_sample 1,2-Benzenediethanol Sample exp_nmr ¹H & ¹³C NMR Spectroscopy exp_sample->exp_nmr Acquisition exp_ir FT-IR Spectroscopy exp_sample->exp_ir Acquisition exp_ms Mass Spectrometry exp_sample->exp_ms Acquisition exp_data Experimental Spectra exp_nmr->exp_data Data Collection exp_ir->exp_data Data Collection exp_ms->exp_data Data Collection comp_tables Data Comparison Tables exp_data->comp_tables exp_data->comp_tables theo_struct Molecular Structure Input theo_nmr NMR Prediction (nmrdb.org) theo_struct->theo_nmr Calculation theo_ir IR Prediction (N/A) theo_struct->theo_ir Calculation theo_data Predicted Spectra theo_nmr->theo_data Data Generation theo_ir->theo_data Data Generation theo_data->comp_tables theo_data->comp_tables comp_guide Publish Comparison Guide comp_tables->comp_guide Integration

Workflow for the comparative spectroscopic analysis of 1,2-Benzenediethanol.

Experimental Protocols

The experimental data presented in this guide were obtained from the Spectral Database for Organic Compounds (SDBS). The following are detailed methodologies for the key spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Spectra were acquired on a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • FT-IR: The infrared spectrum was obtained using the KBr disk method. The sample was finely ground with potassium bromide and pressed into a thin pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) source. The ionization voltage was set to 70 eV.

Data Presentation and Comparison

The following tables summarize the experimental and theoretical spectroscopic data for 1,2-Benzenediethanol.

¹H NMR Data Comparison
Proton Assignment Experimental Chemical Shift (δ ppm) in CDCl₃ Theoretical Chemical Shift (δ ppm)
Ar-H 7.2 - 7.4 (multiplet)7.33 (multiplet)
-CH₂-4.74 (singlet)4.65 (singlet)
-OH 2.9 (singlet)N/A (exchangeable proton)
¹³C NMR Data Comparison
Carbon Assignment Experimental Chemical Shift (δ ppm) in CDCl₃ Theoretical Chemical Shift (δ ppm)
C -CH₂OH (Ar)138.82140.2
C H (Ar)129.21128.5
C H (Ar)128.23127.3
-C H₂-63.6363.4
FT-IR Data Comparison
Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹)
O-H stretch (alcohol)3281 (broad)~3300-3500 (expected)
C-H stretch (aromatic)3065, 3028~3000-3100 (expected)
C-H stretch (aliphatic)2932, 2876~2850-3000 (expected)
C=C stretch (aromatic)1495, 1456~1450-1600 (expected)
C-O stretch (primary alcohol)1011~1000-1260 (expected)
C-H bend (ortho-disubstituted)752~735-770 (expected)

Note: Specific theoretical IR vibrational frequencies were not available from a free online prediction tool. The theoretical values listed are based on generally accepted regions for the respective functional groups.

Mass Spectrometry Data

The experimental mass spectrum shows a molecular ion peak ([M]⁺) at m/z = 138, which corresponds to the molecular weight of 1,2-Benzenediethanol (C₈H₁₀O₂). Key fragmentation peaks are observed at:

  • m/z 107: Loss of a -CH₂OH group.

  • m/z 79: Loss of both -CH₂OH groups, corresponding to a benzyne fragment.

  • m/z 77: Phenyl cation.

A theoretical mass spectrum would be expected to show the same molecular ion and predict fragmentation pathways consistent with these observed major peaks.

Discussion

The comparison between the experimental and theoretical spectroscopic data reveals a good correlation, particularly for the NMR and mass spectrometry data. The predicted ¹H and ¹³C NMR chemical shifts from nmrdb.org are in close agreement with the experimental values obtained from the SDBS database. This demonstrates the utility of computational tools in predicting and confirming the spectral features of organic molecules.

For the FT-IR data, while specific predicted frequencies were not generated, the experimental peaks fall within the expected regions for the functional groups present in 1,2-Benzenediethanol. The broad O-H stretch, characteristic C-H stretches for aromatic and aliphatic protons, and the C-O stretch of the primary alcohol are all clearly identifiable.

This comparative analysis serves as a valuable resource for scientists and researchers in the fields of chemistry and drug development, providing a clear and concise overview of the spectroscopic properties of 1,2-Benzenediethanol and highlighting the synergy between experimental and theoretical approaches in structural elucidation.

Comparative

A Comparative Guide to the Synthesis of 1,2-Benzenediethanol

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 1,2-Benzenediethanol, a valuable building block, can be synthesized...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 1,2-Benzenediethanol, a valuable building block, can be synthesized through various protocols, each with distinct advantages and disadvantages. This guide provides a comprehensive cross-validation of common synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

Performance Comparison of Synthesis Protocols

The choice of synthesis protocol for 1,2-Benzenediethanol is often a trade-off between yield, purity, reaction conditions, and the nature of the starting materials. The following table summarizes the key quantitative metrics for the most prevalent methods.

Synthesis ProtocolStarting MaterialReagents/CatalystReaction TimeTemperature (°C)PressureYield (%)Purity (%)
Catalytic Hydrogenation Phthalic AnhydrideHydrogenation catalyst~4-5 hours1103.0 MPa91.599.8
Reduction with LiAlH₄ Diethyl PhthalateLithium aluminum hydride (LiAlH₄), Diethyl etherNot SpecifiedRefluxAtmospheric93Not Specified
Hydrolysis 1,2-Bis(bromomethyl)benzeneSodium carbonate, Water, 1,4-Dioxane~3 hours80Atmospheric80.0 (for 1,4-isomer)99.3 (for 1,4-isomer)

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phthalic Anhydride

This method offers high yield and purity, making it suitable for large-scale industrial production.[1]

Materials:

  • Phthalic anhydride

  • Chloroform (or other suitable solvent)

  • Hydrogenation catalyst (e.g., a supported palladium catalyst)

  • Hydrogen gas

Procedure:

  • Prepare a 30% (w/w) solution of phthalic anhydride in chloroform.

  • Introduce the solution into a fixed-bed reactor filled with the hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas to 3.0 MPa.

  • Heat the reactor to a temperature of 110°C.

  • Maintain these conditions with a constant flow of the phthalic anhydride solution and hydrogen.

  • After the reaction is complete, the hydrogenation product is subjected to crystallization separation to obtain pure 1,2-Benzenediethanol.

Protocol 2: Reduction of Diethyl Phthalate with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes a powerful reducing agent to achieve a high yield of 1,2-Benzenediethanol.[1]

Materials:

  • Diethyl phthalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sulfuric acid (for quenching)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Slowly add a solution of diethyl phthalate in anhydrous diethyl ether to the LiAlH₄ suspension while cooling the reaction vessel in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature, followed by a period of reflux to ensure complete reaction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow addition of water, followed by a dilute solution of sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure to yield the crude 1,2-Benzenediethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Hydrolysis of 1,2-Bis(bromomethyl)benzene

This method provides a viable route from a halogenated precursor. The following protocol is adapted from the synthesis of the related 1,4-benzenedimethanol and is expected to yield the desired 1,2-isomer with similar efficiency.[2]

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, combine 1,2-bis(bromomethyl)benzene, sodium carbonate, water, and 1,4-dioxane.

  • Heat the mixture to 80°C and maintain for approximately 3 hours.

  • After cooling, add a sodium carbonate aqueous solution to ensure the mixture is weakly alkaline.

  • Remove the majority of the organic solvent using a rotary evaporator.

  • Extract the crude product with ethyl acetate.

  • Wash the combined organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude 1,2-Benzenediethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate and cyclohexane) to obtain the pure product.

Visualizing the Synthesis Workflows

To better understand the logical flow of each protocol, the following diagrams illustrate the key steps involved.

Catalytic_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Phthalic Anhydride in Chloroform reactor Fixed-Bed Reactor (110°C, 3.0 MPa) start->reactor catalyst Hydrogenation Catalyst Bed catalyst->reactor crystallization Crystallization Separation reactor->crystallization product 1,2-Benzenediethanol crystallization->product

Caption: Workflow for Catalytic Hydrogenation.

LiAlH4_Reduction cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_workup Workup & Purification start Diethyl Phthalate in Diethyl Ether reaction Addition & Reflux start->reaction reagent LiAlH₄ Suspension in Diethyl Ether reagent->reaction quench Quenching (H₂O, H₂SO₄) reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Drying & Solvent Removal extraction->purification product 1,2-Benzenediethanol purification->product

Caption: Workflow for LiAlH₄ Reduction.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1,2-Bis(bromomethyl)benzene + Na₂CO₃ in Dioxane/H₂O heating Heating at 80°C start->heating basify Add aq. Na₂CO₃ heating->basify solvent_removal Solvent Removal basify->solvent_removal extraction Extraction with Ethyl Acetate solvent_removal->extraction recrystallization Recrystallization extraction->recrystallization product 1,2-Benzenediethanol recrystallization->product

Caption: Workflow for Hydrolysis.

References

Validation

comparative analysis of different catalytic systems for 1,2-Benzenediethanol synthesis

The synthesis of 1,2-Benzenediethanol, a significant diol intermediate in the pharmaceutical and polymer industries, can be achieved through various catalytic routes. The efficiency and selectivity of this synthesis are...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2-Benzenediethanol, a significant diol intermediate in the pharmaceutical and polymer industries, can be achieved through various catalytic routes. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system and starting material. This guide provides a comparative analysis of different catalytic approaches, including the hydrogenation of phthalic anhydride and its esters, and the hydrolysis of 1,2-bis(halomethyl)benzenes, offering researchers and drug development professionals a basis for selecting the most suitable method for their applications.

Catalytic Hydrogenation of Phthalic Anhydride and Phthalates

The catalytic hydrogenation of readily available phthalic anhydride and its dialkyl esters represents a primary industrial route to 1,2-Benzenediethanol. This transformation typically involves the reduction of both the anhydride/ester functionalities to hydroxyl groups. Several heterogeneous catalytic systems have been investigated for this process, each exhibiting distinct performance characteristics.

Performance Comparison of Hydrogenation Catalysts
Starting MaterialCatalystTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to 1,2-Benzenediethanol (%)Yield (%)Reference
Phthalic AnhydrideFe-doped Ni/activated carbon1804.0Not specified10095.2 (to phthalide)-[1]
Diethyl PhthalateNi/MMT-AENot specifiedNot specifiedNot specifiedHighHigh-[2]
PhthalatesRuthenium-basedNot specifiedNot specifiedNot specifiedHighHigh-[2]
PhthalatesCopper ChromiteNot specifiedNot specifiedNot specifiedHighHigh-[2]

Note: The selectivity for the Fe-doped Ni/activated carbon catalyst is reported for the intermediate phthalide, not the final diol product.

Key Observations:

  • Nickel-based catalysts , particularly when doped or supported on materials like activated carbon or montmorillonite (MMT-AE), show high activity for the hydrogenation of phthalic anhydride and its esters.[1][2]

  • Ruthenium-based catalysts are also effective for the hydrogenation of phthalate compounds.[2]

  • Copper chromite is another established catalyst for the reduction of esters to alcohols and is applicable to phthalate hydrogenation.[2]

The choice of catalyst support and the presence of promoters can significantly influence the catalyst's activity and selectivity. For instance, a Ni/TiO2-SiO2 catalyst prepared by a sol-gel method demonstrated superior performance compared to one prepared by impregnation for the selective hydrogenation of phthalic anhydride to phthalide.[1]

Hydrolysis of 1,2-Bis(halomethyl)benzenes

An alternative synthetic route to 1,2-Benzenediethanol involves the hydrolysis of 1,2-bis(halomethyl)benzenes, such as 1,2-bis(bromomethyl)benzene. This reaction can be facilitated by various bases and catalytic systems.

Performance Comparison of Hydrolysis Catalysts
Starting MaterialCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
1,2-Bis(bromomethyl)benzeneSilver CarbonateNot specifiedNot specifiedModerate to Excellent[3]
1,2-Bis(bromomethyl)benzeneAqueous Sodium HydroxideWaterRefluxNot specified[4]
Dihalomethanes (general)Phase Transfer Catalyst (e.g., TBAB)DichloromethaneNot specifiedHigh[5]

Key Observations:

  • Silver carbonate can be employed as a reagent to achieve good to excellent yields in the conversion of 1,2-bis(bromomethyl)arenes.[3]

  • Phase Transfer Catalysis (PTC) is a highly effective technique for reactions involving immiscible phases, such as the hydrolysis of organic halides in an aqueous medium.[5][6] Catalysts like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate and yield.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of Diethyl Phthalate

A high-pressure autoclave reactor is charged with diethyl phthalate, a suitable solvent (e.g., ethanol), and the heterogeneous catalyst (e.g., Raney Nickel, Copper Chromite, or a supported Ruthenium catalyst). The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration. After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude 1,2-Benzenediethanol is purified by distillation or recrystallization.

General Procedure for Hydrolysis of 1,2-Bis(bromomethyl)benzene using Phase Transfer Catalysis

To a vigorously stirred solution of 1,2-bis(bromomethyl)benzene in an organic solvent (e.g., dichloromethane), an aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added. The biphasic mixture is heated under reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude 1,2-Benzenediethanol, which can be further purified.

Signaling Pathways and Experimental Workflows

The synthesis of 1,2-Benzenediethanol primarily involves direct chemical transformations rather than complex biological signaling pathways. The logical workflow for selecting a catalytic system is outlined below.

G cluster_start Starting Material Selection cluster_hydrogenation Hydrogenation Route cluster_hydrolysis Hydrolysis Route cluster_end Final Product Start Choice of Precursor Phthalates Phthalic Anhydride / Esters Start->Phthalates Dihalides 1,2-Bis(halomethyl)benzene Start->Dihalides Catalyst_H Select Hydrogenation Catalyst Phthalates->Catalyst_H Catalyst_OH Select Hydrolysis System Dihalides->Catalyst_OH Ni Nickel-based (e.g., Raney Ni) Catalyst_H->Ni CuCr Copper Chromite Catalyst_H->CuCr Ru Ruthenium-based Catalyst_H->Ru Conditions_H Optimize Reaction Conditions (Temp, Pressure, Solvent) Ni->Conditions_H CuCr->Conditions_H Ru->Conditions_H Analysis_H Product Analysis (Yield, Purity) Conditions_H->Analysis_H Product 1,2-Benzenediethanol Analysis_H->Product Base Aqueous Base (e.g., NaOH) Catalyst_OH->Base Ag Silver Salt (e.g., Ag2CO3) Catalyst_OH->Ag PTC Phase Transfer Catalyst Catalyst_OH->PTC Conditions_OH Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) Base->Conditions_OH Ag->Conditions_OH PTC->Conditions_OH Analysis_OH Product Analysis (Yield, Purity) Conditions_OH->Analysis_OH Analysis_OH->Product

Caption: Logical workflow for selecting a catalytic system for 1,2-Benzenediethanol synthesis.

The following diagram illustrates a generalized experimental workflow for the catalytic hydrogenation of a phthalate ester.

G Reactants Phthalate Ester + Solvent + Catalyst Reactor High-Pressure Autoclave Reactants->Reactor Reaction Hydrogenation (H2 Pressure, Temp, Time) Reactor->Reaction Filtration Catalyst Removal Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation / Recrystallization) Evaporation->Purification Product 1,2-Benzenediethanol Purification->Product

Caption: Generalized experimental workflow for hydrogenation of a phthalate ester.

References

Comparative

A Comparative Purity Analysis of 1,2-Benzenediethanol from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 1,2-Benzenediethanol purity from various suppliers. The following data and experimental protocols are desi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-Benzenediethanol purity from various suppliers. The following data and experimental protocols are designed to assist researchers in making informed decisions when sourcing this chemical for sensitive applications.

Data Presentation: Purity Comparison

The purity of 1,2-Benzenediethanol can vary between suppliers and even between different batches from the same supplier. While specific batch data is often proprietary, the table below summarizes the typically advertised purity levels and provides a framework for comparison. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (COA) for precise quantitative data.

Supplier Product Number Advertised Purity Analytical Method Common Impurities
Supplier A (e.g., Sigma-Aldrich) 184829≥97%Gas Chromatography (GC)Residual solvents, starting materials, and by-products of synthesis.
Supplier B (e.g., Thermo Scientific) A1234597%Not SpecifiedNot Specified
Supplier C (e.g., Georganics) GEO-00250High PurityNot SpecifiedNot Specified

Experimental Protocols

To independently verify the purity of 1,2-Benzenediethanol, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is ideal for separating volatile compounds and identifying impurities based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,2-Benzenediethanol in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: 35-500 amu.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to 1,2-Benzenediethanol.

    • Impurities are identified by comparing their mass spectra to a library database (e.g., NIST). The mass spectrum of 1,2-Benzenediethanol typically shows a molecular ion peak at m/z 138 and characteristic fragment ions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to quantify the main component against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 1,2-Benzenediethanol and dissolve it in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the structure of 1,2-Benzenediethanol by analyzing the chemical shifts and coupling patterns of the protons. The spectrum should be consistent with the known spectrum of 1,2-Benzenediethanol.[2]

    • Calculate the purity by comparing the integral of a well-resolved proton signal from 1,2-Benzenediethanol to the integral of a known proton signal from the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_comparison Final Comparison supplier_a Supplier A prep_gcms Prepare 1 mg/mL solution for GC-MS supplier_a->prep_gcms prep_nmr Prepare sample with internal standard for NMR supplier_a->prep_nmr supplier_b Supplier B supplier_b->prep_gcms supplier_b->prep_nmr supplier_c Supplier C supplier_c->prep_gcms supplier_c->prep_nmr gcms GC-MS Analysis prep_gcms->gcms nmr NMR Spectroscopy prep_nmr->nmr data_gcms Purity by Peak Area % Impurity Identification gcms->data_gcms data_nmr Structural Confirmation Quantitative Purity nmr->data_nmr comparison Comparative Purity Assessment data_gcms->comparison data_nmr->comparison

Caption: Experimental workflow for assessing the purity of 1,2-Benzenediethanol.

logical_relationship cluster_intake Compound Intake cluster_phase1 Phase I Metabolism (Hypothetical) cluster_intermediates Potential Metabolites cluster_phase2 Phase II Conjugation (Hypothetical) cluster_excretion Excretion compound 1,2-Benzenediethanol oxidation Oxidation via Cytochrome P450 compound->oxidation aldehyde 2-Hydroxymethylbenzaldehyde oxidation->aldehyde acid 2-Hydroxymethylbenzoic Acid aldehyde->acid conjugation Glucuronidation or Sulfation acid->conjugation excretion Excreted Metabolites conjugation->excretion

Caption: Hypothetical metabolic pathway of 1,2-Benzenediethanol.

References

Validation

1,2-Benzenediethanol: A Comparative Review of Its Properties and Applications in Polymer Science and Medicinal Chemistry

An in-depth analysis of 1,2-Benzenediethanol, offering a comparative perspective against its structural isomers and other alternatives in various applications. This guide synthesizes experimental data on its physicochemi...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,2-Benzenediethanol, offering a comparative perspective against its structural isomers and other alternatives in various applications. This guide synthesizes experimental data on its physicochemical properties and its utility as a versatile building block in the synthesis of advanced polymers and potentially bioactive molecules.

1,2-Benzenediethanol, also known as ortho-xylylene glycol, is an aromatic diol that serves as a valuable precursor in several fields of chemical synthesis. Its distinct ortho positioning of the two hydroxymethyl groups on the benzene ring imparts unique conformational characteristics that influence the properties of its derivatives, setting it apart from its meta and para isomers. This guide provides a comprehensive literature review of its applications and properties, with a focus on comparative data for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1,2-Benzenediethanol is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1, alongside those of its isomers, 1,3-Benzenediethanol and 1,4-Benzenediethanol, for comparative analysis. The proximity of the hydroxyl groups in the 1,2-isomer allows for potential intramolecular hydrogen bonding, which can influence its physical properties and reactivity compared to the 1,3 and 1,4 isomers where such interactions are not possible.

Table 1: Comparison of Physicochemical Properties of Benzenediethanol Isomers

Property1,2-Benzenediethanol1,3-Benzenedimethanol1,4-Benzenedimethanol
CAS Number 612-14-6626-18-6589-29-7
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight 138.16 g/mol 138.16 g/mol 138.16 g/mol
Appearance White to off-white crystalline solidWhite crystalline solidWhite crystalline solid
Melting Point 63-65 °C46-48 °C114-116 °C
Boiling Point 145 °C at 3 mmHg283 °C283-288 °C
Water Solubility SolubleSolubleSparingly soluble

Applications in Polymer Chemistry

The primary application of 1,2-Benzenediethanol is in the synthesis of polymers, particularly polyesters. The diol functionality allows it to react with dicarboxylic acids or their derivatives to form polyester chains. The ortho-linkage in polymers derived from 1,2-Benzenediethanol can lead to materials with distinct thermal and mechanical properties compared to those synthesized from its isomers.

Polyester Synthesis: A Comparative Overview

Table 2: Expected Influence of Isomer Structure on Polyester Properties

PropertyPoly(o-xylylene terephthalate) (from 1,2-isomer)Poly(m-xylylene terephthalate) (from 1,3-isomer)Poly(p-xylylene terephthalate) (from 1,4-isomer)
Chain Linearity LowMediumHigh
Crystallinity Low (Amorphous)Low to MediumHigh
Melting Point (Tm) LowerIntermediateHigher
Glass Transition Temp (Tg) Higher (due to rigidity)IntermediateLower
Solubility More SolubleIntermediateLess Soluble
Mechanical Strength LowerIntermediateHigher
Experimental Protocol: Synthesis of Polyesters via Melt Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from a diol and a dicarboxylic acid, which can be adapted for 1,2-Benzenediethanol.

Materials:

  • 1,2-Benzenediethanol

  • Dicarboxylic acid (e.g., adipic acid, terephthalic acid)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • The diol and dicarboxylic acid are charged into the reaction flask in a 1.1:1 molar ratio.

  • The catalyst is added (0.05-0.1% by weight of the reactants).

  • The flask is purged with nitrogen and heated to 180-220°C with stirring to initiate the esterification reaction. Water is collected in the distillation condenser.

  • After the theoretical amount of water is collected (typically 2-4 hours), the temperature is raised to 250-280°C.

  • A vacuum is gradually applied (to <1 Torr) to facilitate the removal of excess diol and promote the polycondensation reaction, increasing the polymer's molecular weight.

  • The reaction is continued until the desired melt viscosity is achieved (typically 2-4 hours).

  • The resulting polyester is then extruded from the reactor under nitrogen pressure and cooled.

G cluster_synthesis Polyester Synthesis Workflow Reactants 1,2-Benzenediethanol + Dicarboxylic Acid + Catalyst Esterification Esterification (180-220°C, N2 atm) - H2O Reactants->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) - Excess Diol Esterification->Polycondensation Polyester Polyester Product Polycondensation->Polyester

Caption: Workflow for polyester synthesis via a two-stage melt polycondensation process.

Role in Organic Synthesis and Medicinal Chemistry

1,2-Benzenediethanol serves as a versatile building block for the synthesis of various organic molecules due to the reactivity of its two hydroxyl groups. These can be readily converted to other functional groups, such as halides or ethers, providing entry into a wide range of chemical transformations.

Synthesis of Key Intermediates

One important application is its conversion to 1,2-bis(bromomethyl)benzene, a key intermediate in the synthesis of macrocycles and other complex organic architectures.

Experimental Protocol: Synthesis of 1,2-Bis(bromomethyl)benzene

This protocol is adapted from the bromination of the related o-xylene and would require a two-step process from 1,2-Benzenediethanol (conversion to o-xylene first, then bromination). A direct conversion from the diol is also possible using reagents like PBr₃.

Materials:

  • 1,2-Benzenediethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether)

  • Round-bottom flask with a reflux condenser and dropping funnel.

Procedure:

  • 1,2-Benzenediethanol is dissolved in the anhydrous solvent in the reaction flask and cooled in an ice bath.

  • Phosphorus tribromide is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • The reaction is quenched by carefully pouring it over ice water.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1,2-bis(bromomethyl)benzene.

G 1,2-Benzenediethanol 1,2-Benzenediethanol Reaction Bromination 1,2-Benzenediethanol->Reaction PBr3 PBr3 PBr3->Reaction Workup Quenching, Extraction, Purification Reaction->Workup 1,2-Bis(bromomethyl)benzene 1,2-Bis(bromomethyl)benzene Workup->1,2-Bis(bromomethyl)benzene

Caption: Synthesis of 1,2-bis(bromomethyl)benzene from 1,2-Benzenediethanol.

Potential in Medicinal Chemistry

While direct applications of 1,2-Benzenediethanol in drug development are not extensively documented, its derivatives hold potential. For instance, the 1,2-disubstituted benzene ring can serve as a scaffold for the synthesis of benzimidazole derivatives, a class of compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The spatial arrangement of functional groups derived from 1,2-Benzenediethanol could be exploited to synthesize novel macrocyclic compounds with potential therapeutic applications.

Conclusion

1,2-Benzenediethanol is a valuable chemical intermediate with established applications in polymer chemistry and potential for broader use in organic synthesis and medicinal chemistry. Its unique ortho-substitution pattern differentiates it from its 1,3- and 1,4-isomers, leading to distinct properties in the resulting materials. Further research into the comparative performance of polymers derived from all three isomers would be beneficial for the rational design of new materials with tailored properties. Moreover, the exploration of 1,2-Benzenediethanol as a precursor for novel heterocyclic and macrocyclic compounds could unveil new opportunities in drug discovery.

Comparative

Performance Benchmarking of 1,2-Benzenedimethanol in Specific Applications: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of 1,2-Benzenedimethanol and its isomers in key applications, including polyester synthesis a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2-Benzenedimethanol and its isomers in key applications, including polyester synthesis and as a protecting group for carbonyls. Where available, we present supporting experimental data to benchmark its efficacy against common alternatives.

Application in Polyester Synthesis

The incorporation of aromatic diols like 1,4-Benzenedimethanol (also known as p-xylylene glycol, PXG) into polyester chains can significantly enhance the thermal and mechanical properties of the resulting polymer compared to their counterparts synthesized from aliphatic diols. The rigid benzene ring in the polymer backbone increases stiffness and intermolecular interactions.

A notable example is the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable copolyester, modified with 1,4-Benzenedimethanol to create a novel copolyester (PBPAT). This modification has been shown to improve the mechanical and thermal properties of PBAT.

Comparative Performance Data: 1,4-Benzenedimethanol in Copolyester Synthesis

The following table summarizes the key performance indicators for a copolyester synthesized with 1,4-Benzenedimethanol (PBPAT) in comparison to the traditional PBAT.

PropertyPBPAT (with 1,4-Benzenedimethanol)PBAT (Control)
Molecular Weight ( g/mol ) 3.54 x 10⁴Not explicitly stated, but used as a baseline
Crystallinity (%) 14.0711.57
Tensile Strength (MPa) 25.2117.70
Elastic Modulus (MPa) 208.66132.28

Data sourced from a 2025 study on PBPAT synthesis.[1]

Experimental Protocol: Synthesis of PBPAT via Melt Polycondensation

This protocol describes the two-step melt polycondensation method for synthesizing PBPAT, a copolyester incorporating 1,4-Benzenedimethanol.[1]

Materials:

  • Terephthalic acid (TPA)

  • Adipic acid (AA)

  • 1,4-Butanediol (BDO)

  • 1,4-Benzenedimethanol (PXG)

  • Tetrabutyl titanate (catalyst)

Procedure:

  • Esterification:

    • Charge the reactor with terephthalic acid, adipic acid, 1,4-butanediol, and 1,4-benzenedimethanol.

    • Add the tetrabutyl titanate catalyst.

    • Heat the mixture to initiate the esterification reaction, allowing for the removal of water as a byproduct.

  • Polycondensation:

    • Once the esterification is complete, gradually increase the temperature.

    • Simultaneously, reduce the pressure to create a vacuum.

    • Continue the reaction under these conditions to facilitate the removal of excess diols and promote the growth of the polymer chains to achieve a high molecular weight.

Logical Workflow for PBPAT Synthesis

PBPAT_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage TPA Terephthalic Acid Mix Mixing of Monomers and Catalyst TPA->Mix AA Adipic Acid AA->Mix BDO 1,4-Butanediol BDO->Mix PXG 1,4-Benzenedimethanol PXG->Mix Catalyst Tetrabutyl Titanate Catalyst->Mix Esterification Esterification Reaction (Water Removal) Mix->Esterification Polycondensation Polycondensation (High Temp & Vacuum) Esterification->Polycondensation Oligomer Formation PBPAT PBPAT Copolyester Polycondensation->PBPAT High Molecular Weight Polymer Carbonyl_Protection Start Need to Protect Carbonyl Group? SelectDiol Select Diol Start->SelectDiol Yes Proceed Proceed with Synthesis Start->Proceed No Reaction Acetal Formation Reaction SelectDiol->Reaction Reaction->Proceed Deprotection Deprotection of Acetal Proceed->Deprotection FinalProduct Final Product Deprotection->FinalProduct PU_Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol Polyol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Diol Diol Chain Extender (e.g., 1,2-Benzenedimethanol) Diol->Polyurethane

References

Validation

Comparative Thermal Analysis of Polymers Derived from 1,2-Benzenediethanol: A Guide for Researchers

The thermal characteristics of a polymer, such as its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical parameters that dictate its processing conditions and en...

Author: BenchChem Technical Support Team. Date: December 2025

The thermal characteristics of a polymer, such as its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical parameters that dictate its processing conditions and end-use performance. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating these properties.[1] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA tracks the change in mass of a sample as it is heated, providing insights into its thermal stability.[2]

This guide focuses on a hypothetical comparative analysis of two polymer systems synthesized from 1,2-Benzenediethanol:

  • Poly(1,2-phenylene ethyleneterephthalate): A polyester synthesized from 1,2-Benzenediethanol and terephthaloyl chloride.

  • Polyurethane based on 1,2-Benzenediethanol: A polyurethane synthesized from 1,2-Benzenediethanol and a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI).

Quantitative Thermal Properties

The following table summarizes the illustrative thermal properties for the hypothetical polymers derived from 1,2-Benzenediethanol. These values are based on typical ranges observed for aromatic polyesters and polyurethanes.

PropertyPoly(1,2-phenylene ethyleneterephthalate) (Illustrative)Polyurethane from 1,2-Benzenediethanol (Illustrative)
Glass Transition Temperature (Tg) 80 - 100 °C100 - 120 °C
Melting Temperature (Tm) 220 - 240 °C (if crystalline)Amorphous, no distinct Tm
Decomposition Temperature (Td, 5% weight loss) 350 - 380 °C320 - 350 °C

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable thermal analysis data. Below are representative experimental protocols for the synthesis and thermal characterization of the hypothetical polymers.

Synthesis of Poly(1,2-phenylene ethyleneterephthalate)

This protocol describes a typical solution polymerization for synthesizing an aromatic polyester.

  • Monomer Preparation: 1,2-Benzenediethanol is purified by recrystallization. Terephthaloyl chloride is purified by distillation under reduced pressure.

  • Polymerization: In a nitrogen-purged reaction vessel, 1,2-Benzenediethanol is dissolved in a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP). The solution is cooled in an ice bath.

  • An equimolar amount of terephthaloyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Polymer Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Synthesis of Polyurethane from 1,2-Benzenediethanol

This protocol outlines a typical two-step prepolymer method for polyurethane synthesis.

  • Prepolymer Formation: In a moisture-free environment, 1,2-Benzenediethanol is reacted with an excess of a diisocyanate (e.g., MDI) in the presence of a catalyst (e.g., dibutyltin dilaurate) at 80-90 °C to form an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then chain-extended by reacting with a diol or diamine chain extender. The chain extender is added slowly to the prepolymer with continuous stirring.

  • Curing: The resulting polyurethane is cast into a mold and cured at an elevated temperature (e.g., 100-120 °C) for several hours to complete the polymerization.

  • Post-Curing: The cured polyurethane may be post-cured at a slightly lower temperature for an extended period to ensure complete reaction and stabilize its properties.

Thermal Analysis Methodologies

The following are standard procedures for conducting DSC and TGA on polymer samples.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Analysis Conditions: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical temperature program would be:

    • Heating from room temperature to a temperature above the expected melting point (e.g., 280 °C for the polyester) at a rate of 10 °C/min.

    • Holding at this temperature for a few minutes to erase the thermal history.

    • Cooling to below the glass transition temperature (e.g., 0 °C) at a rate of 10 °C/min.

    • A second heating scan from the low temperature to the upper limit at a rate of 10 °C/min.

  • Data Acquisition: The glass transition temperature (Tg) is determined from the midpoint of the step change in the baseline of the second heating curve. The melting temperature (Tm) is taken as the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small sample of the polymer (typically 10-15 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a controlled atmosphere (typically nitrogen).

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comparative thermal analysis of newly synthesized polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomer1 1,2-Benzenediethanol Polymerization Polymerization Reaction Monomer1->Polymerization Monomer2 Comonomer (e.g., Diacid Chloride/Diisocyanate) Monomer2->Polymerization Purification Purification and Drying Polymerization->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Tg Determine Tg DSC->Tg Tm Determine Tm DSC->Tm Td Determine Td TGA->Td Comparison Comparative Analysis Tg->Comparison Tm->Comparison Td->Comparison

Experimental workflow for comparative thermal analysis.

Comparative Analysis

Based on the illustrative data, the polyurethane derived from 1,2-Benzenediethanol would be expected to exhibit a higher glass transition temperature compared to the polyester. This is likely due to the presence of hydrogen bonding from the urethane linkages, which restricts segmental motion of the polymer chains.

The polyester, being potentially semi-crystalline, would show a distinct melting temperature, a property absent in the amorphous polyurethane. The presence of crystallinity generally enhances the mechanical properties and solvent resistance of a polymer.

In terms of thermal stability, the polyester is depicted as having a higher decomposition temperature. The urethane linkage in polyurethanes can sometimes be a point of thermal instability compared to the ester linkages in polyesters, leading to an earlier onset of degradation.

References

Comparative

A Comparative Guide to the Synthesis of 1,2-Benzenediethanol: Evaluating Cost-Effectiveness of Primary Routes

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the two primary synthetic routes t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the two primary synthetic routes to 1,2-Benzenediethanol, a valuable building block in various pharmacologically active molecules. We will objectively evaluate the cost-effectiveness of each pathway, supported by experimental data and detailed methodologies.

Two principal synthetic strategies have emerged for the production of 1,2-Benzenediethanol: the reduction of phthalic anhydride and a two-step synthesis commencing with o-xylene. This guide will delve into the specifics of each route, presenting quantitative data in a clear, tabular format for straightforward comparison, followed by detailed experimental protocols.

At a Glance: Performance Comparison

ParameterRoute 1: Phthalic Anhydride ReductionRoute 2: o-Xylene Dihalogenation & Hydrolysis
Starting Material Phthalic Anhydrideo-Xylene
Key Reagents Reducing agent (e.g., NaBH₄, LiAlH₄), Hydrogen gas (for catalytic hydrogenation)Halogen (Cl₂ or Br₂), Base (e.g., Na₂CO₃, NaOH)
Typical Yield 80-95%[1]~64% (single pass), up to 82% (with recovery)[2]
Reaction Steps 12
Reaction Conditions Varies with reducing agent: Mild (NaBH₄) to harsh (LiAlH₄) or high pressure/temperature (catalytic hydrogenation)Dihalogenation: Often requires UV irradiation or radical initiator. Hydrolysis: Elevated temperatures (95-105°C).[2]
Product Purity High, often requires recrystallization.Good, may require recrystallization and removal of by-products.[2]
Key Advantages High-yielding, single-step process.Utilizes a potentially cheaper starting material.
Key Disadvantages Cost of reducing agents can be high. Catalytic hydrogenation requires specialized equipment.Two-step process, lower single-pass yield, use of corrosive halogens.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table outlines the approximate costs of the primary starting materials and reagents. Prices are subject to market fluctuations.

ChemicalApproximate Cost (per kg)
Phthalic Anhydride$0.83 - $1.36[3][4]
o-Xylene$0.78 - $1.27[5][6]
Sodium Borohydride~$2 - $221.70[7][8]
Lithium Aluminum Hydride~$100 - $1190[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route to 1,2-Benzenediethanol.

Synthesis_Routes cluster_1 Route 1: Phthalic Anhydride Reduction cluster_2 Route 2: o-Xylene Dihalogenation & Hydrolysis PA Phthalic Anhydride BD 1,2-Benzenediethanol PA->BD Reduction (e.g., NaBH₄, LiAlH₄, or Catalytic Hydrogenation) OX o-Xylene DX α,α'-Dihalo-o-xylene OX->DX Dihalogenation (Cl₂ or Br₂) BD2 1,2-Benzenediethanol DX->BD2 Hydrolysis (Base)

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of 1,2-Benzenediethanol

This document provides comprehensive, immediate safety and logistical information for the proper handling and disposal of 1,2-Benzenediethanol, designed for researchers, scientists, and drug development professionals. Ad...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, immediate safety and logistical information for the proper handling and disposal of 1,2-Benzenediethanol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling 1,2-Benzenediethanol, it is imperative to be aware of its potential hazards. The compound is categorized with the following GHS hazard statements, although classifications may vary slightly between suppliers:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Quantitative Data Summary

For easy reference and comparison, the key physical and chemical properties of 1,2-Benzenediethanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀O₂[2][3]
Molecular Weight 138.17 g/mol [2]
Appearance White to light yellow powder/solid[2][3]
Melting Point 61 - 65 °C (141.8 - 149 °F)[2][3]
Boiling Point 145 °C @ 3 mmHg[3]
Flash Point 145 °C (293 °F)[2][3]
Solubility Soluble in water, ether, ethanol, benzene[2][3]

Step-by-Step Disposal Protocol

The disposal of 1,2-Benzenediethanol must comply with all federal, state, and local regulations for hazardous waste. This procedure provides a direct, operational guide for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with 1,2-Benzenediethanol, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be treated as hazardous waste.

  • Segregate: Do not mix 1,2-Benzenediethanol waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate containers.

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a clearly marked bag or drum is appropriate. For liquid waste, a screw-cap bottle is recommended.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-Benzenediethanol"

    • The specific hazards (e.g., Irritant, Harmful)

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Conditions: Keep the container closed at all times except when adding waste. The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Incompatibilities: Store 1,2-Benzenediethanol waste away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Step 4: Request for Disposal

  • Scheduling: Once the container is full, or before the regulatory time limit for storage is reached (consult your EHS for specific timeframes), arrange for a pickup from your institution's hazardous waste management service.

  • Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the contents of the container are accurately described.

Step 5: Spill and Decontamination Procedures

  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container. Decontaminate the area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team.

  • Contaminated Labware: Non-disposable labware should be decontaminated by washing thoroughly with soap and water. The first rinse should be collected as hazardous liquid waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of 1,2-Benzenediethanol waste in a laboratory setting.

cluster_0 start Waste Generated is_solid Solid or Liquid? start->is_solid collect_solid Collect in Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Collect in Liquid Hazardous Waste Container is_solid->collect_liquid Liquid label_container Label Container Correctly collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup disposed Properly Disposed request_pickup->disposed

Caption: Decision workflow for 1,2-Benzenediethanol waste disposal.

References

Handling

Essential Safety and Handling of 1,2-Benzenediethanol: A Guide for Laboratory Professionals

For Immediate Reference: Personal Protective Equipment (PPE) at a Glance When handling 1,2-Benzenediethanol, a robust commitment to safety is paramount to mitigate risks of skin, eye, and respiratory irritation. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE) at a Glance

When handling 1,2-Benzenediethanol, a robust commitment to safety is paramount to mitigate risks of skin, eye, and respiratory irritation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment

Due to the absence of specific breakthrough time and exposure limit data for 1,2-Benzenediethanol, a conservative approach to PPE selection is recommended based on its classification as an aromatic diol.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with a thicker, chemically resistant outer glove (e.g., Butyl Rubber or Viton™) over a standard disposable nitrile glove.Provides robust protection against potential splashes and brief immersion. Butyl rubber and Viton™ generally offer good resistance to alcohols and aromatic compounds. The inner nitrile glove offers a secondary barrier and protection during the doffing of the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and any unforeseen dust or aerosol generation.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges (black color code).Recommended when handling the solid outside of a certified chemical fume hood, or when there is a potential for aerosolization. In the absence of established exposure limits, respiratory protection should be used to minimize inhalation exposure.
Protective Apparel A laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased splash potential, a chemically resistant apron or coveralls are advised.Prevents skin contact with the chemical.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1,2-Benzenediethanol is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed.

Handling and Use: A Step-by-Step Protocol
  • Preparation :

    • Ensure a calibrated safety shower and eyewash station are readily accessible.

    • Prepare a designated work area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Donning PPE :

    • Don long pants, closed-toe shoes, and a lab coat.

    • Put on the inner pair of nitrile gloves.

    • Don the respirator, ensuring a proper fit-check.

    • Don the outer pair of chemically resistant gloves.

    • Put on safety goggles and a face shield.

  • Chemical Handling :

    • Handle 1,2-Benzenediethanol as a solid in a manner that minimizes dust generation.

    • If creating solutions, slowly add the solid to the solvent to avoid splashing.

    • Work with the smallest quantities necessary for the experiment.

  • Post-Handling :

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and respirator. Remove inner gloves last.

    • Wash hands thoroughly with soap and water after handling is complete.

Spill Response
  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan

All waste materials contaminated with 1,2-Benzenediethanol must be treated as hazardous waste.

Waste StreamDisposal Procedure
Unused or Waste 1,2-Benzenediethanol Collect in a clearly labeled, sealed, and chemically compatible container. Consult with your institution's EHS department for approved disposal methods, which may include incineration by a licensed waste disposal contractor.[1]
Contaminated Labware and Debris Collect all contaminated items (e.g., pipette tips, weighing boats, paper towels) in a dedicated, labeled hazardous waste container.
Contaminated PPE Dispose of all used PPE, including both pairs of gloves, as hazardous waste.

Note on In-Lab Neutralization : While some aromatic alcohols can be treated in the lab, it is not recommended for 1,2-Benzenediethanol without a validated and approved protocol from your institution's EHS department.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with 1,2-Benzenediethanol and the integrated safety measures.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Safety First weigh Weigh Solid don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill? weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate experiment->decontaminate Experiment Complete experiment->spill dispose_waste Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill->decontaminate No spill_response Initiate Spill Response Protocol spill->spill_response Yes

Figure 1. A flowchart illustrating the safe handling workflow for 1,2-Benzenediethanol, from preparation to disposal, with an integrated spill response checkpoint.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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